Azido-PEG11-CH2COOH
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
C24H47N3O13 |
|---|---|
Molecular Weight |
585.6 g/mol |
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid |
InChI |
InChI=1S/C24H47N3O13/c25-27-26-1-2-30-3-4-31-5-6-32-7-8-33-9-10-34-11-12-35-13-14-36-15-16-37-17-18-38-19-20-39-21-22-40-23-24(28)29/h1-23H2,(H,28,29) |
InChI Key |
XLUHQICXMSKVSO-UHFFFAOYSA-N |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCC(=O)O)N=[N+]=[N-] |
Origin of Product |
United States |
Foundational & Exploratory
The Strategic Role of the PEG11 Spacer in Azido-PEG11-CH2COOH: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The heterobifunctional linker, Azido-PEG11-CH2COOH, represents a sophisticated tool in modern bioconjugation, offering a discrete polyethylene glycol (PEG) spacer of eleven ethylene glycol units flanked by an azide and a carboxylic acid. This technical guide provides an in-depth exploration of the pivotal role of the PEG11 spacer in this molecule. We will delve into its impact on the physicochemical and pharmacological properties of conjugated biomolecules, provide detailed experimental protocols for its use, and visualize its application in relevant biological pathways.
The strategic incorporation of a PEG spacer, such as the PEG11 in this compound, is a key design element in the development of advanced therapeutics like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The unique properties of PEG—hydrophilicity, biocompatibility, and flexibility—address fundamental challenges in drug development, including solubility, stability, and pharmacokinetics.[1][2]
Core Functions of the PEG11 Spacer
The discrete length of the PEG11 spacer in this compound provides a precise and reproducible tool for researchers. Unlike polydisperse PEGs, which have a range of molecular weights, a discrete PEG (dPEG®) linker ensures homogeneity in the final conjugate, a critical factor for therapeutic applications.[3] The core advantages imparted by the PEG11 spacer are multifaceted:
-
Enhanced Hydrophilicity and Solubility: Many potent therapeutic payloads are hydrophobic, leading to aggregation and poor solubility in aqueous environments.[4][5] The hydrophilic nature of the PEG11 spacer acts as a solubilizing agent, effectively shielding the hydrophobic drug and preventing aggregation. This improved solubility is crucial for formulation and administration, particularly for intravenous drugs.
-
Improved Pharmacokinetics: PEGylation, the process of attaching PEG chains to molecules, significantly alters the pharmacokinetic profile of a conjugate. The PEG11 spacer creates a hydration shell around the molecule, increasing its hydrodynamic radius. This larger size reduces renal clearance, leading to a longer circulation half-life and increased overall drug exposure (Area Under the Curve - AUC).
-
Reduced Immunogenicity and Toxicity: The protective hydration layer formed by the PEG spacer can mask potential epitopes on the conjugated molecule, reducing the likelihood of an immune response. By improving solubility and preventing aggregation, PEG linkers can also decrease non-specific toxicity.
-
Optimal Spacing and Flexibility: The 11-unit ethylene glycol chain provides a flexible spacer of a defined length, which is critical for maintaining the biological activity of the conjugated molecules. In ADCs, for example, the spacer ensures that the cytotoxic payload does not sterically hinder the antibody's ability to bind to its target antigen. In PROTACs, the linker length and flexibility are crucial for facilitating the formation of a stable ternary complex between the target protein and the E3 ligase.
Quantitative Data on the Impact of PEG Spacers
The following tables summarize quantitative data from various studies that demonstrate the impact of PEGylation on key biopharmaceutical properties. While data for the specific PEG11 linker is not always available, the presented data for various PEG lengths illustrate the general trends and benefits of PEGylation.
Table 1: Effect of PEG Spacer Length on Hydrodynamic Radius and Pharmacokinetics
| PEG Spacer Length | Change in Hydrodynamic Radius | Effect on Half-life (t½) | Effect on Clearance (CL) | Reference(s) |
| 5 kDa | Equivalent to a ~110.2 kDa globular protein | Increased | Decreased | |
| 10 kDa | Equivalent to a ~206.34 kDa globular protein | Further Increased | Further Decreased | |
| 20 kDa | Equivalent to a ~339.26 kDa globular protein | Significantly Increased | Significantly Decreased | |
| 30 kDa | Maximally blocked liver uptake | Maximally Prolonged | Significantly Reduced | |
| 40 kDa (branched) | - | Remarkable decrease in clearance to 0.06–0.10 lit/hr from 6.6–29.2 lit/hr for the unmodified protein | Significantly Decreased |
Table 2: Impact of PEGylation on Solubility
| Drug/Molecule | PEG Linker Type/Size | Fold Increase in Aqueous Solubility | Reference(s) |
| SN-38 | Multi-arm PEG | 400 to 1000-fold | |
| Paclitaxel | Humic Acid Complex with PEG | >600-fold | |
| Cefadroxil | PEG 6000 | 88% increase | |
| Hydrophobic Small Molecule | 8% PEG-8K | From 0.2 µM to 2.3 µM |
Table 3: Influence of PEG Spacer Length on In Vitro and In Vivo Properties of Conjugates
| Property | Shorter PEG Linkers (e.g., PEG2, PEG4) | Longer PEG Linkers (e.g., PEG8, PEG12, PEG24) | Reference(s) |
| Binding Affinity (IC50) | Generally higher affinity (lower IC50) | May slightly decrease affinity (higher IC50) due to steric hindrance | |
| In Vivo Tumor Uptake | Lower | Higher | |
| Tumor-to-Blood Ratio | Lower | Higher | |
| PROTAC Degradation Efficacy | Less potent | More potent (up to an optimal length) |
Experimental Protocols
The this compound linker possesses two key functional groups for conjugation: a carboxylic acid and an azide. The following protocols provide detailed methodologies for the utilization of these groups in bioconjugation.
Protocol 1: Activation of the Carboxylic Acid via NHS Ester Formation and Amine Coupling
This protocol describes the activation of the terminal carboxylic acid of this compound to form an N-hydroxysuccinimide (NHS) ester, which can then react with primary amines (e.g., lysine residues on a protein) to form a stable amide bond.
Materials:
-
This compound
-
N-hydroxysuccinimide (NHS)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Amine-containing biomolecule (e.g., antibody, protein)
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-8.0 or 0.1 M Sodium Bicarbonate buffer, pH 8.3-8.5
-
Quenching solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Purification system (e.g., size-exclusion chromatography, dialysis)
Procedure:
-
Activation of this compound: a. Dissolve this compound in anhydrous DMF or DMSO to a desired concentration (e.g., 10-100 mM). b. Add NHS (1.2 equivalents) and EDC (1.2 equivalents) to the solution. c. Stir the reaction mixture at room temperature for 1-4 hours, protected from light.
-
Conjugation to Amine-containing Biomolecule: a. Prepare the biomolecule in the reaction buffer at a suitable concentration. b. Add the activated Azido-PEG11-NHS ester solution to the biomolecule solution. The molar ratio of the linker to the biomolecule should be optimized, but a starting point of 10-20 fold molar excess of the linker is common for protein conjugation. c. Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.
-
Quenching the Reaction: a. Add the quenching solution to the reaction mixture to a final concentration of 50-100 mM to consume any unreacted NHS ester. b. Incubate for 30 minutes at room temperature.
-
Purification: a. Purify the resulting conjugate using size-exclusion chromatography (e.g., Sephadex G-25 column) or dialysis to remove excess linker and byproducts.
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the "click chemistry" reaction between the azide group of the PEG linker (already conjugated to a biomolecule as per Protocol 1) and an alkyne-functionalized molecule (e.g., a cytotoxic drug, a fluorescent probe).
Materials:
-
Azide-functionalized biomolecule (from Protocol 1)
-
Alkyne-functionalized molecule
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) solution (e.g., 20 mM in water)
-
Sodium ascorbate solution (freshly prepared, e.g., 100 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand (optional, but recommended for biological molecules)
-
Reaction Buffer: PBS, pH 7.0-7.5
-
Purification system (e.g., size-exclusion chromatography, dialysis)
Procedure:
-
Reactant Preparation: a. Dissolve the azide-functionalized biomolecule in the reaction buffer. b. Dissolve the alkyne-functionalized molecule in a compatible solvent (e.g., DMSO, DMF, or directly in the reaction buffer if soluble).
-
Reaction Setup: a. In a reaction tube, combine the azide-functionalized biomolecule and the alkyne-functionalized molecule. A molar ratio of 1:3 to 1:10 (biomolecule:alkyne molecule) is a common starting point. b. If using a ligand, pre-mix the CuSO₄ solution with the THPTA solution in a 1:2 to 1:5 molar ratio. c. Add the CuSO₄ solution (or the pre-complexed Cu/ligand solution) to the reaction mixture. A final copper concentration of 0.1-1 mM is typical. d. Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate is typically 5-10 times the concentration of copper.
-
Incubation: a. Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can be monitored by an appropriate analytical technique (e.g., LC-MS for small molecules, SDS-PAGE for proteins).
-
Purification: a. Once the reaction is complete, purify the final conjugate using a suitable method (e.g., size-exclusion chromatography or dialysis) to remove excess reagents and byproducts.
Visualization of Signaling Pathways and Workflows
The following diagrams, created using the DOT language, illustrate logical relationships and experimental workflows where this compound can be applied.
HER2-Targeted Antibody-Drug Conjugate (ADC) Mechanism of Action
Antibody-drug conjugates targeting the HER2 receptor are a cornerstone of therapy for HER2-positive cancers. The ADC binds to the HER2 receptor on the cancer cell surface, leading to internalization and subsequent release of the cytotoxic payload, which ultimately induces cell death. The PEG11 spacer in this context ensures the stability and solubility of the ADC and provides optimal spacing between the antibody and the drug.
PROTAC-Mediated Protein Degradation Workflow
PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by bringing it into proximity with an E3 ubiquitin ligase. The PEG11 spacer in a PROTAC is crucial for optimizing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for ubiquitination and subsequent degradation of the POI by the proteasome.
Experimental Workflow for ADC Synthesis and Characterization
The synthesis of an ADC using this compound involves a multi-step process, including antibody modification, linker conjugation, payload attachment, and thorough characterization of the final product. A critical aspect of characterization is determining the drug-to-antibody ratio (DAR).
Conclusion
The PEG11 spacer in this compound is not merely a passive linker but an active component that critically influences the therapeutic potential of the resulting bioconjugate. Its defined length, hydrophilicity, and flexibility offer a powerful tool to overcome common challenges in drug development. By enhancing solubility, improving pharmacokinetic profiles, reducing immunogenicity, and providing precise spatial control, the PEG11 spacer enables the design of more effective and safer targeted therapies. The detailed protocols and visualized workflows provided in this guide serve as a practical resource for researchers and scientists working to harness the full potential of this versatile linker in their drug development endeavors.
References
Key features of heterobifunctional PEG linkers.
An In-depth Technical Guide to Heterobifunctional Polyethylene Glycol (PEG) Linkers
Introduction
Heterobifunctional Polyethylene Glycol (PEG) linkers are a class of crosslinking reagents that have become indispensable tools in the fields of bioconjugation, drug delivery, and materials science.[1] These linkers consist of a central PEG backbone with two distinct reactive functional groups at either end.[2][] This unique architecture allows for the specific and sequential conjugation of two different molecules, such as a targeting antibody and a therapeutic payload, making them pivotal in the development of advanced biotherapeutics like Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).[4][]
The PEG component imparts several beneficial properties to the resulting conjugate, including enhanced water solubility, increased stability, prolonged circulation half-life, and reduced immunogenicity. The length of the PEG chain is a critical parameter that can be customized to optimize the pharmacokinetic and pharmacodynamic properties of the final bioconjugate. This guide provides a comprehensive overview of the core features of heterobifunctional PEG linkers, their applications, and detailed experimental protocols for their use.
Core Features of Heterobifunctional PEG Linkers
The utility of heterobifunctional PEG linkers stems from a combination of the properties of the PEG backbone and the versatility of the terminal functional groups.
1. Dual Reactivity: The defining feature is the presence of two different reactive groups, enabling the controlled and stepwise conjugation of two distinct molecules. This specificity is crucial for creating well-defined bioconjugates and minimizing the formation of unwanted homodimers or aggregates.
2. PEG Backbone Properties:
-
Enhanced Solubility: The hydrophilic nature of the ethylene oxide repeating units significantly improves the aqueous solubility of hydrophobic drugs or proteins.
-
Biocompatibility and Reduced Immunogenicity: PEG is well-known for its low toxicity and ability to "mask" conjugated molecules from the host's immune system, thereby reducing their antigenicity and immunogenicity. This "stealth" property helps to prolong the circulation time by reducing clearance by the reticuloendothelial system.
-
Pharmacokinetic Modulation: The hydrodynamic size of the PEG chain directly influences the renal clearance of the conjugate. Longer PEG chains generally lead to longer plasma half-lives.
-
Flexibility and Spacer Arm: The PEG chain acts as a flexible spacer, providing spatial separation between the conjugated molecules, which can be critical for maintaining their biological activity.
3. Customizable Length and Architecture: Heterobifunctional PEG linkers are available in a wide range of discrete lengths (monodisperse) or as polymer mixtures with an average molecular weight (polydisperse). This allows for fine-tuning of the linker's properties to suit specific applications. Additionally, multi-arm or branched PEG architectures can be employed to increase drug loading on a single molecule.
Common Functional Groups
The choice of functional groups is dictated by the available reactive sites on the molecules to be conjugated, such as specific amino acid residues on proteins.
| Functional Group | Target Moiety | Resulting Bond | Key Characteristics |
| N-Hydroxysuccinimide (NHS) Ester | Primary Amines (-NH₂) (e.g., Lysine residues, N-terminus of proteins) | Amide | Highly efficient reaction at neutral to slightly alkaline pH (7.2-8.5). Forms a stable amide bond. |
| Maleimide | Sulfhydryls/Thiols (-SH) (e.g., Cysteine residues) | Thioether | Highly specific reaction at pH 6.5-7.5. Forms a stable thioether bond. |
| Azide (-N₃) | Alkynes (-C≡CH) | Triazole | Used in "Click Chemistry" (Copper-Catalyzed or Strain-Promoted). Bioorthogonal and highly specific. |
| Alkyne (-C≡CH) | Azides (-N₃) | Triazole | Partner to Azide in "Click Chemistry" reactions. |
| DBCO (Dibenzocyclooctyne) | Azides (-N₃) | Triazole | Used in Copper-Free "Click Chemistry". Ideal for reactions in biological systems where copper is cytotoxic. |
| Carboxyl (-COOH) | Primary Amines (-NH₂) | Amide | Requires activation (e.g., with EDC/NHS) to react with amines. |
| Aldehyde (-CHO) | Amines (-NH₂), Hydrazides | Imine (Schiff Base), Hydrazone | Can form a Schiff base which is often reduced to a more stable secondary amine. |
Applications in Drug Development
Heterobifunctional PEG linkers are integral to the design of sophisticated drug delivery systems.
Antibody-Drug Conjugates (ADCs)
ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic drug. Heterobifunctional PEG linkers are used to connect the antibody to the drug payload. The PEG component enhances the solubility and stability of the ADC, and can influence the drug-to-antibody ratio (DAR).
Proteolysis-Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules designed to induce the degradation of specific target proteins. They consist of a ligand that binds to the target protein and another ligand that recruits an E3 ubiquitin ligase, connected by a linker. PEG linkers are often employed to provide the necessary length and flexibility for the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase, leading to ubiquitination and subsequent proteasomal degradation of the target protein.
Quantitative Data on PEG Linker Properties
The length of the PEG chain has a demonstrable impact on the pharmacokinetic properties of bioconjugates.
Table 1: Influence of PEG Linker Length on ADC Clearance Data from a comparative study on ADCs with varying PEG chain lengths.
| Linker Composition | ADC Clearance (mL/day/kg) |
| No PEG | ~15 |
| PEG2 | ~12 |
| PEG4 | ~8 |
| PEG8 | ~5 |
As shown, longer PEG chains can lead to improved exposure and reduced clearance.
Experimental Protocols
Below are generalized protocols for common bioconjugation reactions using heterobifunctional PEG linkers. Researchers should optimize reaction conditions (e.g., molar ratios, incubation times) for their specific molecules.
Protocol 1: Two-Step Conjugation using NHS-Ester-PEG-Maleimide
This protocol outlines the conjugation of a protein (e.g., antibody) to a thiol-containing molecule (e.g., a cytotoxic drug or peptide).
Materials:
-
Protein with primary amines (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
Thiol-containing molecule
-
NHS-Ester-PEG-Maleimide linker
-
Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Desalting or Size-Exclusion Chromatography (SEC) column
-
Quenching reagent (e.g., 1M Tris-HCl, pH 8.0 or cysteine)
Procedure:
-
Step 1: Reaction of Protein with NHS-Ester-PEG-Maleimide a. Equilibrate the NHS-Ester-PEG-Maleimide linker to room temperature. b. Prepare a stock solution (e.g., 10-20 mM) of the linker in anhydrous DMSO or DMF immediately before use. c. Add the linker stock solution to the protein solution at a calculated molar excess (typically 5- to 20-fold). d. Incubate the reaction for 1-2 hours at room temperature or 4°C, with gentle mixing. e. Remove the excess, unreacted linker using a desalting or SEC column equilibrated with a suitable buffer (e.g., PBS, pH 6.5-7.5).
-
Step 2: Conjugation of Maleimide-Activated Protein with Thiol-Molecule a. Immediately add the thiol-containing molecule to the purified maleimide-activated protein solution. A slight molar excess of the thiol molecule is recommended. b. Incubate the reaction for 2 hours at room temperature or overnight at 4°C under an inert atmosphere (e.g., nitrogen or argon) to prevent thiol oxidation. c. Quench any unreacted maleimide groups by adding a thiol-containing reagent like cysteine or 2-mercaptoethanol. d. Purify the final conjugate using SEC or other appropriate chromatographic methods to remove unreacted molecules and quenching agents.
Protocol 2: Characterization of the Final Conjugate
Characterization is essential to confirm successful conjugation, determine purity, and quantify key parameters like the drug-to-antibody ratio (DAR).
1. SDS-PAGE Analysis:
-
Purpose: To visually confirm the increase in molecular weight of the protein after conjugation.
-
Method: Analyze the starting protein, intermediate products, and the final conjugate on a polyacrylamide gel under reducing and non-reducing conditions. The conjugated protein should show a band shift corresponding to the mass of the attached PEG-molecule construct.
2. Size-Exclusion Chromatography (SEC-HPLC):
-
Purpose: To assess the purity of the conjugate and separate the monomeric conjugate from aggregates or fragments.
-
Method:
-
Column: A suitable SEC column (e.g., TSKgel G3000SWxl).
-
Mobile Phase: Phosphate buffer with an appropriate salt concentration (e.g., 150 mM NaCl).
-
Detection: UV absorbance at 280 nm for the protein and potentially a second wavelength if the attached molecule has a distinct chromophore.
-
3. Mass Spectrometry (MS):
-
Purpose: To determine the precise mass of the conjugate and identify different species (e.g., different DAR values).
-
Method: Liquid Chromatography-Mass Spectrometry (LC/MS) is a powerful technique for analyzing PEGylated products. The sample is introduced into an electrospray ionization (ESI) source, and the resulting mass spectrum can be deconvoluted to determine the masses of the different species present.
Conclusion
Heterobifunctional PEG linkers are sophisticated chemical tools that provide a powerful platform for the design and synthesis of advanced biotherapeutics. Their unique combination of dual reactivity, biocompatibility, and tunable physicochemical properties allows for the creation of highly specific and effective drug delivery systems. By carefully selecting the appropriate linker length and functional groups, and by employing robust conjugation and characterization protocols, researchers can optimize the stability, safety, and efficacy of next-generation therapies.
References
An In-depth Technical Guide to Azido-PEG11-CH2COOH: A Heterobifunctional Linker for Advanced Bioconjugation and Drug Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Azido-PEG11-CH2COOH, a versatile heterobifunctional linker crucial for the development of advanced therapeutics, particularly Proteolysis Targeting Chimeras (PROTACs). We will delve into its chemical properties, detailed experimental protocols for its use in bioconjugation, and its application in targeting key signaling pathways.
Core Compound Specifications
This compound is a polyethylene glycol (PEG)-based molecule functionalized with a terminal azide group and a carboxylic acid group. This structure allows for sequential or orthogonal conjugation to two different molecules. The hydrophilic 11-unit PEG spacer enhances the solubility and pharmacokinetic properties of the resulting conjugate.
| Property | Value | Reference |
| CAS Number | 2567584-97-6 | [1][2] |
| Molecular Formula | C24H47N3O13 | [1][2] |
| Molecular Weight | ~585.64 g/mol | [1] |
| Synonym | 35-azido-3,6,9,12,15,18,21,24,27,30,33-undecaoxapentatriacontanoic acid | |
| Purity | Typically >95% | |
| Appearance | To be determined | |
| Storage Conditions | Short term (days to weeks) at 0 - 4 °C; Long term (months to years) at -20 °C. Store in a dry, dark environment. |
Applications in Drug Development: PROTAC Synthesis
This compound is a key building block in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker, in this case, this compound, plays a critical role in connecting the target protein binder to the E3 ligase ligand and optimizing the formation of the ternary complex.
The dual functionality of this compound allows for a modular approach to PROTAC synthesis. The carboxylic acid can be coupled to an amine-containing E3 ligase ligand (e.g., derivatives of thalidomide or pomalidomide), while the azide group can be "clicked" onto an alkyne-functionalized target protein binder.
Experimental Protocols
Here, we provide detailed methodologies for the two primary conjugation reactions involving this compound.
Protocol 1: Amide Bond Formation via EDC/NHS Coupling
This protocol describes the activation of the carboxylic acid group of this compound with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form a stable NHS ester, which then reacts with a primary amine on the E3 ligase ligand.
Materials:
-
This compound
-
Amine-containing molecule (e.g., E3 ligase ligand)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Conjugation Buffer 1: 0.1M MES (4-morpholinoethanesulfonic acid), pH 4.5-5.0
-
Conjugation Buffer 2: 1X PBS (Phosphate-Buffered Saline), pH 7.2-7.5
-
2-Mercaptoethanol (for quenching EDC)
-
Hydroxylamine-HCl (for quenching the final reaction)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Desalting column
Procedure:
-
Preparation of Reagents:
-
Equilibrate EDC and NHS to room temperature before opening the vials to prevent moisture condensation.
-
Dissolve this compound in Conjugation Buffer 1 to a desired concentration (e.g., 10 mg/mL).
-
Dissolve the amine-containing molecule in Conjugation Buffer 2.
-
-
Activation of Carboxylic Acid:
-
To the solution of this compound, add EDC (e.g., 0.4 mg, ~2mM final concentration) and NHS (e.g., 0.6 mg, ~5mM final concentration).
-
Allow the reaction to proceed for 15 minutes at room temperature.
-
-
Quenching of EDC (Optional but Recommended):
-
Add 2-mercaptoethanol to a final concentration of 20mM to quench the unreacted EDC. This prevents unwanted side reactions.
-
-
Purification of Activated Linker (Optional):
-
To remove excess EDC, NHS, and quenching reagent, the activated linker can be purified using a desalting column equilibrated with Conjugation Buffer 2.
-
-
Coupling to Amine-containing Molecule:
-
Immediately add the activated this compound solution to the solution of the amine-containing molecule at an equimolar amount or desired molar ratio.
-
Allow the reaction to proceed for 2 hours at room temperature.
-
-
Quenching of the Reaction:
-
Add hydroxylamine to a final concentration of 10mM to quench any unreacted NHS esters.
-
-
Purification of the Conjugate:
-
Purify the final conjugate using a desalting column or other appropriate chromatographic methods to remove unreacted reagents and byproducts.
-
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - "Click Chemistry"
This protocol details the conjugation of the azide-functionalized molecule (prepared in Protocol 1) to an alkyne-containing molecule (e.g., a target protein binder).
Materials:
-
Azide-functionalized molecule
-
Alkyne-containing molecule
-
Copper(II) sulfate (CuSO4)
-
Sodium Ascorbate
-
Copper ligand (e.g., THPTA - Tris(3-hydroxypropyltriazolylmethyl)amine)
-
Aminoguanidine
-
Reaction Buffer (e.g., PBS)
-
DMSO or DMF for dissolving reagents
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the azide-functionalized molecule in buffer or a mixture of buffer and a co-solvent like DMSO.
-
Prepare a stock solution of the alkyne-containing molecule in a compatible solvent.
-
Prepare a 20 mM stock solution of CuSO4 in water.
-
Prepare a 50 mM stock solution of THPTA ligand in water.
-
Freshly prepare a 100 mM stock solution of sodium ascorbate in water.
-
Prepare a 100 mM stock solution of aminoguanidine in water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the azide- and alkyne-containing molecules in the desired molar ratio in the reaction buffer. The final volume should be calculated to accommodate all subsequent additions.
-
For a typical bioconjugation, aim for a final alkyne concentration of around 50-100 µM.
-
-
Addition of a Premixed Catalyst Solution:
-
In a separate tube, premix the CuSO4 and THPTA ligand solutions. A 1:5 molar ratio of Cu:ligand is common. For example, mix 2.5 µL of 20 mM CuSO4 and 5.0 µL of 50 mM THPTA.
-
Add the premixed catalyst solution to the reaction mixture. The final concentration of copper is typically between 50 and 250 µM.
-
-
Addition of Scavenger and Reducing Agent:
-
Add aminoguanidine to the reaction mixture to a final concentration of 5 mM. This helps to protect biomolecules from reactive oxygen species.
-
Initiate the reaction by adding sodium ascorbate to a final concentration of 5 mM.
-
-
Incubation:
-
Mix the reaction by gentle vortexing or inversion.
-
Incubate at room temperature for 1-2 hours. The reaction can be protected from light.
-
-
Purification:
-
Purify the final conjugate using size exclusion chromatography, dialysis, or other appropriate methods to remove the copper catalyst and other small molecule reagents.
-
Visualizing Experimental Workflows and Signaling Pathways
To further illustrate the utility of this compound, we present diagrams for a typical PROTAC synthesis workflow and a relevant signaling pathway that can be targeted.
Caption: A generalized workflow for the synthesis of a PROTAC using this compound.
A prominent target for PROTAC-mediated degradation is the Bromodomain and Extra-Terminal domain (BET) protein BRD4, which is implicated in various cancers. BRD4 acts as an epigenetic reader, regulating the transcription of key oncogenes like c-MYC. It is involved in multiple signaling pathways, including the Jagged1/Notch1 and JAK/STAT3 pathways.
Caption: BRD4's role in the IL-6 induced Jagged1/Notch1 signaling pathway in cancer cells.
References
A Technical Guide to the Purity and Quality Specifications of Azido-PEG11-CH2COOH
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the purity and quality specifications for Azido-PEG11-CH2COOH, a heterobifunctional polyethylene glycol (PEG) linker. This reagent is of significant interest in bioconjugation, drug delivery, and proteomics, particularly for its role as a linker in Proteolysis Targeting Chimeras (PROTACs). Its azido and carboxylic acid functionalities allow for versatile conjugation strategies, including click chemistry and amide bond formation. This guide outlines the key quality attributes, analytical methodologies for their assessment, and typical experimental protocols.
Core Specifications
The quality of this compound is paramount for its successful application in research and development. The following tables summarize the key physical and chemical specifications based on commercially available information.
Table 1: Physicochemical Properties
| Property | Specification |
| Chemical Name | 35-Azido-3,6,9,12,15,18,21,24,27,30,33-undecaoxapentatriacontanoic acid |
| Synonyms | N3-PEG11-CH2COOH, Azido-PEG11-acetic acid |
| CAS Number | 2567584-97-6 |
| Molecular Formula | C24H47N3O13 |
| Molecular Weight | 585.64 g/mol |
| Appearance | To be determined (typically a colorless to pale yellow oil or solid) |
Table 2: Quality and Purity Specifications
| Parameter | Specification | Analytical Method |
| Purity | ≥95% | HPLC, NMR |
| Identity | Conforms to structure | NMR, Mass Spectrometry |
| Polydispersity Index (PDI) | ≤1.05 | GPC/SEC, MALDI-TOF MS |
| Solubility | Soluble in water and most organic solvents | Visual Inspection |
| Storage | Store at -20°C for long-term, 4°C for short-term. Keep dry and protected from light. | - |
Experimental Protocols
Detailed below are representative experimental protocols for the synthesis, purification, and analysis of this compound. These are generalized methods and may require optimization for specific laboratory conditions.
Synthesis of this compound
The synthesis of azido-terminated heterobifunctional PEGs can be achieved through a multi-step process starting from a PEG diol. A general approach involves the protection of one hydroxyl group, modification of the other to an azide, deprotection, and subsequent oxidation to a carboxylic acid. A more direct route involves the use of a starting material with one end already functionalized.
A representative synthesis pathway is as follows:
-
Monotosylation of PEG11-diol: Polyethylene glycol (11 units) diol is reacted with a controlled amount of tosyl chloride in the presence of a base (e.g., pyridine or triethylamine) in an appropriate solvent like dichloromethane (DCM) to yield a monotosylated PEG.
-
Azidation: The resulting mono-tosylated PEG is then reacted with an excess of sodium azide (NaN3) in a polar aprotic solvent such as dimethylformamide (DMF) to displace the tosyl group and form Azido-PEG11-OH.[1]
-
Oxidation to Carboxylic Acid: The terminal hydroxyl group of Azido-PEG11-OH is oxidized to a carboxylic acid using an oxidizing agent like Jones reagent (CrO3/H2SO4) or by a two-step process involving a milder oxidation to an aldehyde followed by further oxidation to the carboxylic acid.
Purification Protocol
Purification of the final product is crucial to remove unreacted reagents, byproducts, and PEG species with incorrect functionalization. A combination of techniques is often employed.
-
Extraction: The reaction mixture is typically subjected to aqueous extraction to remove water-soluble impurities.
-
Column Chromatography: Silica gel column chromatography is a common method for purifying PEG derivatives. A gradient of solvents, such as a mixture of dichloromethane and methanol, can be used to elute the desired product.
-
Dialysis: For higher molecular weight PEGs, dialysis can be an effective method to remove small molecule impurities.[1]
-
Preparative HPLC: For achieving high purity, preparative reverse-phase HPLC can be utilized.
Quality Control and Analytical Methods
To ensure the material meets the required specifications, a panel of analytical techniques is employed.
Proton (¹H) NMR and Carbon-13 (¹³C) NMR are powerful tools for confirming the structure of this compound and assessing its purity.
-
Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl3, D2O, or DMSO-d6). The use of DMSO-d6 is particularly advantageous as it can help in resolving the hydroxyl proton peak of any unreacted starting material.[2][3]
-
¹H NMR Analysis:
-
The large signal from the PEG backbone protons is expected around 3.6 ppm.
-
Signals corresponding to the methylene group adjacent to the azide (-CH₂-N₃) are typically found around 3.4 ppm.
-
The methylene group adjacent to the carboxylic acid (-CH₂-COOH) will have a characteristic chemical shift, often around 4.0-4.2 ppm.
-
The absence of a terminal hydroxyl proton peak (which can be variable but is often around 4.6 ppm in DMSO-d6) indicates complete conversion.[3]
-
-
¹³C NMR Analysis: Provides confirmation of the carbon skeleton and the presence of the azide and carboxylic acid functional groups.
HPLC is used to determine the purity of the compound. Since PEGs lack a strong UV chromophore, an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is often used.
-
Column: A reverse-phase column (e.g., C18 or C8) is typically used.
-
Mobile Phase: A gradient of water and an organic solvent like acetonitrile, both often containing a small amount of an additive like trifluoroacetic acid (TFA), is employed.
-
Detection: ELSD, CAD, or Refractive Index (RI) detection.
-
Purity Assessment: The purity is determined by integrating the area of the main peak relative to the total area of all peaks in the chromatogram.
Mass spectrometry is used to confirm the molecular weight of the compound. Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) is particularly well-suited for the analysis of polymers like PEG.
-
Sample Preparation: The sample is co-crystallized with a suitable matrix (e.g., α-cyano-4-hydroxycinnamic acid or 2,5-dihydroxybenzoic acid) and a cationizing agent (e.g., sodium trifluoroacetate) on a MALDI target plate.
-
Analysis: The mass spectrum will show a distribution of peaks, each corresponding to a PEG chain of a specific length with the desired end groups, adducted with a cation (e.g., Na⁺ or K⁺). The most abundant peak should correspond to the expected molecular weight of this compound plus the mass of the cation.
Visualized Workflows and Pathways
The following diagrams, generated using Graphviz, illustrate key workflows and relationships in the synthesis and analysis of this compound.
Caption: A simplified workflow for the synthesis of this compound.
Caption: The quality control workflow for this compound analysis.
Caption: Conjugation pathways for this compound.
References
Solubility profile of Azido-PEG11-CH2COOH in different solvents.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of Azido-PEG11-CH2COOH, a heterobifunctional polyethylene glycol (PEG) linker. This information is critical for researchers and professionals in drug development and bioconjugation, where precise control over reaction conditions is paramount. This guide summarizes the expected solubility in various solvents, outlines experimental protocols for solubility determination, and provides a visual workflow for these procedures.
Core Concepts in Solubility
The solubility of a compound is its ability to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. For PEGylated compounds like this compound, solubility is influenced by the properties of both the PEG chain and its terminal functional groups. The hydrophilic nature of the PEG spacer generally enhances solubility in aqueous media[].
Expected Solubility Profile
PEGs are known to be soluble in a wide range of solvents, including water and many organic solvents[2][3]. The presence of the hydrophilic PEG spacer in this compound is expected to confer good solubility in aqueous solutions[][4]. For similar azide-functionalized PEG compounds, solubility has been noted in water, DMSO, and DMF.
Based on these general properties, the expected solubility of this compound is summarized in the table below. It is important to note that these are qualitative predictions, and empirical testing is recommended for precise quantitative assessment.
| Solvent | Expected Solubility | General Remarks |
| Water & Aqueous Buffers (e.g., PBS) | High | The hydrophilic PEG chain promotes solubility in aqueous media. |
| Dimethyl Sulfoxide (DMSO) | High | A common solvent for many organic compounds, including PEGs. |
| Dimethylformamide (DMF) | High | Another common polar aprotic solvent suitable for dissolving PEG derivatives. |
| Chloroform & Methylene Chloride | High | PEGs are generally very soluble in these chlorinated solvents. |
| Alcohols (e.g., Ethanol, Methanol) | Moderate to Low | Solubility of PEGs in alcohols can be lower compared to water or chlorinated solvents. |
| Toluene | Low | Heating may be required to dissolve PEGs in toluene. |
| Diethyl Ether & Hexane | Insoluble | PEGs are generally insoluble in ether and most aliphatic hydrocarbons. |
Experimental Protocol for Determining Solubility
For a more precise, quantitative understanding of the solubility of this compound, an experimental approach is necessary. The following protocol outlines a general method for determining the solubility of a compound in various solvents.
Objective: To determine the concentration at which this compound is fully dissolved in a given solvent at a specific temperature.
Materials:
-
This compound
-
A selection of solvents (e.g., water, DMSO, DMF, ethanol)
-
Vortex mixer
-
Centrifuge
-
Spectrophotometer (optional, for concentration measurement)
-
Analytical balance
-
Microcentrifuge tubes or vials
Methodology:
-
Preparation of Stock Solutions: Prepare saturated or near-saturated solutions of this compound in the selected solvents. This can be done by adding an excess of the compound to a known volume of solvent.
-
Equilibration: Vigorously mix the solutions using a vortex mixer and then allow them to equilibrate at a controlled temperature for a set period (e.g., 24 hours) to ensure that the maximum amount of solute has dissolved.
-
Separation of Undissolved Solute: Centrifuge the samples at a high speed to pellet any undissolved solid.
-
Quantification of Soluble Fraction: Carefully collect the supernatant, ensuring no solid particles are transferred. The concentration of the dissolved this compound in the supernatant can then be determined. If the compound has a chromophore, UV-Vis spectrophotometry can be used. Otherwise, gravimetric analysis (evaporating the solvent and weighing the residue) or other analytical techniques like HPLC may be employed.
-
Data Analysis: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or mol/L).
For a high-throughput screening of relative solubility, the PEG precipitation method can be adapted. This method involves precipitating the compound of interest with increasing concentrations of a PEG solution and measuring the amount of soluble protein or peptide remaining in the supernatant. While typically used for proteins, the principles can be applied to assess the relative solubility of PEGylated small molecules under different buffer conditions.
Experimental Workflow
The following diagram illustrates a general workflow for determining the solubility of a compound.
Caption: A flowchart of the key steps in determining a compound's solubility.
References
Methodological & Application
Application Notes and Protocols for Azido-PEG11-CH2COOH in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Azido-PEG11-CH2COOH, a versatile heterobifunctional linker, in a variety of bioconjugation reactions. The unique properties of the polyethylene glycol (PEG) spacer, combined with the dual reactivity of the azide and carboxylic acid functional groups, make this reagent an invaluable tool for enhancing the therapeutic and diagnostic potential of biomolecules.
Introduction to this compound
This compound is a chemical linker featuring a terminal azide (N₃) group and a carboxylic acid (-COOH) group, separated by an 11-unit polyethylene glycol (PEG) chain. This structure offers several key advantages in bioconjugation:
-
Improved Solubility and Stability: The hydrophilic PEG chain enhances the aqueous solubility of the linker and the resulting bioconjugate, which is particularly beneficial when working with hydrophobic molecules.[1] It can also protect the conjugated biomolecule from enzymatic degradation.
-
Reduced Immunogenicity: The PEG chain can shield the bioconjugate from the host's immune system, potentially reducing its immunogenicity.
-
Precise Spatial Control: The defined length of the PEG11 spacer allows for precise control over the distance between the conjugated molecules, which can be critical for maintaining biological activity.
-
Dual Functionality: The azide and carboxylic acid groups provide orthogonal reactivity, enabling sequential or one-pot conjugation strategies.[2]
Key Bioconjugation Reactions
This compound can be employed in two primary types of bioconjugation reactions:
-
Click Chemistry (via the Azide Group): The azide group is a key participant in bioorthogonal "click chemistry" reactions, which are highly efficient, specific, and occur under mild conditions.[3][] This makes them ideal for conjugating sensitive biomolecules.[3]
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the formation of a stable triazole linkage between an azide and a terminal alkyne in the presence of a copper(I) catalyst.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry reaction that utilizes a strained cyclooctyne (e.g., DBCO, BCN) to react with the azide, forming a stable triazole. The absence of a cytotoxic copper catalyst makes SPAAC particularly suitable for applications in living systems.
-
-
Amine Conjugation (via the Carboxylic Acid Group): The carboxylic acid group can be activated to react with primary amines, such as those found on the side chains of lysine residues in proteins, to form stable amide bonds. This is a widely used method for protein modification. The most common activation method involves the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.
Quantitative Data on PEG Linker Performance
The choice of a PEG linker and its length can significantly impact the properties of the resulting bioconjugate. The following tables summarize key quantitative data from studies on PEGylated bioconjugates.
Table 1: Effect of PEG Linker Length on Antibody-Drug Conjugate (ADC) Clearance
| PEG Linker Length | Clearance Rate (mL/kg/day) | Fold Change vs. Non-PEGylated |
| No PEG | ~8.5 | 1.0 |
| PEG4 | ~5.2 | 0.61 |
| PEG8 | ~3.1 | 0.36 |
| PEG12 | ~2.5 | 0.29 |
Data synthesized from a study on non-binding IgG conjugated to MMAE with a DAR of 8. This table demonstrates that increasing the PEG linker length can significantly decrease the clearance rate of an ADC, thereby prolonging its circulation time.
Table 2: Impact of PEG Linker Length on Binding Affinity
| PEG Linker Length | IC50 (nM) |
| PEG2 | 1.5 ± 0.2 |
| PEG4 | 2.1 ± 0.3 |
| PEG8 | 3.5 ± 0.5 |
| PEG12 | 4.8 ± 0.6 |
Data from a study on natGa-NOTA-PEGn-RM26 binding to Gastrin-Releasing Peptide Receptor (GRPR). In this specific case, shorter PEG linkers resulted in a lower IC50 value, indicating higher binding affinity. This highlights that the optimal PEG linker length is application-dependent and may require empirical determination.
Experimental Protocols
The following are detailed protocols for the key bioconjugation reactions involving this compound.
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of an alkyne-modified biomolecule to this compound.
Materials:
-
Alkyne-modified biomolecule
-
This compound
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper(I)-stabilizing ligand
-
Sodium ascorbate
-
Reaction Buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
Quenching solution (e.g., 50 mM EDTA)
-
Purification system (e.g., size-exclusion chromatography (SEC) or dialysis)
Procedure:
-
Prepare Stock Solutions:
-
Dissolve the alkyne-modified biomolecule in the reaction buffer to a final concentration of 1-10 mg/mL.
-
Dissolve this compound in DMSO or DMF to create a 10 mM stock solution.
-
Prepare a 100 mM stock solution of CuSO₄ in water.
-
Prepare a 200 mM stock solution of THPTA in water.
-
Freshly prepare a 100 mM stock solution of sodium ascorbate in water.
-
-
Reaction Setup:
-
In a reaction tube, add the alkyne-modified biomolecule.
-
Add the this compound stock solution to achieve a 5-20 molar excess over the biomolecule.
-
Prepare the copper/ligand complex by mixing CuSO₄ and THPTA in a 1:2 molar ratio and let it stand for a few minutes.
-
Add the copper/ligand complex to the reaction mixture. The final copper concentration is typically 50-250 µM.
-
-
Initiate the Reaction:
-
Add the freshly prepared sodium ascorbate solution to the reaction mixture. The final concentration of sodium ascorbate should be 5-10 times the concentration of copper.
-
-
Incubation:
-
Gently mix the reaction and incubate at room temperature for 1-4 hours, protected from light.
-
-
Quenching:
-
Stop the reaction by adding the quenching solution to chelate the copper.
-
-
Purification:
-
Purify the conjugate using SEC or dialysis to remove excess reagents and byproducts.
-
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol outlines the copper-free conjugation of a DBCO-modified biomolecule to this compound.
Materials:
-
DBCO-modified biomolecule
-
This compound
-
Reaction Buffer (e.g., PBS, pH 7.4, azide-free)
-
Purification system (e.g., SEC or dialysis)
Procedure:
-
Prepare Solutions:
-
Dissolve the DBCO-modified biomolecule in the reaction buffer to a final concentration of 1-10 mg/mL.
-
Dissolve this compound in DMSO or DMF to create a 10 mM stock solution.
-
-
Reaction Setup:
-
In a reaction tube, add the DBCO-modified biomolecule.
-
Add the this compound stock solution to achieve a 1.5 to 10-fold molar excess.
-
-
Incubation:
-
Incubate the reaction at room temperature for 4-12 hours or at 4°C overnight. Higher concentrations and temperatures can improve reaction efficiency.
-
-
Purification:
-
Purify the conjugate using SEC or dialysis to remove unreacted linker.
-
Protocol 3: EDC/NHS-Mediated Amine Conjugation
This protocol describes the conjugation of the carboxylic acid group of this compound to a primary amine on a biomolecule (e.g., a protein).
Materials:
-
Amine-containing biomolecule (e.g., protein)
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Activation Buffer (e.g., 0.1 M MES, pH 4.7-6.0)
-
Coupling Buffer (e.g., PBS, pH 7.2-7.5)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or hydroxylamine)
-
Purification system (e.g., SEC or dialysis)
Procedure:
-
Prepare Solutions:
-
Dissolve the amine-containing biomolecule in the Coupling Buffer to a final concentration of 1-10 mg/mL.
-
Dissolve this compound in the Activation Buffer.
-
Prepare 10 mg/mL stock solutions of EDC and NHS (or Sulfo-NHS) in the Activation Buffer immediately before use.
-
-
Activate Carboxylic Acid:
-
In a separate tube, add the this compound solution.
-
Add the EDC and NHS stock solutions. A typical molar ratio is 1:2:2 (Carboxylic Acid:EDC:NHS).
-
Incubate for 15 minutes at room temperature to form the NHS ester.
-
-
Conjugation Reaction:
-
Add the activated this compound solution to the biomolecule solution. The molar ratio of the linker to the biomolecule should be optimized for the desired degree of labeling.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C.
-
-
Quenching:
-
Stop the reaction by adding the quenching solution to a final concentration of 10-50 mM and incubate for 15 minutes.
-
-
Purification:
-
Purify the conjugate using SEC or dialysis to remove excess reagents and byproducts.
-
Characterization of Bioconjugates
After purification, it is essential to characterize the bioconjugate to confirm successful conjugation and assess its purity and homogeneity. Common analytical techniques include:
-
UV-Vis Spectroscopy: To determine the concentration of the protein and, if applicable, a chromophoric payload.
-
Size-Exclusion Chromatography (SEC): To assess the purity of the conjugate and detect any aggregation.
-
Hydrophobic Interaction Chromatography (HIC): To determine the drug-to-antibody ratio (DAR) for ADCs and assess the hydrophobicity of the conjugate.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the conjugate and determine the degree of labeling.
-
SDS-PAGE: To visualize the increase in molecular weight of the biomolecule after conjugation.
Visualization of Experimental Workflows
The following diagrams illustrate the logical workflows for synthesizing an Antibody-Drug Conjugate (ADC) using this compound with different conjugation strategies.
Caption: ADC Synthesis via CuAAC Click Chemistry.
Caption: ADC Synthesis via SPAAC Click Chemistry.
Caption: Workflow for Amine Conjugation.
References
Application Notes and Protocols for Copper-Catalyzed Click Chemistry with Azido-PEG11-CH2COOH
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry," utilizing Azido-PEG11-CH2COOH. This bifunctional linker is particularly valuable in bioconjugation and drug delivery due to its azide group for click chemistry, a terminal carboxylic acid for further functionalization, and a hydrophilic polyethylene glycol (PEG) spacer that enhances solubility and can improve pharmacokinetic properties.
Introduction to Copper-Catalyzed Click Chemistry
The CuAAC reaction is a highly efficient and regioselective method for forming a stable 1,4-disubstituted 1,2,3-triazole linkage between an azide and a terminal alkyne.[1][2] This reaction is a cornerstone of "click chemistry," a concept introduced by K.B. Sharpless, which describes reactions that are high-yielding, wide in scope, and form only byproducts that are easily removed.[1] The reaction is catalyzed by a copper(I) species, which is typically generated in situ from a copper(II) salt, such as copper(II) sulfate (CuSO₄), and a reducing agent, most commonly sodium ascorbate.[1][3]
The versatility and biocompatibility of the CuAAC reaction have made it a vital tool in various scientific disciplines, including drug discovery, proteomics, and materials science. It allows for the precise and efficient conjugation of molecules in complex biological environments.
Experimental Protocols
This section provides a general protocol for the copper-catalyzed click chemistry reaction with this compound. It is important to note that optimal conditions may vary depending on the specific alkyne-containing molecule and the intended application.
Materials and Reagents
-
This compound
-
Alkyne-containing molecule (e.g., a protein, peptide, or small molecule functionalized with a terminal alkyne)
-
Copper(II) sulfate (CuSO₄) : Prepare a stock solution (e.g., 20 mM in deionized water).
-
Sodium Ascorbate : Prepare a fresh stock solution (e.g., 100 mM in deionized water) immediately before use, as it is prone to oxidation.
-
Copper(I)-stabilizing ligand :
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) for aqueous reactions. Prepare a stock solution (e.g., 50 mM in deionized water).
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) for reactions in organic solvents or aqueous mixtures. Can be dissolved in DMSO or a mixture of DMSO and tert-butanol.
-
-
Reaction Buffer/Solvent :
-
For bioconjugations, phosphate-buffered saline (PBS) at pH 7.4 is commonly used.
-
For small molecule synthesis, a variety of solvents can be used, including water, DMSO, DMF, THF, or mixtures such as t-butanol/water.
-
-
Purification reagents : Depending on the product, this may include deionized water, hydrochloric acid (HCl), sodium hydroxide (NaOH), ethyl acetate, and a suitable chromatography column (e.g., silica gel or size-exclusion).
General Reaction Procedure
-
Preparation of Reactants :
-
Dissolve the alkyne-containing molecule in the chosen reaction buffer or solvent to the desired concentration.
-
Dissolve this compound in the same buffer or solvent. A slight molar excess (1.2 to 2 equivalents) relative to the alkyne is often used.
-
-
Catalyst Preparation :
-
In a separate microcentrifuge tube, prepare the copper-ligand complex by mixing the CuSO₄ stock solution and the ligand (THPTA or TBTA) stock solution. A 1:5 molar ratio of copper to ligand is often recommended to protect biomolecules from oxidative damage.
-
-
Reaction Setup :
-
To the solution of the alkyne and azide, add the premixed copper-ligand complex.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate is typically 5-10 times the concentration of copper.
-
Gently mix the reaction mixture. If working with sensitive biomolecules, avoid vigorous vortexing.
-
-
Incubation :
-
Allow the reaction to proceed at room temperature for 1 to 4 hours. Reaction times can be extended (e.g., overnight at 4°C) for dilute solutions or less reactive substrates.
-
The reaction progress can be monitored by techniques such as LC-MS or TLC.
-
-
Quenching and Purification :
-
Once the reaction is complete, it can be quenched by adding a chelating agent like EDTA to remove the copper catalyst.
-
For the purification of the final product containing a carboxylic acid, an extraction procedure is often effective. Acidify the reaction mixture with dilute HCl (to pH ~2-3) to protonate the carboxylic acid, making it more soluble in organic solvents. Extract the product with a suitable organic solvent like ethyl acetate. The organic layers are then combined, dried over anhydrous sodium sulfate, and the solvent is evaporated.
-
Alternatively, purification can be achieved by chromatography (e.g., silica gel chromatography or size-exclusion chromatography for larger biomolecules).
-
Quantitative Data Presentation
The following table summarizes typical reaction conditions and reported yields for copper-catalyzed click chemistry with PEGylated azides. It is important to note that yields can be highly dependent on the specific substrates and reaction conditions.
| Parameter | Condition 1 (Bioconjugation) | Condition 2 (Small Molecule) | Condition 3 (Oligonucleotide) |
| Azide | Azido-PEG-linker | Azido-PEG-linker | PEG-Azide |
| Alkyne | Alkyne-modified protein | Small molecule alkyne | Alkyne-modified oligonucleotide |
| Solvent | PBS (pH 7.4) | DMF/Water or THF/Water | Aqueous Buffer |
| Copper Source | CuSO₄ | CuSO₄ | Pre-complexed Cu(I) |
| Reducing Agent | Sodium Ascorbate | Sodium Ascorbate | Not specified |
| Ligand | THPTA | TBTA or none | Not specified |
| Temperature | Room Temperature | Room Temperature - 50°C | 37°C |
| Time | 1 - 4 hours | 1 - 18 hours | 4 hours |
| Reported Yield | >95% conversion | 69% - 100% | 86% recovery |
| Reference |
Visualizations
Experimental Workflow for CuAAC with this compound
Caption: General workflow for copper-catalyzed click chemistry.
Catalytic Cycle of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Caption: Simplified catalytic cycle of CuAAC.
References
Step-by-Step Guide to EDC/NHS Coupling with Azido-PEG11-CH2COOH: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the covalent conjugation of Azido-PEG11-CH2COOH to primary amine-containing molecules (e.g., proteins, peptides, antibodies, or amine-functionalized surfaces) using the 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) crosslinking chemistry. This protocol is designed to facilitate the introduction of an azide moiety, which can be subsequently used for bioorthogonal "click chemistry" reactions.
Introduction
EDC/NHS chemistry is a widely used method for covalently linking a carboxyl group to a primary amine, forming a stable amide bond.[1] This "zero-length" crosslinking approach is highly efficient and versatile in bioconjugation.[2] The reaction proceeds in two main steps. First, EDC activates the carboxyl group of this compound to form a highly reactive O-acylisourea intermediate.[1] This intermediate is unstable in aqueous solutions and prone to hydrolysis.[2] To enhance the efficiency and stability of the reaction, NHS is added to convert the unstable O-acylisourea intermediate into a more stable, amine-reactive NHS ester.[2] This semi-stable ester then readily reacts with a primary amine on the target molecule to form a stable amide bond, releasing NHS as a byproduct.
The incorporation of a polyethylene glycol (PEG) spacer, in this case, a discrete chain of 11 ethylene glycol units, enhances the water solubility of the molecule and can reduce steric hindrance during conjugation. The terminal azide group provides a reactive handle for subsequent modification via copper-catalyzed or strain-promoted alkyne-azide cycloaddition reactions.
Signaling Pathway and Experimental Workflow
To visualize the chemical process and the experimental steps, the following diagrams are provided.
Caption: Chemical mechanism of EDC/NHS coupling with this compound.
Caption: Experimental workflow for Azido-PEG11-COOH conjugation.
Data Presentation: Recommended Reaction Parameters
The following table provides recommended starting parameters for the EDC/NHS coupling of this compound. Optimal conditions may vary depending on the specific properties of the target molecule and should be determined empirically.
| Parameter | Recommended Range | Starting Point | Rationale and Remarks |
| Molar Ratio (Azido-PEG-COOH : EDC : NHS) | 1 : (2-10) : (2-5) | 1 : 5 : 3 | A molar excess of EDC and NHS is used to drive the activation reaction efficiently. The ratio should be optimized for each specific application. |
| Molar Ratio (Activated PEG : Amine-Molecule) | 1 : 1 to 1 : 1.5 | 1 : 1.2 | An equimolar or slight excess of the amine-containing molecule is often used to ensure efficient labeling. |
| pH for Activation | 4.5 - 6.0 | 5.5 | The activation of the carboxyl group with EDC and NHS is most efficient in a slightly acidic environment. MES buffer is a common choice. |
| pH for Conjugation | 7.2 - 8.5 | 7.4 | The reaction of the NHS ester with the primary amine is most efficient at a neutral to slightly basic pH. Phosphate-buffered saline (PBS) is commonly used. |
| Activation Time | 15 - 30 minutes | 15 minutes | A short incubation time is usually sufficient for the activation step at room temperature. |
| Conjugation Time | 2 hours - overnight | 2 hours | The reaction time can be adjusted based on the reactivity of the target molecule. Reactions can be performed at room temperature or at 4°C for longer incubations. |
| Expected Yield | Variable | >70% (for optimization) | The final yield is dependent on multiple factors including the purity of reagents and the nature of the target molecule. This is an estimated starting point for an optimized reaction. |
Experimental Protocols
Materials and Reagents
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS) for aqueous reactions
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 5.5-6.0
-
Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M Hydroxylamine, pH 8.5
-
Amine-containing target molecule (e.g., protein, peptide)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) for dissolving reagents
-
Desalting column (e.g., Sephadex G-25) or Size Exclusion Chromatography (SEC) system for purification
-
Standard laboratory glassware and equipment
Step-by-Step Experimental Procedure
This protocol describes a two-step conjugation process in an aqueous buffer, which is generally recommended to minimize side reactions.
Step 1: Reagent Preparation
-
Equilibrate this compound, EDC, and NHS to room temperature before opening the vials to prevent condensation of moisture.
-
Prepare stock solutions of this compound, EDC, and NHS immediately before use. For example, dissolve each reagent in anhydrous DMF or DMSO to a concentration of 10 mg/mL.
-
Dissolve the amine-containing target molecule in the Conjugation Buffer at a suitable concentration (e.g., 1-10 mg/mL).
Step 2: Activation of this compound
-
In a reaction tube, add the desired amount of this compound from the stock solution to the Activation Buffer.
-
Add a 5-fold molar excess of EDC and a 3-fold molar excess of NHS to the this compound solution.
-
Incubate the reaction mixture at room temperature for 15 minutes with gentle mixing.
Step 3: Conjugation to the Target Molecule
-
Immediately add the activated Azido-PEG11-NHS ester solution from Step 2 to the solution of the amine-containing target molecule.
-
Ensure the final pH of the reaction mixture is between 7.2 and 8.5. If necessary, adjust the pH with a small amount of a suitable base.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring or rotation.
Step 4: Quenching the Reaction
-
To stop the reaction, add the Quenching Buffer to the reaction mixture. For example, add Tris-HCl to a final concentration of 20-50 mM.
-
Incubate for 15-30 minutes at room temperature to hydrolyze any unreacted NHS esters.
Step 5: Purification of the Conjugate
-
Remove excess reagents and byproducts by running the reaction mixture through a desalting column or by using size exclusion chromatography (SEC).
-
The choice of purification method will depend on the size of the target molecule and the conjugate. For proteins, SEC is a common and effective method.
-
Monitor the elution profile using a UV detector at 280 nm (for proteins) and collect the fractions corresponding to the purified conjugate.
Characterization of the Conjugate
The successful conjugation and the purity of the final product can be assessed using various analytical techniques:
-
HPLC (High-Performance Liquid Chromatography): Size-exclusion (SEC) or reversed-phase (RP-HPLC) can be used to separate the conjugate from the unconjugated protein and free PEG.
-
Mass Spectrometry (MS): ESI-MS or MALDI-TOF MS can be used to confirm the molecular weight of the conjugate and determine the degree of PEGylation.
-
Quantification of Azide Groups: The presence and quantity of azide groups on the purified conjugate can be determined using methods such as reacting with a fluorescently labeled alkyne followed by fluorescence measurement or by UV-Vis tracking of the disappearance of a DBCO alkyne upon click reaction.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Conjugation Efficiency | Inactive EDC or NHS due to hydrolysis. | Use fresh, high-quality reagents. Equilibrate to room temperature before opening to prevent moisture contamination. |
| Suboptimal pH for activation or conjugation. | Ensure the pH of the Activation Buffer is between 4.5-6.0 and the Conjugation Buffer is between 7.2-8.5. | |
| Presence of primary amines in buffers (e.g., Tris). | Use amine-free buffers such as MES for activation and PBS for conjugation. | |
| Precipitation during reaction | Poor solubility of reactants or products. | Ensure all components are fully dissolved. Consider using a lower concentration of reactants or adding a co-solvent if compatible with the target molecule. |
| Multiple PEGylated species or byproducts | Non-specific reactions or side reactions. | Optimize the molar ratios of EDC and NHS. A two-step protocol as described helps minimize side reactions with the target molecule. |
| Inefficient purification. | Optimize the purification method. For SEC, ensure the column has the appropriate molecular weight cutoff. For other chromatography methods, optimize the gradient and mobile phase. |
References
Application Notes and Protocols for Azido-PEG11-CH2COOH in Antibody-Drug Conjugate (ADC) Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a transformative class of biotherapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver potent cytotoxic agents directly to cancer cells. The linker, which connects the antibody to the cytotoxic payload, is a critical component influencing the ADC's stability, pharmacokinetics, and overall therapeutic index. Azido-PEG11-CH2COOH is a heterobifunctional linker that offers precise control over ADC construction.
This linker features a polyethylene glycol (PEG) spacer with eleven ethylene glycol units, enhancing the solubility and stability of the ADC while reducing aggregation and immunogenicity.[1] One terminus of the linker is an azide group (-N3), which serves as a handle for bioorthogonal "click chemistry," allowing for the highly efficient and specific attachment of a payload functionalized with an alkyne group.[2][3] The other terminus is a carboxylic acid (-COOH), which can be activated to react with primary amines, such as the side chains of lysine residues on the antibody, forming a stable amide bond. This dual-reactivity enables a controlled, two-step conjugation process, facilitating the production of more homogeneous ADCs.
These application notes provide detailed protocols for the synthesis, purification, and characterization of ADCs utilizing the this compound linker, as well as methods for evaluating their in vitro efficacy.
Properties of this compound
A clear understanding of the physicochemical properties of the this compound linker is essential for its effective use in ADC development.
| Property | Value | Reference |
| Molecular Formula | C24H47N3O13 | [4][5] |
| Molecular Weight | 585.64 g/mol | |
| Appearance | To be determined | |
| Purity | >95% | |
| Solubility | Soluble in aqueous media, DMSO, DMF | |
| Storage | Short term (days to weeks) at 0 - 4°C; Long term (months to years) at -20°C. Keep dry and in the dark. |
Experimental Protocols
Protocol 1: Antibody Modification with this compound via Amine Coupling
This protocol describes the initial step of conjugating the this compound linker to the antibody. The carboxylic acid group of the linker is first activated using EDC and NHS to form a more stable NHS-ester intermediate, which then readily reacts with primary amines on the antibody.
Materials:
-
Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Activation Buffer (e.g., 0.1 M MES, pH 6.0)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting spin columns or size-exclusion chromatography (SEC) system
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare 100 mM stock solutions of EDC and NHS in Activation Buffer. Prepare fresh before use.
-
-
Antibody Preparation:
-
Buffer exchange the antibody into PBS, pH 7.4.
-
Adjust the antibody concentration to 5-10 mg/mL.
-
-
Activation of this compound:
-
In a separate microcentrifuge tube, add the desired molar excess of the this compound stock solution.
-
Add EDC and NHS to the linker solution at a 1:1:1 molar ratio (Linker:EDC:NHS).
-
Incubate for 15-30 minutes at room temperature to form the NHS-ester.
-
-
Conjugation Reaction:
-
Add the activated linker solution to the antibody solution. The molar ratio of linker to antibody will influence the resulting Drug-to-Antibody Ratio (DAR) and should be optimized (a starting point is a 20-fold molar excess).
-
Incubate the reaction for 2 hours at room temperature with gentle mixing.
-
-
Quenching:
-
Add Quenching Buffer to a final concentration of 50 mM to quench any unreacted NHS-ester.
-
Incubate for 15 minutes at room temperature.
-
-
Purification:
-
Remove excess linker and other small molecules by buffer exchanging the azido-modified antibody into PBS using desalting spin columns or an SEC system.
-
-
Characterization:
-
Determine the concentration of the purified azido-antibody using a UV-Vis spectrophotometer at 280 nm.
-
The degree of linker incorporation can be assessed using techniques like MALDI-TOF mass spectrometry.
-
Protocol 2: Payload Conjugation via Click Chemistry
This protocol details the attachment of an alkyne-functionalized cytotoxic payload to the azido-modified antibody via a Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
Materials:
-
Purified azido-modified antibody
-
Alkyne-functionalized cytotoxic payload
-
Copper(II) sulfate (CuSO4)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
Sodium ascorbate
-
Anhydrous DMSO
-
Reaction Buffer (e.g., PBS, pH 7.4)
-
Purification system (SEC or HIC)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the alkyne-payload in DMSO.
-
Prepare a 100 mM stock solution of CuSO4 in water.
-
Prepare a 200 mM stock solution of THPTA in water.
-
Prepare a 100 mM stock solution of sodium ascorbate in water (prepare fresh).
-
-
Catalyst Preparation:
-
Mix CuSO4 and THPTA in a 1:2 molar ratio. Allow to stand for a few minutes to form the Cu(I) complex.
-
-
Conjugation Reaction:
-
In a reaction tube, combine the azido-modified antibody with the alkyne-payload (a molar excess of 5-10 fold of payload to available azide sites is a good starting point).
-
Add the pre-mixed Cu(I)/THPTA complex to the reaction mixture.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
Incubate at room temperature for 1-2 hours with gentle mixing, protected from light.
-
-
Purification:
-
Purify the resulting ADC using SEC to remove unreacted payload and catalyst components. Hydrophobic Interaction Chromatography (HIC) can also be used to separate ADCs with different DARs.
-
-
Characterization:
-
Determine the final ADC concentration (UV-Vis at 280 nm).
-
Assess the Drug-to-Antibody Ratio (DAR) using UV-Vis spectroscopy, HIC, or mass spectrometry.
-
Evaluate the purity and aggregation state of the ADC by SEC.
-
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is used to determine the potency of the purified ADC on cancer cell lines.
Materials:
-
Target antigen-positive and antigen-negative cancer cell lines
-
Complete cell culture medium
-
96-well plates
-
Purified ADC, unconjugated antibody, and free payload
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.
-
-
ADC Treatment:
-
Prepare serial dilutions of the ADC, unconjugated antibody, and free payload in cell culture medium.
-
Remove the medium from the wells and add 100 µL of the various concentrations. Include untreated wells as a negative control.
-
-
Incubation:
-
Incubate the plate for 72-96 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Addition:
-
Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium and add 150 µL of solubilization solution to each well.
-
Mix on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
-
Quantitative Data Summary
Due to the limited availability of public data specifically for ADCs constructed with the this compound linker, the following table presents representative data for ADCs with similar PEGylated linkers to illustrate the expected outcomes. Researchers should generate their own data for their specific ADC construct.
Table 1: Representative In Vitro Cytotoxicity of PEGylated ADCs
| ADC Construct | Target Cell Line | IC50 (nM) | Notes |
| Trastuzumab-PEG-MMAE | SK-BR-3 (HER2+++) | ~0.1-1.0 | Potent cytotoxicity is expected on high antigen-expressing cells. |
| Trastuzumab-PEG-MMAE | MCF7 (HER2+) | >100 | Significantly lower potency on low antigen-expressing cells demonstrates specificity. |
| Isotype Control-PEG-MMAE | SK-BR-3 (HER2+++) | >100 | Lack of activity with a non-targeting antibody confirms antigen-dependency. |
Table 2: Representative Pharmacokinetic Parameters of PEGylated ADCs in Rodents
| ADC Construct | Average DAR | Half-life (t½, hours) | Clearance (mL/hr/kg) |
| anti-CDXX-PEG8-MMAE | 8 | ~150-200 | ~0.3-0.5 |
| anti-CDXX-PEG12-MMAE | 8 | ~200-250 | ~0.2-0.4 |
| Unconjugated Antibody | N/A | ~250-300 | ~0.1-0.2 |
Note: Increasing PEG length generally correlates with a longer half-life and reduced clearance.
Signaling Pathway and Mechanism of Action
The this compound linker itself is not expected to directly modulate signaling pathways. Its primary role is to stably link the antibody to the cytotoxic payload. The mechanism of action of the ADC is dictated by the antibody and the payload.
Upon administration, the ADC circulates in the bloodstream. The antibody component recognizes and binds to a specific antigen on the surface of a cancer cell. This binding triggers the internalization of the ADC-antigen complex, typically via endocytosis. Inside the cell, the complex is trafficked to the lysosome, where enzymatic degradation of the antibody and/or cleavage of the linker releases the cytotoxic payload. The free payload can then interact with its intracellular target (e.g., microtubules or DNA), leading to cell cycle arrest and ultimately, apoptosis. The stability of the triazole linkage formed via click chemistry ensures that the payload remains attached to the antibody in circulation, minimizing off-target toxicity.
References
- 1. An Elaborate New Linker System Significantly Enhances the Efficacy of an HER2-Antibody-Drug Conjugate against Refractory HER2-Positive Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hydrophilic Auristatin Glycoside Payload Enables Improved Antibody-Drug Conjugate Efficacy and Biocompatibility - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Site-Specific Antibody–Drug Conjugates: The Nexus of Bioorthogonal Chemistry, Protein Engineering, and Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potent cytotoxicity of an auristatin-containing antibody-drug conjugate targeting melanoma cells expressing melanotransferrin/p97 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Azido-PEG11-CH2COOH in PROTAC Synthesis: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a transformative therapeutic modality that leverages the cell's ubiquitin-proteasome system to selectively degrade target proteins implicated in disease. A PROTAC molecule is a heterobifunctional entity composed of a ligand that binds to a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical component that influences the physicochemical properties, stability, and biological activity of the PROTAC.
Azido-PEG11-CH2COOH is a versatile, bifunctional linker that has gained prominence in PROTAC synthesis. Its structure incorporates a polyethylene glycol (PEG) chain, an azide (N3) group, and a terminal carboxylic acid (COOH). The PEG component enhances the aqueous solubility and cell permeability of the resulting PROTAC molecule. The azide and carboxylic acid moieties provide orthogonal chemical handles for the sequential or convergent attachment of the POI and E3 ligase ligands. The azide group is particularly useful for "click chemistry," such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which is a highly efficient and bio-orthogonal reaction. The carboxylic acid can be readily coupled with an amine-containing ligand through standard amide bond formation.
This document provides detailed application notes and protocols for the use of this compound in the synthesis of PROTACs, along with representative quantitative data and visualizations to guide researchers in this field.
Data Presentation
The following tables summarize representative quantitative data for the synthesis and biological evaluation of PROTACs utilizing PEG-based linkers. While specific data for a PROTAC synthesized with this compound is not available in a single public source, the presented data is compiled from studies on PROTACs with similar linkers and provides a reasonable expectation of performance.
Table 1: Representative Reaction Yields in PROTAC Synthesis with PEG Linkers
| Reaction Type | E3 Ligase Ligand | Target Protein Ligand | Linker Type | Yield (%) |
| Amide Coupling | Pomalidomide | BRD4 Inhibitor | Azido-PEG-Amine | 75-85 |
| CuAAC Click Chemistry | VHL Ligand-Alkyne | BRD4 Inhibitor-Azide | PEG (0-4 units) | up to 90 |
| Solid-Phase Synthesis | Pomalidomide | BRD4 Inhibitor | Alkyl | >99 (purity) |
Table 2: Representative Biological Activity of BRD4-Degrading PROTACs with PEG Linkers
| PROTAC Name | Target Protein | E3 Ligase | Linker Characteristics | DC50 (nM) | Dmax (%) | Cell Line |
| Representative BRD4 Degrader 1 | BRD4 | CRBN | Long PEG chain | 7.36 | >98 | 293T |
| Representative BRD4 Degrader 2 | BRD4 | CRBN | PEG-based | 775 | ~80 | Cellular Assay |
| MZ1 | BRD4 | VHL | PEG/Alkyl | ~25 | >90 | HeLa |
| ARV-825 | BRD4 | CRBN | PEG | <1 | >95 | RS4;11 |
Mandatory Visualization
Caption: A generalized workflow for the synthesis and evaluation of a PROTAC using this compound.
Caption: The mechanism of action of a PROTAC, leading to targeted protein degradation.
Experimental Protocols
The following protocols are representative examples for the synthesis of a PROTAC using this compound. These should be considered as a starting point and may require optimization based on the specific properties of the POI and E3 ligase ligands.
Protocol 1: Synthesis of an Amine-Functionalized POI Ligand with this compound via Amide Coupling
This protocol describes the coupling of the carboxylic acid moiety of this compound with an amine-functionalized POI ligand.
Reagents and Materials:
-
Amine-functionalized POI Ligand (1.0 eq)
-
This compound (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous DMF
-
Nitrogen atmosphere
-
Standard glassware for organic synthesis
Procedure:
-
Under a nitrogen atmosphere, dissolve the Amine-functionalized POI Ligand and this compound in anhydrous DMF.
-
Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature.
-
Monitor the reaction progress by LC-MS. The reaction is typically complete within 2-4 hours.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the POI-PEG11-Azide intermediate.
Protocol 2: Synthesis of the Final PROTAC via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the "click chemistry" reaction to couple the azide-functionalized intermediate from Protocol 1 with an alkyne-functionalized E3 ligase ligand.
Reagents and Materials:
-
POI-PEG11-Azide intermediate (from Protocol 1) (1.0 eq)
-
Alkyne-functionalized E3 Ligase Ligand (1.0 eq)
-
Copper(II) sulfate pentahydrate (CuSO4·5H2O) (0.1 eq)
-
Sodium ascorbate (0.2 eq)
-
Solvent mixture (e.g., t-BuOH/H2O or DMF)
Procedure:
-
Dissolve the POI-PEG11-Azide intermediate and the Alkyne-functionalized E3 Ligase Ligand in the chosen solvent system.
-
In a separate vial, prepare a fresh solution of sodium ascorbate in water.
-
In another vial, prepare a solution of CuSO4·5H2O in water.
-
Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO4·5H2O solution.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction with water and extract with an appropriate organic solvent (e.g
Application Notes and Protocols for Surface Functionalization of Nanoparticles with Azido-PEG11-CH2COOH
For Researchers, Scientists, and Drug Development Professionals
Introduction
The surface functionalization of nanoparticles is a critical step in the development of advanced nanomaterials for biomedical applications such as targeted drug delivery, in vivo imaging, and diagnostics. Polyethylene glycol (PEG) linkers are widely employed to enhance the biocompatibility and stability of nanoparticles by creating a hydrophilic protective layer. This "stealth" coating reduces non-specific protein adsorption and minimizes clearance by the reticuloendothelial system (RES), thereby prolonging circulation time.
The heterobifunctional linker, Azido-PEG11-CH2COOH, offers a versatile platform for nanoparticle modification. The terminal carboxylic acid group allows for covalent attachment to amine-functionalized nanoparticle surfaces through robust amide bond formation. The azide terminus provides a bioorthogonal handle for subsequent conjugation of targeting ligands, therapeutic agents, or imaging probes via "click chemistry," such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). This two-step functionalization strategy allows for precise control over the nanoparticle's surface chemistry and functionality.
These application notes provide detailed protocols for the surface functionalization of gold (AuNPs) and iron oxide (IONPs) nanoparticles with this compound, along with methods for their characterization.
Experimental Protocols
Protocol 1: Synthesis and Amine Functionalization of Gold Nanoparticles (AuNPs)
This protocol describes the synthesis of citrate-stabilized AuNPs followed by surface modification to introduce primary amine groups.
Materials:
-
Tetrachloroauric(III) acid (HAuCl₄)
-
Trisodium citrate dihydrate
-
(3-Aminopropyl)trimethoxysilane (APTMS) or Cysteamine
-
Ethanol
-
Deionized (DI) water
Procedure:
-
Synthesis of Citrate-Stabilized AuNPs:
-
Bring 100 mL of a 0.01% (w/v) HAuCl₄ solution to a rolling boil in a clean Erlenmeyer flask with vigorous stirring.
-
Rapidly add 2 mL of a 1% (w/v) trisodium citrate dihydrate solution.
-
The solution color will change from pale yellow to deep red, indicating the formation of AuNPs.
-
Continue boiling and stirring for 15 minutes.
-
Remove the flask from the heat and allow it to cool to room temperature.
-
-
Amine Functionalization of AuNPs:
-
To the citrate-stabilized AuNP solution, add APTMS or cysteamine to a final concentration of 1 mM.
-
Stir the solution at room temperature for 12-24 hours.
-
Purify the amine-functionalized AuNPs by centrifugation (e.g., 15,000 rpm for 30 minutes) and resuspension in DI water. Repeat this washing step three times to remove unreacted reagents.
-
Protocol 2: Synthesis and Amine Functionalization of Iron Oxide Nanoparticles (IONPs)
This protocol details the co-precipitation synthesis of IONPs and their subsequent surface modification with amine groups using (3-Aminopropyl)triethoxysilane (APTES).
Materials:
-
Ferric chloride hexahydrate (FeCl₃·6H₂O)
-
Ferrous chloride tetrahydrate (FeCl₂·4H₂O)
-
Ammonium hydroxide (NH₄OH) or Sodium hydroxide (NaOH)
-
(3-Aminopropyl)triethoxysilane (APTES)
-
Toluene or Ethanol, anhydrous
-
Deionized (DI) water
Procedure:
-
Synthesis of IONPs by Co-Precipitation:
-
Dissolve FeCl₃·6H₂O and FeCl₂·4H₂O in a 2:1 molar ratio in degassed DI water under an inert atmosphere (e.g., nitrogen).
-
Heat the solution to 80°C with vigorous mechanical stirring.
-
Rapidly add ammonium hydroxide or sodium hydroxide to raise the pH to ~10-11. A black precipitate of magnetite (Fe₃O₄) will form immediately.
-
Continue stirring at 80°C for 1 hour.
-
Cool the reaction to room temperature and wash the nanoparticles repeatedly with DI water using magnetic decantation until the supernatant is neutral.
-
-
Amine Functionalization of IONPs:
-
Disperse the IONPs in anhydrous toluene or ethanol.
-
Add APTES to the nanoparticle dispersion.
-
The mixture can be refluxed for 12 hours or sonicated for a shorter duration (e.g., 20 minutes) to facilitate the silanization reaction.[1]
-
Cool the reaction to room temperature and collect the nanoparticles using a strong magnet.
-
Wash the amine-functionalized IONPs with toluene/ethanol and then DI water three times.
-
Dry the nanoparticles under vacuum.
-
Protocol 3: Conjugation of this compound to Amine-Functionalized Nanoparticles
This protocol describes the covalent attachment of this compound to the amine-functionalized nanoparticle surface using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.
Materials:
-
Amine-functionalized nanoparticles (from Protocol 1 or 2)
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M hydroxylamine, pH 8.5
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
Procedure:
-
Preparation of Reagents:
-
Equilibrate EDC and NHS/Sulfo-NHS to room temperature before opening.
-
Prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO.
-
Prepare fresh solutions of EDC (e.g., 400 mM) and NHS (e.g., 100 mM) in Activation Buffer.
-
-
Activation of this compound:
-
In a microcentrifuge tube, mix the this compound stock solution with Activation Buffer.
-
Add EDC and NHS solutions to the this compound solution. A typical molar ratio is 1:2:5 (Azido-PEG-COOH:EDC:NHS).
-
Incubate for 15-30 minutes at room temperature to activate the carboxyl group.
-
-
Conjugation to Amine-Functionalized Nanoparticles:
-
Resuspend the amine-functionalized nanoparticles in Coupling Buffer.
-
Add the activated this compound solution to the nanoparticle suspension. The molar excess of the PEG linker should be optimized but a starting point is a 20 to 50-fold molar excess relative to the available amine groups on the nanoparticle surface.
-
Incubate the reaction for 2-4 hours at room temperature with gentle mixing.
-
-
Quenching and Purification:
-
Add Quenching Buffer to the reaction mixture to a final concentration of 10-50 mM to deactivate any unreacted NHS esters. Incubate for 15 minutes.
-
Purify the this compound functionalized nanoparticles by centrifugation or magnetic separation.
-
Wash the nanoparticles three times with PBS to remove unreacted reagents and byproducts.
-
Resuspend the final product in a suitable buffer for storage (e.g., PBS at 4°C).
-
Characterization and Data Presentation
Thorough characterization is essential to confirm the successful functionalization of nanoparticles. The following table summarizes key characterization techniques and expected outcomes.
| Parameter | Technique | Unfunctionalized Nanoparticles | Amine-Functionalized Nanoparticles | This compound Functionalized Nanoparticles |
| Hydrodynamic Diameter | Dynamic Light Scattering (DLS) | Varies by synthesis (e.g., 10-20 nm for AuNPs) | Slight increase in size | Significant increase in size due to the PEG layer |
| Surface Charge | Zeta Potential Measurement | Negative (citrate-stabilized AuNPs) or near neutral (IONPs) | Positive | Near-neutral or slightly negative |
| Surface Chemistry | Fourier-Transform Infrared Spectroscopy (FTIR) | Characteristic peaks for the core material (e.g., Fe-O stretching for IONPs) | Appearance of N-H bending and C-N stretching peaks | Appearance of a strong azide (N₃) stretching peak (~2100 cm⁻¹) and C-O-C stretching from the PEG backbone |
| Morphology | Transmission Electron Microscopy (TEM) | Visualization of the nanoparticle core size and shape | No significant change in core morphology | No significant change in core morphology; PEG layer is typically not visible |
| PEG Grafting Density | Thermogravimetric Analysis (TGA) or Quantitative NMR (qNMR) | N/A | N/A | Quantifiable weight loss corresponding to the PEG linker, allowing for calculation of grafting density |
Visualization of Workflows and Pathways
Experimental Workflow
The following diagram illustrates the overall experimental workflow for the synthesis and functionalization of nanoparticles with this compound.
Caption: Experimental workflow for nanoparticle functionalization.
Chemical Reaction Pathway
This diagram outlines the chemical reactions involved in the conjugation of this compound to an amine-functionalized nanoparticle surface.
Caption: EDC/NHS mediated amide bond formation.
Cellular Uptake Signaling Pathway
PEGylated nanoparticles are typically internalized by cells through endocytosis. The specific pathway can vary depending on the cell type and the nanoparticle's physicochemical properties. The diagram below illustrates the major endocytic pathways involved.
Caption: Major cellular uptake pathways for PEGylated nanoparticles.
References
Application Notes and Protocols for Labeling Primary Amines on Proteins using Azido-PEG11-CH2COOH
For Researchers, Scientists, and Drug Development Professionals
Introduction
The targeted modification of proteins is a cornerstone of modern biotechnology and pharmaceutical development. The ability to selectively introduce bioorthogonal functional groups onto a protein's surface enables a wide array of applications, including the development of antibody-drug conjugates (ADCs), in vivo imaging agents, and tools for proteomic studies. Azido-PEG11-CH2COOH is a heterobifunctional linker that facilitates the covalent attachment of an azide moiety to primary amines on a protein, such as the ε-amine of lysine residues and the N-terminus.
This two-step labeling strategy first involves the activation of the terminal carboxylic acid of this compound using carbodiimide chemistry, followed by the formation of a stable amide bond with primary amines on the protein. The incorporated azide group then serves as a versatile chemical handle for subsequent bioorthogonal reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[1][2][3] This allows for the efficient and specific conjugation of a wide variety of alkyne-containing molecules, such as fluorescent dyes, biotin, or therapeutic payloads. The long, hydrophilic polyethylene glycol (PEG) spacer enhances the solubility of the labeled protein and can reduce non-specific interactions.[4]
These application notes provide a detailed protocol for the successful labeling of proteins with this compound and subsequent modification via CuAAC click chemistry.
Data Presentation
Table 1: Key Parameters for EDC/NHS Activation of this compound and Protein Amine Labeling
| Parameter | Recommended Range | Notes |
| Molar Ratio (this compound : Protein) | 10:1 to 50:1 | The optimal ratio is protein-dependent and should be determined empirically. Higher ratios can lead to a higher degree of labeling but may also increase the risk of protein precipitation. |
| Molar Ratio (EDC : this compound) | 1.5:1 to 2:1 | A slight excess of EDC ensures efficient activation of the carboxylic acid. |
| Molar Ratio (sulfo-NHS : EDC) | 1:1 to 1.2:1 | sulfo-NHS stabilizes the active ester intermediate, increasing the efficiency of the reaction with protein amines. |
| Protein Concentration | 1 - 10 mg/mL | Higher protein concentrations generally lead to higher labeling efficiency. |
| Reaction pH | Activation: 5.5 - 6.5; Conjugation: 7.2 - 8.0 | The two-step pH process optimizes both the activation of the carboxylic acid and the subsequent reaction with primary amines. |
| Reaction Temperature | Room Temperature | |
| Reaction Time | Activation: 15 - 30 minutes; Conjugation: 1 - 2 hours | |
| Typical Labeling Efficiency | 20 - 40% | Efficiency is dependent on the protein's surface accessibility of primary amines and reaction conditions. |
| Protein Recovery | > 85% | Dependent on the purification method used post-labeling. |
Table 2: Key Parameters for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
| Parameter | Recommended Concentration/Ratio | Notes |
| Azide-Labeled Protein Concentration | 1 - 5 mg/mL | |
| Molar Ratio (Alkyne-Probe : Azide Groups) | 2:1 to 10:1 | A molar excess of the alkyne-containing probe drives the reaction to completion. The number of azide groups can be estimated from the degree of labeling. |
| Copper(II) Sulfate (CuSO₄) Concentration | 1 mM | |
| Copper-chelating Ligand (e.g., THPTA) Concentration | 2 - 5 mM | The ligand stabilizes the Cu(I) oxidation state and protects the protein from potential damage. |
| Reducing Agent (e.g., Sodium Ascorbate) Concentration | 5 - 10 mM | Freshly prepared solution is crucial for efficient reduction of Cu(II) to Cu(I). |
| Reaction Temperature | Room Temperature | |
| Reaction Time | 1 - 2 hours | |
| Typical Click Reaction Yield | > 90% | CuAAC is a highly efficient reaction. |
Experimental Protocols
Protocol 1: Labeling of Primary Amines on Proteins with this compound
This protocol describes the activation of the carboxylic acid on this compound using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysulfosuccinimide (sulfo-NHS), followed by conjugation to primary amines on the target protein.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, MES, or HEPES)
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysulfosuccinimide (sulfo-NHS)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Protein Preparation:
-
Dissolve or buffer exchange the protein into Activation Buffer at a concentration of 1-10 mg/mL.
-
-
Reagent Preparation (Prepare immediately before use):
-
Prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO.
-
Prepare a 100 mM stock solution of EDC in ultrapure water.
-
Prepare a 100 mM stock solution of sulfo-NHS in ultrapure water.
-
-
Activation of this compound:
-
In a microcentrifuge tube, combine the desired volume of the this compound stock solution with the appropriate volumes of EDC and sulfo-NHS stock solutions to achieve the desired molar ratios (see Table 1).
-
Incubate the activation mixture for 15 minutes at room temperature.
-
-
Conjugation to Protein:
-
Add the activated this compound mixture to the protein solution.
-
Adjust the pH of the reaction mixture to 7.2 - 7.5 by adding Conjugation Buffer.
-
Incubate the reaction for 1-2 hours at room temperature with gentle mixing.
-
-
Quenching the Reaction:
-
Add Quenching Buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted active esters.
-
Incubate for 30 minutes at room temperature.
-
-
Purification of Azide-Labeled Protein:
-
Remove excess reagents and byproducts by passing the reaction mixture through a desalting column or by dialysis against PBS, pH 7.4.
-
-
Characterization and Storage:
-
Determine the concentration of the azide-labeled protein using a standard protein assay (e.g., BCA).
-
The degree of labeling (average number of azide groups per protein) can be determined by mass spectrometry (e.g., MALDI-TOF or ESI-MS).
-
Store the azide-labeled protein under conditions optimal for the unlabeled protein, typically at -20°C or -80°C.
-
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of an alkyne-containing molecule (e.g., a fluorescent dye, biotin, or drug) to the azide-labeled protein.
Materials:
-
Azide-labeled protein in PBS, pH 7.4
-
Alkyne-containing probe of interest
-
Copper(II) Sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-chelating ligand
-
Sodium Ascorbate
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of the alkyne-probe in DMF or DMSO.
-
Prepare a 50 mM stock solution of CuSO₄ in ultrapure water.
-
Prepare a 100 mM stock solution of THPTA in ultrapure water.
-
Prepare a 500 mM stock solution of Sodium Ascorbate in ultrapure water. Note: This solution should be prepared fresh immediately before use.
-
-
Click Reaction Setup:
-
In a microcentrifuge tube, add the azide-labeled protein to the desired final concentration (1-5 mg/mL) in PBS.
-
Add the alkyne-probe stock solution to the desired final molar excess (see Table 2).
-
Add the THPTA stock solution to a final concentration of 2-5 mM.
-
-
Initiation of the Click Reaction:
-
In a separate tube, premix the CuSO₄ and Sodium Ascorbate stock solutions.
-
Add the CuSO₄/Sodium Ascorbate mixture to the protein-alkyne solution to initiate the click reaction. The final concentrations should be approximately 1 mM CuSO₄ and 5-10 mM Sodium Ascorbate.
-
-
Incubation:
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light if using a fluorescent probe.
-
-
Purification of the Labeled Protein:
-
Remove excess reagents by passing the reaction mixture through a desalting column or by dialysis against PBS, pH 7.4.
-
-
Characterization and Storage:
-
Determine the final concentration of the labeled protein.
-
Characterize the final conjugate using appropriate methods, such as SDS-PAGE to confirm the increase in molecular weight, and UV-Vis spectroscopy or mass spectrometry to confirm the conjugation.
-
Store the final protein conjugate under appropriate conditions, protected from light if fluorescently labeled.
-
Mandatory Visualization
Caption: Experimental workflow for two-step protein labeling.
Caption: Reaction mechanisms for protein labeling.
References
Application Notes and Protocols: Azido-PEG11-CH2COOH in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the use of Azido-PEG11-CH2COOH in the modification of alkyne-containing biomolecules. This versatile bifunctional linker enables the covalent attachment of a polyethylene glycol (PEG) spacer to biomolecules through a stable triazole linkage, a reaction widely utilized in drug delivery, proteomics, and diagnostics.
The core of this methodology lies in the "click chemistry" paradigm, specifically the azide-alkyne cycloaddition.[1] This reaction is highly efficient, specific, and biocompatible, making it an invaluable tool for bioconjugation.[2] this compound is a valuable reagent that features a terminal azide group for click chemistry and a carboxylic acid for further functionalization, such as conjugation to amine-containing molecules.[] The PEG spacer enhances solubility and can improve the pharmacokinetic properties of the resulting conjugates.[4]
Two primary strategies for the azide-alkyne cycloaddition are employed: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is a highly efficient and regioselective method for forming a stable 1,4-disubstituted triazole linkage between a terminal alkyne and an azide.[4] The reaction is catalyzed by copper(I), which is typically generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate). To protect sensitive biomolecules from oxidative damage, a chelating ligand is often included.
Quantitative Data for CuAAC Reactions
The yield of CuAAC reactions can be influenced by several factors, including the nature of the reactants, catalyst system, and reaction conditions. While specific yields for this compound are not extensively documented in comparative studies, the following table provides representative data for CuAAC reactions with various azides and alkynes under optimized conditions.
| Azide Substrate | Alkyne Substrate | Catalyst System | Solvent | Reaction Time | Yield (%) | Reference |
| Benzyl Azide | Phenylacetylene | CuSO₄/Sodium Ascorbate/THPTA | H₂O/t-BuOH | 1 h | >95 | |
| Glycyl Azide | Propargyl Glycine | CuSO₄/Sodium Ascorbate | H₂O | 4 h | 91 | |
| Azido-functionalized Peptide | Alkyne-modified Protein | CuSO₄/Sodium Ascorbate/TBTA | Aqueous Buffer | 1-4 h | High Conversion | |
| Azidoethyl β-d-glucopyranoside | Octapropargyl resorcinarene | CuI/DIPEA | Chloroform | - | 91 |
Experimental Protocol: CuAAC Conjugation of an Alkyne-Modified Protein
This protocol outlines a general procedure for the conjugation of this compound to an alkyne-modified protein.
Materials:
-
Alkyne-modified protein
-
This compound
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 50 mM in water)
-
Ligand stock solution (e.g., 250 mM THPTA or TBTA in water or DMSO)
-
Sodium ascorbate stock solution (freshly prepared, e.g., 500 mM in water)
-
Reaction Buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
Purification system (e.g., size-exclusion chromatography or dialysis)
Procedure:
-
Reactant Preparation:
-
Dissolve the alkyne-modified protein in the reaction buffer to a final concentration of 1-10 mg/mL.
-
Prepare a stock solution of this compound in a compatible solvent (e.g., DMSO or water) at a concentration of 10-100 mM.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the alkyne-modified protein solution and the this compound stock solution. A 5-10 fold molar excess of the PEG linker is recommended.
-
Add the ligand solution to the reaction mixture. A final ligand-to-copper ratio of 5:1 is often used to protect the protein.
-
-
Catalyst Preparation and Addition:
-
In a separate tube, mix the CuSO₄ stock solution with the required volume of reaction buffer.
-
Add the CuSO₄ solution to the reaction mixture. The final copper concentration typically ranges from 50-250 µM.
-
-
Initiation and Incubation:
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate is typically 5-10 times the copper concentration.
-
Gently mix the reaction and incubate at room temperature for 1-4 hours. For sensitive proteins, the reaction can be performed at 4°C for a longer duration (e.g., 12-16 hours).
-
-
Purification:
-
Remove unreacted PEG linker and catalyst components by size-exclusion chromatography, dialysis, or other suitable protein purification methods.
-
-
Characterization:
-
Confirm the conjugation and determine the degree of labeling using techniques such as SDS-PAGE, mass spectrometry (MALDI-TOF or ESI-MS), and HPLC.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a copper-free alternative to CuAAC that utilizes strained cyclooctynes, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which react spontaneously with azides. This method is particularly advantageous for applications in living cells or for biomolecules that are sensitive to copper.
Quantitative Data for SPAAC Reactions
SPAAC reaction rates and yields are dependent on the specific strained alkyne used. The following table provides a summary of representative data.
| Azide Substrate | Strained Alkyne | Solvent | Reaction Time | Yield (%) | Reference |
| Azide-labeled cells | Biotinylated cyclooctyne | Cell culture media | - | - | |
| Azide-functionalized PEG | DIBO-functionalized PEG | - | Minutes | - | |
| Azide-functionalized protein | DBCO-PEG-folate | PBS, pH 7.4 | Overnight at 4°C | - |
Experimental Protocol: SPAAC Conjugation of a DBCO-Modified Biomolecule
This protocol describes a general method for conjugating this compound to a biomolecule modified with a DBCO group.
Materials:
-
DBCO-modified biomolecule
-
This compound
-
Reaction Buffer (e.g., PBS, pH 7.4)
-
Purification system (e.g., size-exclusion chromatography or dialysis)
Procedure:
-
Reactant Preparation:
-
Dissolve the DBCO-modified biomolecule in the reaction buffer.
-
Dissolve this compound in a compatible solvent.
-
-
Reaction Setup:
-
Combine the DBCO-modified biomolecule and this compound in a reaction tube. A 1.5-5 fold molar excess of the azide-PEG linker is typically used.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature or 4°C. Reaction times can vary from a few minutes to several hours depending on the reactants and their concentrations.
-
-
Purification:
-
Purify the conjugate to remove excess this compound using an appropriate method as described for the CuAAC protocol.
-
-
Characterization:
-
Analyze the final product using SDS-PAGE, mass spectrometry, and HPLC to confirm successful conjugation.
-
Visualizing the Workflow and Concepts
To better illustrate the processes and relationships described, the following diagrams are provided.
Caption: Experimental workflow for CuAAC conjugation.
Caption: Experimental workflow for SPAAC conjugation.
Caption: Comparison of CuAAC and SPAAC reaction schemes.
References
Application Notes and Protocols for Peptide Modification Using Azido-PEG11-CH2COOH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azido-PEG11-CH2COOH is a versatile, bifunctional linker designed for the facile modification of peptides and other biomolecules. This heterobifunctional reagent features a terminal azide group and a carboxylic acid, connected by a hydrophilic 11-unit polyethylene glycol (PEG) spacer. The azide functionality allows for highly efficient and specific conjugation to alkyne-containing molecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), commonly known as "click chemistry". The carboxylic acid group enables straightforward coupling to primary amines, such as the N-terminus of a peptide or the side chain of a lysine residue, through stable amide bond formation.
The inclusion of the PEG spacer enhances the solubility and bioavailability of the modified peptide, reduces immunogenicity, and can improve pharmacokinetic properties by increasing the hydrodynamic radius.[1] These characteristics make this compound an invaluable tool in drug development, diagnostics, and various research applications for creating well-defined peptide conjugates.
Data Presentation: Representative Performance Metrics
Due to the proprietary nature of specific applications, the following tables present representative data for the modification of a model peptide (e.g., a 10-mer peptide with a single lysine residue) using this compound. These values are intended to provide a general expectation of performance and may vary depending on the specific peptide sequence, reaction conditions, and purification methods employed.
Table 1: Amide Coupling Reaction Efficiency
| Parameter | Value | Notes |
| Peptide Concentration | 1-5 mg/mL | Higher concentrations may lead to aggregation. |
| This compound (Molar Excess) | 1.5 - 3 equivalents | Higher excess can drive the reaction to completion but may complicate purification. |
| Coupling Reagents | EDC/NHS | Standard carbodiimide chemistry for amide bond formation. |
| Reaction Time | 2 - 4 hours | Monitored by LC-MS for reaction completion. |
| Typical Conversion Rate | > 90% | As determined by LC-MS analysis of the crude reaction mixture. |
| Isolated Yield | 60 - 80% | Post-purification by RP-HPLC. |
Table 2: Click Chemistry (CuAAC) Reaction Efficiency
| Parameter | Value | Notes |
| Azido-PEG11-Peptide Conjugate Conc. | 0.5 - 2 mg/mL | Solubility of the modified peptide should be considered. |
| Alkyne-Modified Molecule (Molar Excess) | 1.2 - 2 equivalents | A slight excess of the alkyne component is typically used. |
| Catalyst System | CuSO₄ / Sodium Ascorbate | Common catalyst system for CuAAC. |
| Reaction Time | 1 - 3 hours | Typically a rapid and high-yielding reaction. |
| Typical Conversion Rate | > 95% | As determined by LC-MS analysis. |
| Isolated Yield | 70 - 90% | Post-purification by RP-HPLC. |
Table 3: Characterization of Modified Peptide
| Analytical Method | Parameter | Result |
| LC-MS | Mass Shift | Observed mass corresponds to the addition of the this compound moiety. |
| Purity | > 95% after a single RP-HPLC purification step. | |
| RP-HPLC | Retention Time | Increased retention time compared to the unmodified peptide, indicating successful conjugation. |
Experimental Protocols
Protocol 1: Amide Coupling of this compound to a Peptide
This protocol describes the conjugation of the carboxylic acid group of this compound to a primary amine (N-terminus or lysine side chain) of a peptide in solution.
Materials:
-
Peptide with a free primary amine
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M MES buffer, pH 6.0 (for activation)
-
Conjugation Buffer: 0.1 M Phosphate buffer, pH 7.5-8.5
-
Quenching Solution: Hydroxylamine or Tris buffer
-
Purification: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a C18 column
Procedure:
-
Activation of this compound: a. Dissolve this compound in anhydrous DMF or DMSO to a final concentration of 10-20 mg/mL. b. In a separate tube, dissolve EDC and NHS in the activation buffer or anhydrous DMF. c. Add a 1.5 to 3-fold molar excess of both EDC and NHS to the this compound solution. d. Allow the activation reaction to proceed for 15-60 minutes at room temperature with gentle mixing.
-
Peptide Conjugation: a. Dissolve the peptide in the conjugation buffer to a final concentration of 1-5 mg/mL. b. Add the activated Azido-PEG11-NHS ester solution to the peptide solution. c. Allow the reaction to proceed for 2-4 hours at room temperature with gentle agitation.
-
Reaction Quenching: a. Add the quenching solution to the reaction mixture to consume any unreacted NHS ester. Incubate for 15-30 minutes.
-
Purification: a. Purify the crude reaction mixture by RP-HPLC using a suitable gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA). b. Collect fractions containing the desired modified peptide.
-
Characterization and Storage: a. Confirm the identity and purity of the modified peptide by LC-MS. b. Lyophilize the pure fractions and store at -20°C or below.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of an Azido-PEG11-Modified Peptide
This protocol outlines the "click" reaction between the azido-modified peptide and an alkyne-containing molecule.
Materials:
-
Azido-PEG11-Peptide conjugate (from Protocol 1)
-
Alkyne-containing molecule of interest
-
Copper(II) Sulfate (CuSO₄)
-
Sodium Ascorbate
-
Tris(benzyltriazolylmethyl)amine (TBTA) or other copper ligand (optional, to improve efficiency and reduce cell toxicity in biological applications)
-
Reaction Solvent: DMF/water or DMSO/water mixture
-
Purification: RP-HPLC system with a C18 column
Procedure:
-
Reaction Setup: a. Dissolve the Azido-PEG11-Peptide conjugate in the reaction solvent. b. Add the alkyne-containing molecule (1.2 to 2 molar equivalents). c. In a separate tube, prepare a stock solution of CuSO₄. If using a ligand like TBTA, pre-mix it with the CuSO₄ solution. d. Prepare a fresh stock solution of sodium ascorbate.
-
Click Reaction: a. Add the CuSO₄ solution (and ligand, if used) to the peptide/alkyne mixture. b. Initiate the reaction by adding the sodium ascorbate solution. c. Allow the reaction to proceed at room temperature for 1-3 hours with gentle agitation.
-
Purification: a. Purify the reaction mixture directly by RP-HPLC using a suitable gradient.
-
Characterization and Storage: a. Analyze the purified product by LC-MS to confirm successful conjugation and purity. b. Lyophilize the pure fractions and store appropriately.
Mandatory Visualizations
References
Application Notes and Protocols: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Introduction
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a cornerstone of bioorthogonal chemistry, representing a powerful "click chemistry" reaction that covalently links an azide and a cyclooctyne.[][2] Developed by Carolyn Bertozzi in 2004, this reaction is driven by the high ring strain of the cyclooctyne, which allows the cycloaddition to proceed efficiently without the need for a cytotoxic copper catalyst.[3][4] This metal-free nature is a key advantage over the copper-catalyzed azide-alkyne cycloaddition (CuAAC), making SPAAC exceptionally well-suited for applications within living systems.[5]
The reaction's bioorthogonality stems from the fact that both azide and cyclooctyne functional groups are chemically inert to most biological molecules, ensuring that the ligation is highly specific and does not interfere with native cellular processes. SPAAC operates under mild, physiological conditions (temperature and pH), preserving the function of sensitive biomolecules. These features have led to its widespread adoption in diverse fields such as bioconjugation, live-cell imaging, drug development, and materials science. Applications range from labeling proteins, nucleic acids, and glycans to constructing antibody-drug conjugates (ADCs) and developing targeted drug delivery systems.
Data Presentation: Quantitative Reaction Parameters
The efficiency and kinetics of the SPAAC reaction are influenced by the choice of cyclooctyne, solvent, pH, and temperature. The tables below summarize key quantitative data to guide experimental design.
Table 1: Comparison of Second-Order Rate Constants for Common Cyclooctynes. The reaction rate is critically dependent on the structure of the cyclooctyne. More strained rings generally lead to faster reactions.
| Cyclooctyne Derivative | Abbreviation | Second-Order Rate Constant (k₂) with Benzyl Azide (M⁻¹s⁻¹) | Key Features |
| Dibenzocyclooctyne | DBCO | ~0.1 - 0.9 | Widely used due to high reactivity and stability. |
| Biarylazacyclooctynone | BARAC | ~0.9 | Possesses very high reactivity but can be less stable. |
| Difluorinated Cyclooctyne | DIFO | ~0.4 | Reactivity is increased by electron-withdrawing fluorine atoms. |
| Dibenzoazacyclooctyne | DIBAC / ADIBO | ~0.3 | Exhibits high reactivity. |
| 4-Dibenzocyclooctynol | DIBO | ~0.1 | Offers a good balance of reactivity and stability. |
| Bicyclo[6.1.0]nonyne | BCN | ~0.01 - 0.07 | Small, hydrophilic, and relatively stable with good reactivity. |
Note: Reaction rates can vary based on the specific azide partner, solvent, temperature, and pH.
Table 2: Effect of Buffer and pH on SPAAC Reaction Rates. The choice of buffer and pH can significantly impact reaction kinetics.
| Buffer System | pH | Relative Rate Constant (k₂) | Observations |
| HEPES | 7 | Highest (0.55–1.22 M⁻¹s⁻¹) | Generally provides the fastest reaction rates at neutral pH. |
| DMEM | 7.4 | High (0.59–0.97 M⁻¹s⁻¹) | Faster than RPMI medium. |
| Borate Buffer | 10 | High | Higher pH values generally increase reaction rates. |
| PBS | 7 | Lowest (0.32–0.85 M⁻¹s⁻¹) | Exhibited among the lowest rate constants in a comparative study. |
| MES | 5 | Low | Lower pH tends to slow the reaction rate. |
| RPMI | 7.4 | Low (0.27–0.77 M⁻¹s⁻¹) | Slower than DMEM medium. |
Data derived from studies using sulfo DBCO-amine and model azides at 25°C and 37°C.
Visualizations: Mechanisms and Workflows
Diagrams illustrating the core SPAAC mechanism and common experimental workflows provide a clear visual guide for researchers.
References
Troubleshooting & Optimization
How to improve the efficiency of Azido-PEG11-CH2COOH conjugation.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the efficiency of Azido-PEG11-CH2COOH conjugation to amine-containing molecules.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the two main steps of this compound conjugation using EDC and NHS?
A1: The conjugation process involves two key steps, each with a distinct optimal pH range. The initial activation of the carboxyl group on this compound with EDC is most efficient in a slightly acidic environment, typically between pH 4.5 and 6.0 . The subsequent reaction of the newly formed NHS-ester with a primary amine on the target molecule is favored at a neutral to slightly basic pH, generally between pH 7.0 and 8.5 . For optimal results, it is recommended to perform the activation step in a buffer such as MES at pH 5.0-6.0, and then adjust the pH to 7.2-8.0 for the coupling reaction with the amine-containing molecule.[1][2]
Q2: What are the recommended buffers for this conjugation reaction?
A2: It is critical to use buffers that do not contain primary amines or carboxylates, as these functional groups will compete with the desired reaction.
-
Activation Step (pH 4.5-6.0): 2-(N-morpholino)ethanesulfonic acid (MES) buffer is a common and effective choice.
-
Coupling Step (pH 7.0-8.5): Phosphate-buffered saline (PBS) is frequently used. Other suitable options include borate buffer or sodium bicarbonate buffer.
-
Buffers to Avoid: Tris, glycine, and acetate buffers should be avoided as they contain reactive groups that will interfere with the EDC/NHS chemistry.
Q3: How can I minimize hydrolysis of the NHS-ester intermediate?
A3: The O-acylisourea intermediate formed by EDC and the subsequent NHS-ester are both susceptible to hydrolysis in aqueous solutions. To minimize this, you should:
-
Prepare fresh solutions of EDC and NHS immediately before use.
-
Proceed with the coupling reaction to the amine-containing molecule as soon as possible after the activation step. The half-life of NHS esters is significantly shorter at higher pH values.[1]
-
Work efficiently to minimize the time the activated PEG is in an aqueous environment before the addition of the amine.
Q4: What are the recommended molar ratios of EDC and NHS to this compound?
A4: While the optimal molar ratios can vary depending on the specific reactants, a common starting point is to use a molar excess of both EDC and NHS relative to the carboxyl groups of this compound. A frequently suggested starting point is a 2- to 10-fold molar excess of EDC and a 2- to 5-fold molar excess of NHS over the carboxyl-containing molecule. In some protocols, a 10-fold molar excess of EDC and a 25-fold molar excess of NHS have been used.[3] It is advisable to empirically optimize these ratios for your specific application to maximize conjugation efficiency.
Q5: What should I do if I observe precipitation during the reaction?
A5: Precipitation of your protein or target molecule during the reaction can significantly decrease the yield. Potential causes and solutions include:
-
Protein Aggregation: The addition of reagents or changes in pH can sometimes lead to protein aggregation. Ensure your protein is soluble and stable in the chosen reaction buffers. A buffer exchange step prior to conjugation can help ensure compatibility.
-
High EDC Concentration: In some instances, a high concentration of EDC can cause precipitation. If you are using a large excess of EDC and observing this issue, try reducing the concentration.
Q6: How can I purify the final this compound conjugate?
A6: After the conjugation reaction, it is essential to purify the conjugate from unreacted PEG, the target molecule, and reaction byproducts. Common purification techniques include:
-
Size Exclusion Chromatography (SEC): This method is effective for separating the larger PEGylated conjugate from smaller, unreacted molecules.
-
Ion Exchange Chromatography (IEX): This technique separates molecules based on charge and can be very effective in separating the native protein from the PEGylated conjugate, as the PEG chains can shield the surface charges of the protein.[4]
-
Dialysis: This can be used to remove low-molecular-weight impurities.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low or No Conjugation Yield | Inactive EDC or NHS reagents due to moisture exposure. | Purchase fresh reagents and store them properly in a desiccator at -20°C. Allow reagents to warm to room temperature before opening to prevent condensation. Prepare solutions immediately before use. |
| Suboptimal pH for activation or coupling steps. | Verify the pH of your reaction buffers. Use a two-step protocol with MES buffer (pH 4.5-6.0) for activation and then adjust to PBS or Borate buffer (pH 7.0-8.5) for coupling. | |
| Hydrolysis of the NHS-ester intermediate. | Perform the coupling reaction as quickly as possible after the activation step. Minimize the time the activated PEG is in an aqueous solution before adding the amine. | |
| Inappropriate buffer composition. | Ensure your buffers do not contain primary amines (e.g., Tris, glycine) or carboxylates (e.g., acetate). | |
| Precipitation during Reaction | Protein aggregation due to buffer incompatibility or reagent addition. | Ensure your protein is soluble and stable in the chosen buffers. Consider a buffer exchange step before starting the reaction. |
| Excessively high EDC concentration. | If using a large molar excess of EDC, try reducing the concentration. | |
| Heterogeneous Product | Multiple amine sites on the target molecule are reacting. | To achieve a more homogeneous product, you can try to control the stoichiometry by adjusting the molar ratio of the this compound to the target molecule. Site-directed mutagenesis to control the number of available amine groups on a protein can also be employed for site-specific PEGylation. |
Quantitative Data Summary
Table 1: Recommended Reaction Conditions for EDC/NHS-mediated this compound Conjugation
| Parameter | Activation Step | Coupling Step | References |
| pH Range | 4.5 - 6.0 | 7.0 - 8.5 | |
| Recommended Buffer | 0.1 M MES | PBS or Borate Buffer | |
| Reaction Time | 15 - 30 minutes | 2 hours to overnight | |
| Temperature | Room Temperature | Room Temperature or 4°C |
Table 2: Starting Molar Ratios of Reagents for Conjugation
| Reagent | Molar Ratio (relative to this compound) | Purpose | References |
| EDC | 2:1 to 10:1 | Activation of the carboxyl group | |
| NHS | 2:1 to 5:1 (or up to 25:1) | Stabilization of the activated intermediate | |
| Amine-containing Molecule | 1:1 (or optimize based on desired degree of labeling) | Conjugation to the activated PEG linker |
Experimental Protocols
Protocol: Two-Step EDC/NHS Conjugation of this compound to an Amine-Containing Protein
This protocol outlines the activation of the carboxyl group on this compound and its subsequent conjugation to a primary amine on a protein.
Materials:
-
This compound
-
Protein with available primary amine(s)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS for aqueous reactions)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Quenching Solution: 1 M Hydroxylamine, pH 8.5
-
Desalting columns or dialysis equipment for purification
Procedure:
-
Reagent Preparation:
-
Equilibrate EDC and NHS/Sulfo-NHS to room temperature before opening the vials.
-
Prepare fresh solutions of EDC and NHS/Sulfo-NHS in the Activation Buffer immediately before use.
-
Dissolve the this compound in the Activation Buffer.
-
Prepare the protein solution in the Coupling Buffer. If the protein is in a different buffer, perform a buffer exchange into the Coupling Buffer.
-
-
Activation of this compound:
-
In a reaction tube, combine the this compound solution with EDC and NHS. A common starting point is a 5-fold molar excess of EDC and a 5-fold molar excess of NHS relative to the this compound.
-
Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.
-
-
Conjugation to the Protein:
-
Immediately add the activated this compound solution to the protein solution. The molar ratio of the PEG linker to the protein should be optimized for the desired degree of labeling. A 10- to 20-fold molar excess of the PEG linker over the protein is a common starting point.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching the Reaction:
-
To stop the reaction and quench any unreacted NHS-esters, add the Quenching Solution to a final concentration of 10-50 mM.
-
Incubate for 15 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Purify the final conjugate using a desalting column or dialysis to remove unreacted PEG linker, quenching reagents, and byproducts.
-
For higher purity, further purification by size exclusion chromatography (SEC) or ion exchange chromatography (IEX) may be necessary.
-
Visualizations
Caption: Chemical pathway of EDC/NHS-mediated conjugation.
Caption: A typical experimental workflow for conjugation.
References
Troubleshooting low yield in Azido-PEG11-CH2COOH click chemistry.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in click chemistry reactions involving Azido-PEG11-CH2COOH.
Frequently Asked Questions (FAQs)
Q1: Why is the yield of my this compound click chemistry reaction unexpectedly low?
Low yields in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions are common and can be attributed to several factors. The most frequent issue is the deactivation of the copper catalyst. The active catalytic species, Cu(I), is susceptible to oxidation to the inactive Cu(II) state, particularly in the presence of oxygen. Other contributing factors can include suboptimal reagent concentrations, poor solubility of reactants, steric hindrance from the PEG chain, and inappropriate reaction conditions such as pH and temperature.
Q2: Could the terminal carboxylic acid on my this compound be inhibiting the copper catalyst?
While it is intuitive to suspect that the carboxylic acid moiety could chelate and inhibit the copper catalyst, studies have shown that carboxylic acids can actually promote the CuAAC reaction.[1][2] Benzoic acid, for example, has been shown to accelerate the reaction rate and improve yields.[1][2] However, carboxylic acids with very strong chelating abilities for Cu(I) might be detrimental. The promotion is thought to occur through the carboxylic acid acting as a proton shuttle, facilitating the protonolysis of the copper-triazolide intermediate, which is a key step in the catalytic cycle. Therefore, the terminal carboxylic acid on your PEG linker is unlikely to be the primary cause of low yield and may even be beneficial.
Q3: How does the PEG11 chain affect the click reaction?
The polyethylene glycol (PEG) chain imparts hydrophilicity, which can improve the solubility of the molecule in aqueous media. However, long PEG chains can also introduce steric hindrance, potentially slowing down the reaction rate by impeding the approach of the reactants to the catalytic center. While click chemistry is generally considered robust against steric bulk, significant steric hindrance from both the PEG chain and the alkyne-containing molecule can negatively impact yield. In such cases, optimizing the linker length or reaction conditions may be necessary.
Q4: My reaction mixture becomes cloudy or forms a precipitate. What is causing this and how can I prevent it?
Precipitation in a CuAAC reaction can arise from several sources. It could be due to the poor solubility of your alkyne-containing substrate or the resulting triazole product in the chosen solvent system. Another possibility is the formation of insoluble copper-acetylide complexes, especially at higher concentrations. In bioconjugation reactions, the presence of copper ions can sometimes lead to protein aggregation. To address this, consider using a co-solvent such as DMSO, t-BuOH, or DMF to improve solubility. Employing a stabilizing ligand for the copper catalyst, such as TBTA or THPTA, can also prevent the formation of insoluble copper complexes and is highly recommended.
Q5: What is the optimal pH for a click reaction with this compound?
CuAAC reactions are generally robust and can proceed over a wide pH range, typically between 4 and 12. For reactions involving biomolecules, a pH between 7.0 and 7.5, often maintained with buffers like PBS or HEPES, is a good starting point. When working with a reagent containing a carboxylic acid like this compound, it is important to consider its pKa. At neutral pH, the carboxyl group will be deprotonated, which may influence its solubility and interaction with other components in the reaction mixture.
Troubleshooting Guide
Problem: Low or No Product Formation
This is the most common issue and can often be resolved by systematically evaluating the reaction components and conditions.
Troubleshooting Workflow
Caption: A decision tree for troubleshooting low-yield CuAAC reactions.
Data Presentation: Optimizing Reaction Parameters
The following tables summarize quantitative data illustrating how different parameters can influence the yield of CuAAC reactions. While the exact yields are substrate-dependent, these tables provide a general guide for optimization.
Table 1: Effect of Copper Catalyst and Ligand on Reaction Yield
| Copper Source (mol%) | Reducing Agent (mol%) | Ligand (mol%) | Typical Yield (%) | Notes |
| 1% CuSO₄ | 5% Na-Ascorbate | None | 20-40% | Without a ligand, the Cu(I) catalyst is prone to oxidation, leading to lower yields. |
| 1% CuSO₄ | 5% Na-Ascorbate | 5% TBTA | >90% | TBTA stabilizes the Cu(I) oxidation state and accelerates the reaction. |
| 1% CuSO₄ | 5% Na-Ascorbate | 5% THPTA | >95% | THPTA is a water-soluble ligand, ideal for bioconjugation in aqueous buffers, and often gives excellent yields. |
| 5% CuI | - | 10% DIPEA | 70-85% | Using a Cu(I) source directly can be effective, but CuI has low solubility in many solvents. |
Table 2: Influence of Solvent and Temperature on Reaction Time and Yield
| Solvent System | Temperature (°C) | Time to >90% Conversion | Notes |
| H₂O | 25 | 8-16 hours | Reaction can be slow, especially with poorly soluble reactants. |
| t-BuOH/H₂O (1:1) | 25 | 4-8 hours | The addition of a co-solvent improves solubility and reaction rate. |
| DMSO/H₂O (1:1) | 25 | 2-6 hours | DMSO is a good co-solvent for many organic molecules and can accelerate the reaction. |
| t-BuOH/H₂O (1:1) | 45 | 1-2 hours | Gentle heating can significantly reduce reaction times without degrading most reactants. |
Experimental Protocols
General Protocol for this compound Click Chemistry
This protocol is a starting point and may require optimization for your specific alkyne-containing molecule.
Materials:
-
This compound
-
Alkyne-containing molecule (1.0-1.2 equivalents)
-
Copper(II) sulfate (CuSO₄) solution (e.g., 50 mM in H₂O)
-
Sodium Ascorbate solution (e.g., 1 M in H₂O, prepare fresh )
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) solution (e.g., 250 mM in H₂O)
-
Solvent: Deoxygenated 1:1 mixture of tert-butanol and water or an appropriate buffer (e.g., PBS, HEPES, pH 7.4)
Procedure:
-
Preparation of Reactant Solution:
-
In a microcentrifuge tube, dissolve this compound (1 equivalent) and the alkyne-containing molecule (1.0-1.2 equivalents) in the chosen solvent system to a final concentration of 1-10 mM.
-
Vortex gently to ensure complete dissolution.
-
-
Catalyst Preparation:
-
In a separate tube, prepare the catalyst solution by mixing the CuSO₄ solution and the THPTA solution. A 1:5 molar ratio of Cu:THPTA is common. For example, mix 2 µL of 50 mM CuSO₄ with 10 µL of 250 mM THPTA.
-
-
Reaction Initiation:
-
Add the prepared catalyst solution to the reactant solution. The final concentration of copper should be between 100 µM and 1 mM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate should be 5-10 times that of the copper.
-
If the reaction is oxygen-sensitive, it is recommended to degas the solvent and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Reaction Progression:
-
Incubate the reaction at room temperature or with gentle heating (e.g., 37-45 °C) for 1-4 hours.
-
Monitor the reaction progress by an appropriate analytical method, such as LC-MS or HPLC.
-
-
Work-up and Purification:
-
Once the reaction is complete, the purification method will depend on the nature of the product.
-
For small molecule products: The product can be extracted with an organic solvent. Residual copper can be removed by washing with an aqueous solution of EDTA (10-50 mM).
-
For biomolecule conjugates: Purification can be achieved by size-exclusion chromatography (SEC), ion-exchange chromatography (IEX), or dialysis/ultrafiltration to remove excess reagents and the copper catalyst.
-
Experimental Workflow Diagram
Caption: A general experimental workflow for this compound click chemistry.
References
Technical Support Center: Optimizing PROTAC Synthesis with PEG Linkers
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) for the synthesis of Proteolysis-Targeting Chimeras (PROTACs) featuring polyethylene glycol (PEG) linkers.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges encountered during the synthesis, purification, and preliminary testing of PROTACs with PEG linkers.
Q1: What are the most common reasons for low yields or purity in my PROTAC synthesis?
A: Low synthetic yields or purity issues often stem from suboptimal reaction conditions or purification strategies.[1] Key areas to investigate include:
-
Inefficient Coupling Reactions: Amide bond formation and click chemistry are common ligation strategies.[2] Incomplete reactions can result from inadequate coupling reagents, incorrect stoichiometry, or insufficient reaction times. Ensure reagents are fresh and anhydrous solvents are used where necessary.[2]
-
Side Reactions: Protecting groups may be unstable under the reaction conditions, leading to side products. Byproducts can also form during the synthesis, requiring careful monitoring.[3]
-
Purification Challenges: The flexible and often "sticky" nature of PEG linkers can lead to difficulties in purification by standard flash chromatography. Broad peaks, streaking, or co-elution with impurities are common. Preparative HPLC is often required for obtaining highly pure material.[2]
-
Complex Structure: The multi-component nature of PROTACs means that the overall yield is a product of the yield of each individual step. Optimizing each step in the synthetic route is crucial.
Q2: My purified PROTAC has poor aqueous solubility. What strategies can I employ to improve it?
A: Poor solubility is a significant challenge for PROTACs, which are often large molecules that fall outside Lipinski's Rule of Five. PEG linkers are specifically incorporated to mitigate this issue, but further optimization may be needed.
-
Optimize Linker Length and Composition: Increasing the number of ethylene glycol units in the PEG linker can significantly enhance hydrophilicity and aqueous solubility.
-
Incorporate Polar Functional Groups: Besides PEG units, incorporating other polar groups like amides or piperazines can improve solubility. However, be mindful that groups like piperazine can have their basicity and, therefore, their protonation state and solubility contribution significantly affected by adjacent chemical moieties.
-
Balance Lipophilicity: While increasing polarity is key, a balance must be struck to maintain cell permeability. Highly polar molecules may struggle to cross cell membranes. Modifying the warhead or E3 ligase ligand to reduce overall lipophilicity can also be a viable strategy.
Q3: I am observing low or no degradation of my target protein. How can I troubleshoot this?
A: A lack of degradation activity is a common endpoint issue that can be traced back to several factors in the PROTAC's design and synthesis.
-
Inefficient Ternary Complex Formation: The primary driver of PROTAC efficacy is the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase. The linker's length, flexibility, and attachment points are critical for achieving the correct orientation. Consider synthesizing a library of PROTACs with varying linker lengths to find the optimal spatial arrangement.
-
Incorrect Linker Attachment Points: The "exit vector," or the point where the linker is attached to the warhead and E3 ligase ligand, is crucial for productive ternary complex formation. Review the structural information of your ligands to ensure the linker attachment site is solvent-exposed and does not disrupt binding.
-
Poor Cell Permeability: As mentioned, the PROTAC must be able to enter the cell to reach its target. If solubility is low, permeability is likely also an issue. Strategies to improve solubility can also enhance permeability.
-
The "Hook Effect": At high concentrations, PROTACs can form unproductive binary complexes (PROTAC + Target or PROTAC + E3 Ligase), which reduces the concentration available for forming the productive ternary complex. This leads to a bell-shaped dose-response curve. Always perform a wide dose-response experiment to identify the optimal concentration range for degradation.
Q4: What are the advantages of using "click chemistry" for the final ligation step?
A: Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry," is a highly efficient and widely used reaction for the final step of PROTAC synthesis. Its advantages include:
-
High Yields and Purity: These reactions are often high-yielding and produce minimal byproducts, simplifying purification.
-
Mild Reaction Conditions: Click chemistry proceeds under mild, often aqueous, conditions, which preserves the integrity of complex molecular structures.
-
Functional Group Tolerance: The reaction is highly specific and tolerant of a wide range of functional groups, reducing the need for extensive use of protecting groups.
-
Rapid Library Synthesis: The reliability and efficiency of click chemistry make it ideal for rapidly synthesizing libraries of PROTACs with different linkers for optimization studies.
Quantitative Data Summary
The following tables summarize typical reaction conditions for common synthetic steps in PROTAC synthesis with PEG linkers, compiled from established protocols.
Table 1: Typical Conditions for Amide Bond Formation
| Parameter | Condition |
| Reagents | Carboxylic Acid (1.0 eq), Amine-PEGn-Boc (1.1 eq), HATU (1.2 eq), DIPEA (3.0 eq) |
| Solvent | Anhydrous DMF |
| Atmosphere | Inert (Nitrogen or Argon) |
| Temperature | Room Temperature |
| Reaction Time | 12-24 hours |
| Monitoring | LC-MS |
Table 2: Typical Conditions for Boc Deprotection
| Parameter | Condition |
| Reagents | Component A-PEGn-Boc (1.0 eq), Trifluoroacetic Acid (TFA) |
| Solvent | Dichloromethane (DCM) |
| TFA Concentration | 20-50% (v/v) |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 1-3 hours |
| Monitoring | LC-MS |
Table 3: Typical Conditions for CuAAC ("Click Chemistry") Ligation
| Parameter | Condition |
| Reagents | Component A-Alkyne (1.0 eq), Component B-PEGn-Azide (1.0 eq), CuSO₄·5H₂O (0.1 eq), Sodium Ascorbate (0.2 eq) |
| Solvent | t-BuOH/H₂O or DMF |
| Temperature | Room Temperature |
| Reaction Time | 12-24 hours |
| Monitoring | LC-MS |
Detailed Experimental Protocols
The following are generalized, step-by-step protocols for key reactions in PROTAC synthesis.
Protocol 1: Amide Bond Formation
-
Under an inert nitrogen atmosphere, dissolve the carboxylic acid-containing component (1.0 eq) in anhydrous DMF.
-
Add the coupling reagent HATU (1.2 eq) and the base DIPEA (3.0 eq) to the solution. Stir for 15 minutes at room temperature to activate the carboxylic acid.
-
Add the amine-functionalized PEG linker (e.g., Amine-PEGn-Boc, 1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction progress by LC-MS until the starting material is consumed.
-
Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with 5% LiCl solution, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the amide-linked intermediate.
Protocol 2: Boc Deprotection
-
Dissolve the Boc-protected intermediate (e.g., Component A-PEGn-Boc) in dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add Trifluoroacetic Acid (TFA) to the solution to a final concentration of 20-50% (v/v).
-
Allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Monitor the deprotection by LC-MS.
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove excess TFA and DCM. The resulting amine salt is often used directly in the next step without further purification.
Protocol 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Dissolve the alkyne-functionalized component (1.0 eq) and the azide-functionalized PEG-linked component (1.0 eq) in a suitable solvent system (e.g., t-BuOH/H₂O or DMF).
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 eq) in water.
-
In another vial, prepare a solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 eq) in water.
-
Add the sodium ascorbate solution to the main reaction mixture, followed by the addition of the CuSO₄ solution.
-
Stir the reaction at room temperature overnight (12-24 hours).
-
Monitor the reaction progress by LC-MS.
-
Upon completion, work up the reaction by diluting with water and extracting with an appropriate organic solvent.
-
Wash the combined organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the final PROTAC product by flash column chromatography or preparative HPLC.
Diagrams and Workflows
Visual aids for understanding PROTAC synthesis and troubleshooting logic.
Caption: A generalized workflow for the modular synthesis of a PROTAC molecule.
Caption: The catalytic mechanism of PROTAC-mediated protein degradation.
Caption: A decision tree for troubleshooting low degradation efficacy in PROTAC experiments.
References
Technical Support Center: Preventing Aggregation of Protein Conjugates with Azido-PEG11-CH2COOH
Welcome to the technical support center for the use of Azido-PEG11-CH2COOH in protein conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing and troubleshooting protein aggregation during and after the conjugation process.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it used in protein conjugation?
This compound is a heterobifunctional linker containing a terminal azide group, a hydrophilic 11-unit polyethylene glycol (PEG) spacer, and a carboxylic acid group.[1] The azide group allows for "click chemistry" reactions, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), to attach the PEG linker to a molecule containing a compatible alkyne group.[1] The carboxylic acid end can be activated to form a stable amide bond with primary amine groups (e.g., lysine residues) on the surface of a protein.[2] The PEG spacer enhances the solubility and stability of the resulting protein conjugate, which can help to reduce aggregation.[3]
Q2: What are the primary causes of protein aggregation during conjugation with this compound?
Protein aggregation during PEGylation is a multifaceted issue that can arise from several factors:
-
Suboptimal Reaction Conditions: The pH, temperature, and buffer composition can significantly affect protein stability.[4] Deviating from a protein's optimal conditions can lead to unfolding and exposure of hydrophobic regions, promoting aggregation.
-
High Protein Concentration: At high concentrations, protein molecules are in closer proximity, which increases the likelihood of intermolecular interactions and aggregation.
-
Use of Organic Solvents: Organic solvents like DMSO or DMF are often used to dissolve the PEG linker. However, these solvents can cause protein denaturation and precipitation, especially if their concentration in the final reaction mixture is too high.
-
Chemical Modification: The process of conjugation itself can alter the surface properties of the protein, potentially leading to instability and aggregation.
-
Intermolecular Cross-linking: If the protein has multiple reactive sites, there is a risk of one PEG linker reacting with two separate protein molecules, leading to cross-linking and aggregation. While this compound is a heterobifunctional linker designed for specific sequential reactions, improper reaction conditions could potentially lead to side reactions.
Q3: How does the PEG spacer in this compound help in preventing aggregation?
The polyethylene glycol (PEG) spacer is hydrophilic and creates a "hydration shell" around the protein. This has several benefits in preventing aggregation:
-
Increased Solubility: The hydrophilic nature of PEG improves the overall solubility of the protein conjugate in aqueous solutions.
-
Steric Hindrance: The PEG chain provides a physical barrier that sterically hinders protein-protein interactions, which are a prerequisite for aggregation.
-
Masking of Hydrophobic Patches: PEGylation can mask hydrophobic regions on the protein surface that might otherwise lead to aggregation.
Q4: How can I detect and quantify protein aggregation?
Several analytical techniques can be employed to detect and quantify protein aggregation:
-
Size Exclusion Chromatography (SEC): This is a common method to separate molecules based on their size. Aggregates will elute earlier than the monomeric protein conjugate.
-
Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution and is highly sensitive to the presence of larger aggregates.
-
UV-Vis Spectroscopy: An increase in the turbidity of a solution, measured by absorbance, can indicate the formation of insoluble aggregates.
-
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): Under non-reducing conditions, high-molecular-weight bands can indicate the presence of cross-linked protein aggregates.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the conjugation of proteins with this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Protein precipitates immediately after adding the activated this compound solution. | The organic solvent (e.g., DMSO, DMF) used to dissolve the linker is causing protein denaturation. | Minimize the volume of the organic solvent to ≤5-10% of the total reaction volume. |
| The local concentration of the linker is too high upon addition. | Add the linker solution dropwise to the protein solution while gently stirring. | |
| Gradual increase in turbidity or aggregation during the conjugation reaction. | The reaction conditions (pH, temperature) are suboptimal for protein stability. | Perform the reaction at a lower temperature (e.g., 4°C instead of room temperature). Optimize the pH of the reaction buffer to be within the protein's known stability range. |
| The protein is sensitive to the chemical modification. | Reduce the molar excess of the linker to the protein. | |
| Aggregates are observed during the purification of the conjugate (e.g., by SEC). | The conjugate is less stable than the unconjugated protein. | Screen for a suitable purification buffer with different pH, ionic strength, or the addition of stabilizing excipients. |
| The purification method is too harsh. | Perform purification at a lower temperature. Consider a gentler purification method if possible. | |
| The final purified conjugate shows signs of aggregation upon storage. | The storage buffer is not optimal. | Screen for an optimal storage buffer, considering the addition of cryoprotectants like glycerol or sucrose if freezing. |
| The conjugate is prone to aggregation at high concentrations. | Store the conjugate at the lowest practical concentration. | |
| Freeze-thaw cycles are causing aggregation. | Aliquot the conjugate into single-use volumes to avoid multiple freeze-thaw cycles. |
Quantitative Data Summary
The following table provides recommended concentration ranges for common excipients used to prevent protein aggregation during and after conjugation. The optimal concentration for a specific protein must be determined empirically.
| Excipient | Recommended Concentration Range | Mechanism of Action | Reference(s) |
| Sucrose | 5-10% (w/v) | Preferential exclusion, increases protein stability. | |
| Arginine | 50-100 mM | Suppresses non-specific protein-protein interactions. | |
| Polysorbate 20/80 | 0.01-0.05% (v/v) | Reduces surface tension and prevents surface-induced aggregation. | |
| Glycerol | 10-50% (v/v) | Acts as a cryoprotectant and protein stabilizer. | |
| Sodium Chloride (NaCl) | 50-200 mM | Can shield charges and reduce electrostatic-driven protein-protein interactions. |
Experimental Protocols
Protocol 1: Activation of this compound and Conjugation to a Protein
This protocol outlines a general procedure for activating the carboxylic acid of this compound and conjugating it to primary amines on a protein, with a focus on minimizing aggregation.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
N-Hydroxysuccinimide (NHS) or sulfo-NHS
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Anhydrous DMSO or DMF
-
Reaction Buffer: 0.1 M MES buffer, pH 6.0
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Stabilizing excipients (e.g., sucrose, arginine, Polysorbate 20) as needed
-
Size-exclusion chromatography (SEC) column for purification
Procedure:
-
Preparation of Protein Solution:
-
Buffer exchange the protein into the Conjugation Buffer (PBS, pH 7.4).
-
Adjust the protein concentration to 1-5 mg/mL. Higher concentrations may increase the risk of aggregation.
-
If the protein is known to be prone to aggregation, consider adding a stabilizing excipient to the Conjugation Buffer from the table above.
-
-
Activation of this compound:
-
Dissolve this compound, EDC, and NHS (or sulfo-NHS) in anhydrous DMSO or DMF to prepare concentrated stock solutions (e.g., 100 mM).
-
In a separate tube, add the desired amount of this compound to the Reaction Buffer (0.1 M MES, pH 6.0).
-
Add a 1.5-fold molar excess of EDC and a 1.5-fold molar excess of NHS relative to the this compound.
-
Incubate for 15-30 minutes at room temperature to activate the carboxylic acid group.
-
-
Conjugation Reaction:
-
Slowly add the activated this compound-NHS ester solution to the protein solution dropwise while gently stirring. A 10-20 fold molar excess of the linker over the protein is a good starting point, but this should be optimized.
-
Ensure the final concentration of the organic solvent (DMSO/DMF) is below 10%.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C. Lower temperatures can help to minimize aggregation.
-
-
Quenching the Reaction:
-
Add the Quenching Buffer (1 M Tris-HCl, pH 8.0) to a final concentration of 50 mM to quench any unreacted NHS-ester.
-
Incubate for 30 minutes at room temperature.
-
-
Purification of the Protein Conjugate:
-
Remove unreacted PEG linker and any aggregates by size-exclusion chromatography (SEC).
-
Equilibrate the SEC column with a suitable storage buffer, which may contain stabilizing excipients.
-
Collect fractions and analyze for the presence of the protein conjugate using SDS-PAGE and UV-Vis spectroscopy.
-
Protocol 2: Characterization of Protein Conjugate and Aggregation State
Materials:
-
Purified protein conjugate
-
Size-Exclusion Chromatography (SEC) system
-
Dynamic Light Scattering (DLS) instrument
Procedure:
-
SEC Analysis:
-
Inject the purified protein conjugate onto an SEC column equilibrated with the final storage buffer.
-
Monitor the elution profile. The presence of a single, sharp peak corresponding to the expected molecular weight of the monomeric conjugate indicates a homogenous sample. Earlier eluting peaks are indicative of aggregates.
-
-
DLS Analysis:
-
Measure the size distribution of the protein conjugate in solution using DLS.
-
A narrow size distribution with a low polydispersity index (PDI) suggests a monodisperse sample. The presence of larger particles would indicate aggregation.
-
Visualizations
Caption: Experimental workflow for protein conjugation with this compound.
Caption: Troubleshooting logic for addressing protein aggregation.
References
Impact of pH on the stability and reactivity of Azido-PEG11-CH2COOH.
Technical Support Center: Azido-PEG11-CH2COOH
Welcome to the technical support center for this compound. This guide provides detailed information, frequently asked questions (FAQs), and troubleshooting advice to help you successfully use this bifunctional linker in your research. The content focuses specifically on how pH can impact the stability and reactivity of the molecule during storage and conjugation reactions.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for storing this compound?
A1: For long-term storage in solution, it is recommended to maintain a pH between 6.0 and 7.5. Mildly acidic to neutral pH helps ensure the stability of the azido group and prevents potential base-catalyzed hydrolysis of the terminal carboxylic acid group or other trace impurities. For dry storage, the compound is stable at -20°C.
Q2: How does pH affect the reactivity of the carboxylic acid (COOH) group?
A2: The reactivity of the carboxylic acid group, typically used in carbodiimide-mediated couplings (e.g., with EDC/NHS), is highly pH-dependent. The process involves two key steps:
-
Activation: The carboxylic acid is activated with EDC/NHS. This step is most efficient at a slightly acidic pH of 4.5 to 6.0.
-
Conjugation: The activated NHS-ester then reacts with a primary amine. This reaction is most efficient at a physiological to slightly basic pH of 7.2 to 8.5, where the amine is deprotonated and thus more nucleophilic.
Q3: How does pH affect the reactivity of the azido (N₃) group?
A3: The impact of pH on the azido group's reactivity depends on the type of click chemistry reaction being performed:
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction is sensitive to pH. Optimal conditions are typically in the range of pH 7 to 8. Strongly acidic conditions (pH < 4) can lead to the protonation of the azide, reducing its reactivity, while strongly basic conditions (pH > 10) can cause the precipitation of copper hydroxides, which inactivates the catalyst.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This reaction is generally much less sensitive to pH and can be performed effectively over a broad pH range, typically from 4 to 10. This makes SPAAC a more robust choice for biological applications where maintaining a specific pH is critical.
Q4: Is the PEG chain itself susceptible to degradation at certain pH values?
A4: The polyethylene glycol (PEG) chain, which consists of ether linkages, is highly stable across a wide pH range (approximately 2 to 10). Significant degradation would only be expected under extremely harsh acidic or basic conditions that are not typically encountered in bioconjugation experiments.
Troubleshooting Guides
Problem 1: Low yield during EDC/NHS coupling to a protein.
| Potential Cause | Recommended Solution |
| Suboptimal pH during activation | Ensure the activation step (reaction with EDC/NHS) is performed in a buffer with a pH between 4.5 and 6.0. An MES buffer is a common choice. |
| Suboptimal pH during conjugation | After activation, adjust the pH of the reaction to between 7.2 and 8.5 for the conjugation to the amine-containing molecule. A PBS or HEPES buffer is often suitable. Avoid primary amine buffers like Tris, as they will compete with the target molecule. |
| Hydrolysis of NHS-ester | The activated NHS-ester is susceptible to hydrolysis, especially at higher pH. Perform the conjugation step immediately after activation and avoid excessively high pH (e.g., > 8.5). |
Problem 2: Low yield during a CuAAC (click chemistry) reaction.
| Potential Cause | Recommended Solution |
| Incorrect buffer pH | Verify that the reaction buffer pH is between 7 and 8. Deviations outside this range can inhibit the copper catalyst. |
| Precipitation of copper catalyst | If the pH is too high (e.g., > 8.5), copper hydroxide may precipitate. Use a copper-chelating ligand (e.g., THPTA) to improve the stability and solubility of the Cu(I) catalyst. |
| Presence of interfering substances | Buffers containing chelators like EDTA will sequester the copper catalyst. Ensure all buffers are free of such interfering agents. |
Quantitative Data Summary
The following table summarizes the key pH-dependent parameters for this compound.
| Parameter | Functional Group | Optimal pH Range | Notes |
| pKa | Carboxylic Acid (COOH) | ~4.5 | The pH at which 50% of the acid is deprotonated. |
| Activation (EDC/NHS) | Carboxylic Acid (COOH) | 4.5 - 6.0 | Maximizes the efficiency of NHS-ester formation. |
| Amine Coupling | Activated NHS-ester | 7.2 - 8.5 | Ensures the target amine is sufficiently nucleophilic. |
| CuAAC Reaction | Azido (N₃) | 7.0 - 8.0 | Maintains the stability and activity of the copper catalyst. |
| SPAAC Reaction | Azido (N₃) | 4.0 - 10.0 | Generally insensitive to pH within this broad range. |
| Long-term Stability | Entire Molecule | 6.0 - 7.5 | Minimizes potential side reactions and degradation. |
Experimental Protocols
Protocol 1: Two-Step Aqueous EDC/NHS Coupling to a Primary Amine
-
Preparation: Dissolve this compound in an activation buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0). Dissolve the amine-containing molecule in a reaction buffer (e.g., PBS, pH 7.4).
-
Activation: Add a 5 to 10-fold molar excess of EDC and NHS to the this compound solution. Incubate for 15-30 minutes at room temperature.
-
Conjugation: Immediately add the activated linker solution to the amine-containing molecule solution. The final pH of the reaction mixture should be between 7.2 and 8.0.
-
Reaction: Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.
-
Quenching: Quench any unreacted NHS-ester by adding a small molecule with a primary amine (e.g., Tris or hydroxylamine) to a final concentration of 20-50 mM.
-
Purification: Purify the resulting conjugate using appropriate methods such as dialysis, size exclusion chromatography, or affinity chromatography.
Visualizations
Caption: Workflow for a two-step EDC/NHS conjugation reaction.
Caption: Troubleshooting logic for low-yield conjugation reactions.
Strategies to minimize steric hindrance in PROTAC ternary complex formation.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize steric hindrance during PROTAC ternary complex formation.
Frequently Asked Questions (FAQs)
Q1: What is steric hindrance in the context of PROTAC ternary complexes, and why is it a problem?
A1: Steric hindrance refers to the repulsive forces that arise when the target protein (Protein of Interest - POI), the PROTAC molecule, and the E3 ligase are brought into proximity, and their atoms are forced too close together.[1] This can prevent the formation of a stable and productive ternary complex, which is essential for the subsequent ubiquitination and degradation of the target protein.[1][2] Essentially, if the components don't fit well together, the degradation process will be inefficient or fail altogether.
Q2: How does the PROTAC linker influence steric hindrance?
A2: The linker is a critical component in modulating steric hindrance.[3][4] Several aspects of the linker are crucial:
-
Length: A linker that is too short can cause steric clashes between the target protein and the E3 ligase, preventing them from binding simultaneously to the PROTAC. Conversely, a linker that is too long might not effectively bring the two proteins into the close proximity required for efficient ubiquitination.
-
Composition: The chemical makeup of the linker, such as polyethylene glycol (PEG) or alkyl chains, affects its flexibility and conformation. More rigid linkers can help to pre-organize the PROTAC into a productive conformation, while flexible linkers can allow for more conformational sampling to find a stable ternary complex.
-
Attachment Points (Exit Vectors): The points at which the linker is connected to the target-binding ligand ("warhead") and the E3 ligase-binding ligand are known as exit vectors. The choice of exit vectors significantly impacts the relative orientation of the two proteins in the ternary complex and can either introduce or alleviate steric clashes.
Q3: Can the choice of E3 ligase affect steric hindrance?
A3: Yes, the choice of E3 ligase is a key factor. Different E3 ligases (e.g., VHL, CRBN) have distinct surface topographies and sizes. For a given target protein, one E3 ligase might form a more sterically favorable ternary complex than another. Therefore, if steric hindrance is a persistent issue, exploring PROTACs that recruit a different E3 ligase can be a viable strategy.
Q4: What role does the target protein's structure play in steric hindrance?
A4: The surface of the target protein is a critical determinant of ternary complex compatibility. A productive ternary complex requires favorable protein-protein interactions between the target and the E3 ligase. If the surface of the target protein near the PROTAC binding site has bulky residues or an unfavorable shape, it can lead to steric clashes with the E3 ligase.
Troubleshooting Guides
Problem 1: Low or no target degradation despite good binary binding affinities.
This could indicate that while your PROTAC can bind to the target protein and the E3 ligase individually, it is failing to form a stable ternary complex, possibly due to steric hindrance.
Troubleshooting Steps:
-
Vary Linker Length: Synthesize a small library of PROTACs with varying linker lengths (e.g., different numbers of PEG or alkyl units). This is often the most direct way to address potential steric clashes.
-
Modify Linker Composition: Introduce different chemical moieties into the linker to alter its rigidity and conformational preferences. For example, incorporating rigid groups like piperazine or triazole rings can constrain the linker's flexibility.
-
Change Linker Attachment Points: If possible, synthesize PROTAC analogues with different exit vectors on the warhead and/or the E3 ligase ligand.
-
Switch E3 Ligase: If linker modifications are unsuccessful, consider designing a new set of PROTACs that recruit a different E3 ligase (e.g., switching from CRBN to VHL, or vice versa).
-
Computational Modeling: Utilize molecular modeling and docking simulations to predict the structure of the ternary complex. These models can help visualize potential steric clashes and guide the rational design of new PROTACs.
Problem 2: A significant "hook effect" is observed in cellular assays.
The "hook effect" is a phenomenon where the degradation of the target protein decreases at higher PROTAC concentrations. This often happens when the PROTAC concentration is too high, leading to the formation of binary complexes (Target-PROTAC and E3-PROTAC) instead of the productive ternary complex. While not directly a measure of steric hindrance, a pronounced hook effect can suggest a weakly cooperative or sterically strained ternary complex.
Troubleshooting Steps:
-
Enhance Ternary Complex Cooperativity: A key strategy to mitigate the hook effect is to design PROTACs with positive cooperativity. This means that the binding of one protein to the PROTAC increases the affinity for the other, thus stabilizing the ternary complex over the binary ones. This can be achieved through linker optimization to promote favorable protein-protein interactions.
-
Detailed Dose-Response Analysis: Perform a wide-range dose-response experiment to fully characterize the bell-shaped curve and identify the optimal concentration for maximal degradation.
Experimental Protocols
Protocol 1: Biophysical Characterization of Ternary Complex Formation by Surface Plasmon Resonance (SPR)
This protocol allows for the quantitative measurement of binary and ternary binding affinities, as well as the determination of the cooperativity factor (α).
Methodology:
-
Immobilization: Immobilize the purified E3 ligase (e.g., VHL or CRBN complex) onto an SPR sensor chip surface.
-
Binary Interaction Analysis (PROTAC to E3 Ligase):
-
Flow a series of concentrations of the PROTAC over the immobilized E3 ligase.
-
Measure the binding response and fit the data to a suitable binding model (e.g., 1:1 Langmuir) to determine the binary dissociation constant (KD, binary).
-
-
Ternary Interaction Analysis:
-
Prepare a series of solutions containing a fixed, saturating concentration of the target protein and varying concentrations of the PROTAC.
-
Flow these solutions over the immobilized E3 ligase surface.
-
Fit the resulting sensorgrams to determine the ternary dissociation constant (KD, ternary).
-
-
Cooperativity Calculation: Calculate the cooperativity factor (α) using the formula: α = KD, binary / KD, ternary.
Quantitative Data Summary:
| Parameter | Description | Significance |
| KD, binary | Dissociation constant for the PROTAC binding to the E3 ligase (or target protein). | Measures the affinity of the individual binding events. |
| KD, ternary | Dissociation constant for the PROTAC and target protein complex binding to the E3 ligase. | Measures the affinity of the ternary complex formation. |
| Cooperativity (α) | The ratio of KD, binary to KD, ternary. | An α > 1 indicates positive cooperativity (favorable ternary complex formation). An α < 1 suggests negative cooperativity, which could be due to steric hindrance. |
Protocol 2: In-Cell Ubiquitination Assay
This assay confirms that the formation of the ternary complex leads to the ubiquitination of the target protein.
Methodology:
-
Cell Treatment: Treat cells expressing the target protein with the PROTAC at various concentrations and for different time points. Include a proteasome inhibitor (e.g., MG132) to allow for the accumulation of ubiquitinated proteins.
-
Cell Lysis: Lyse the cells under denaturing conditions to preserve protein modifications.
-
Immunoprecipitation: Immunoprecipitate the target protein using a specific antibody.
-
Western Blotting: Elute the immunoprecipitated proteins and analyze them by Western blotting using an anti-ubiquitin antibody to detect poly-ubiquitinated forms of the target protein.
Visualizations
Caption: Steric hindrance vs. optimal ternary complex formation.
Caption: Troubleshooting workflow for low PROTAC efficacy.
References
- 1. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 2. benchchem.com [benchchem.com]
- 3. Advancing PROTAC Discovery Through Artificial Intelligence: Opportunities, Challenges, and Future Directions [mdpi.com]
- 4. PROTAC Linker Design and Optimization - CD ComputaBio [computabio.com]
How to quench an EDC/NHS reaction involving Azido-PEG11-CH2COOH.
This technical support center provides researchers, scientists, and drug development professionals with guidance on effectively quenching EDC/NHS reactions involving Azido-PEG11-CH2COOH. Find answers to frequently asked questions and troubleshooting advice for common issues encountered during this critical step in bioconjugation and surface modification.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to quench an EDC/NHS reaction?
Quenching the EDC/NHS reaction is a critical step to deactivate any remaining reactive NHS-esters that have not coupled with the desired amine-containing molecule. Failure to quench the reaction can lead to several undesirable outcomes:
-
Non-specific binding: Unquenched NHS-esters can react with primary amines on other molecules or surfaces in subsequent steps, leading to non-specific conjugation and impure products.
-
Hydrolysis: Over time, unreacted NHS-esters will hydrolyze, regenerating the original carboxyl group. While this may seem like a passive quenching method, it can be slow and pH-dependent, leading to inconsistent results.[1]
-
Side reactions: The highly reactive NHS-ester can potentially participate in other unwanted side reactions, further complicating the product profile.
Q2: What are the common quenching agents for EDC/NHS reactions, and how do they work?
Several reagents can be used to quench EDC/NHS reactions. They primarily work by providing a nucleophile that reacts with the NHS-ester, forming a stable, non-reactive product. The most common quenching agents are small molecules containing primary amines or other nucleophiles.
Q3: How do I choose the right quenching agent for my experiment with this compound?
The choice of quenching agent depends on the specific requirements of your experiment. Here is a comparison of common quenching agents:
| Quenching Agent | Mechanism of Action | Typical Concentration | Reaction Time | Key Considerations |
| Hydroxylamine | Reacts with the NHS-ester to form a stable hydroxamate. | 10-50 mM | 15-60 minutes | Generally considered a clean quenching agent as it does not introduce a primary amine that could be reactive in subsequent steps.[2] |
| Tris Buffer | The primary amine of Tris reacts with the NHS-ester to form a stable amide bond. | 20-100 mM | 15-60 minutes | Widely available and effective. However, it will modify the original carboxyl group with the Tris molecule. |
| Glycine/Lysine | The primary amine of the amino acid reacts with the NHS-ester. | 20-50 mM | 15-60 minutes | Similar to Tris, these will modify the carboxyl group. |
| Ethanolamine | The primary amine reacts with the NHS-ester. | 20-50 mM | 15-60 minutes | Another effective primary amine-containing quencher that will modify the carboxyl group. |
| 2-Mercaptoethanol | The thiol group can quench the EDC activation of the carboxyl group, preventing the formation of the NHS-ester.[2] | ~20 mM | ~10-15 minutes | This is used to quench the EDC itself, typically before the addition of the amine-containing molecule in a two-step reaction. |
For most applications involving this compound where the azido group is intended for subsequent "click" chemistry, hydroxylamine is often a preferred choice as it effectively quenches the NHS-ester without introducing a new primary amine that could interfere with downstream reactions.
Q4: Can the azido group on my this compound react with EDC/NHS or the quenching agents?
The azido group is generally stable under the conditions used for EDC/NHS chemistry and subsequent quenching.[3] However, it is good practice to avoid harsh conditions and prolonged reaction times. It is also advisable to avoid reducing agents if the integrity of the azide is critical for a subsequent click reaction.
Troubleshooting Guide
Issue 1: Low Yield of the Desired Conjugate After Quenching
| Potential Cause | Troubleshooting Action |
| Premature Quenching | Ensure the coupling reaction between the activated this compound and your amine-containing molecule has proceeded to completion before adding the quenching agent. Optimize the coupling reaction time. |
| Hydrolysis of NHS-ester | The NHS-ester is susceptible to hydrolysis, especially at neutral to high pH. Ensure your reaction is performed promptly after activation. The half-life of NHS esters is significantly shorter at higher pH.[1] |
| Steric Hindrance from PEG Chain | The PEG chain can sometimes sterically hinder the reaction. Consider optimizing the molar ratio of reactants or using a longer linker if the amine on your target molecule is not easily accessible. |
| Aggregation of PEGylated Reagent | PEGylated molecules can sometimes aggregate, reducing their reactivity. Ensure your this compound is fully dissolved in the reaction buffer. You may need to prepare a stock solution in an organic solvent like DMSO or DMF and then add it to the aqueous reaction buffer. |
Issue 2: Non-specific Binding or Unexpected Side Products
| Potential Cause | Troubleshooting Action |
| Incomplete Quenching | Increase the concentration of the quenching agent or the quenching reaction time to ensure all unreacted NHS-esters are deactivated. |
| Reactive Quenching Agent | If using a primary amine-containing quenching agent like Tris or glycine, be aware that this will modify any unreacted, activated carboxyl groups. If this is undesirable, switch to hydroxylamine. |
| Contaminants in Reagents | Ensure all reagents, including the this compound, are of high purity and stored correctly to prevent degradation. EDC and NHS are moisture-sensitive. |
Experimental Protocols
Protocol 1: Quenching of EDC/NHS-activated this compound with Hydroxylamine
This protocol assumes the activation of this compound and subsequent coupling to an amine-containing molecule have already been performed.
-
Prepare Quenching Solution: Prepare a 1 M stock solution of hydroxylamine-HCl in a suitable buffer (e.g., PBS or HEPES) and adjust the pH to 8.5.
-
Add Quenching Solution: Add the hydroxylamine stock solution to your reaction mixture to a final concentration of 10-50 mM.
-
Incubate: Allow the quenching reaction to proceed for 15-60 minutes at room temperature with gentle mixing.
-
Purification: Remove the excess quenching reagent and other reaction byproducts using a suitable method such as dialysis, size-exclusion chromatography (desalting column), or tangential flow filtration, depending on the size and properties of your final conjugate.
Protocol 2: Quenching with Tris Buffer
-
Prepare Quenching Solution: Prepare a 1 M stock solution of Tris-HCl and adjust the pH to 8.0-8.5.
-
Add Quenching Solution: Add the Tris buffer to your reaction mixture to a final concentration of 20-100 mM.
-
Incubate: Let the reaction proceed for 15-60 minutes at room temperature.
-
Purification: Purify your conjugate as described in Protocol 1.
Visualizations
Caption: Workflow for EDC/NHS reaction and quenching.
Caption: Decision tree for selecting a quenching agent.
References
Technical Support Center: Purification of Azido-PEG11-CH2COOH Reaction Products
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for the purification of reaction products involving Azido-PEG11-CH2COOH.
Frequently Asked Questions (FAQs)
Q1: What are the common reaction types for this compound and what are the expected products?
A1: this compound is a heterobifunctional linker. Its two primary reactive groups are:
-
Azide (-N3): This group readily participates in copper-catalyzed (CuAAC) or strain-promoted (SPAAC) "click chemistry" reactions with alkyne-containing molecules to form a stable triazole linkage.[]
-
Carboxylic Acid (-COOH): This group can be activated (e.g., with EDC/DCC) to react with primary amine groups (-NH2) on proteins, peptides, or other molecules to form a stable amide bond.[]
The expected product is a conjugate where the PEG linker connects two different molecules (e.g., a small molecule drug to an antibody).
Q2: Which purification method is best suited for my this compound conjugate?
A2: The optimal purification method depends on the properties of your final conjugate, particularly its size and the nature of the impurities.
-
For large biomolecule conjugates (e.g., proteins, antibodies): Size Exclusion Chromatography (SEC) is highly effective at separating the larger PEGylated conjugate from smaller, unreacted PEG linkers and other reagents.[][] Dialysis with an appropriate Molecular Weight Cutoff (MWCO) membrane can also be used to remove small molecule impurities.[4]
-
For smaller molecule conjugates: Reverse Phase HPLC (RP-HPLC) is often the method of choice. It provides high-resolution separation based on polarity and can effectively separate the desired product from unreacted starting materials and side products.
-
General Cleanup: Liquid-liquid extraction or precipitation can be used as initial cleanup steps to remove bulk impurities, such as excess PEG linker or salts.
Q3: What are the most common impurities I should expect?
A3: Common impurities include:
-
Unreacted this compound linker.
-
Unreacted starting materials (e.g., your protein or small molecule).
-
Byproducts from the coupling reaction (e.g., hydrolyzed activated esters).
-
Aggregates of the final conjugate.
-
Residual coupling reagents or catalysts (e.g., copper from CuAAC).
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| Low Recovery of Conjugate after Chromatography | 1. Non-specific binding: The conjugate is sticking to the column matrix. 2. Precipitation: The conjugate is precipitating on the column due to poor solubility in the mobile phase. 3. Incorrect Column Choice: The column chemistry or pore size is inappropriate for the conjugate. | 1. For SEC/IEX: Ensure the column is fully equilibrated. Consider adding a small amount of organic modifier or adjusting the ionic strength of the buffer. 2. For RP-HPLC: Check the solubility of your conjugate. Adjust the pH or consider a different mobile phase composition. 3. For SEC: Ensure the column's fractionation range is appropriate for the size of your conjugate to prevent pore inclusion. |
| Poor Separation of Product and Unreacted Linker | 1. Suboptimal Resolution (SEC): The difference in hydrodynamic volume between your product and the free linker is not large enough for the chosen column. 2. Inappropriate Gradient (RP-HPLC): The elution gradient is too steep, causing co-elution. 3. Excessive Sample Volume (SEC): Overloading the column diminishes resolution. | 1. Use a column with a smaller pore size or a longer column length to increase resolution. 2. Optimize the gradient to be shallower, allowing more time for separation of closely eluting species. 3. For optimal resolution in SEC, the sample volume should not exceed 3-5% of the total column bed volume. |
| Presence of Aggregates in Final Product | 1. Harsh reaction conditions: pH, temperature, or concentration may be promoting aggregation. 2. Inappropriate buffer conditions: The purification buffer may not be optimal for conjugate stability. 3. Freeze-thaw cycles: Repeated freezing and thawing can induce aggregation. | 1. Optimize reaction conditions to be milder. 2. Use Size Exclusion Chromatography (SEC) to separate monomers from aggregates. Add stabilizing excipients like arginine or polysorbate to the purification and formulation buffers. 3. Aliquot the purified product before freezing to minimize freeze-thaw cycles. |
| Unreacted Starting Material (e.g., Protein) Remains | 1. Incomplete Reaction: The molar ratio of reagents or reaction time was insufficient. 2. Shielded Reactive Groups: The reactive sites on the protein may be sterically hindered. 3. Poor Separation: The purification method is not resolving the PEGylated product from the un-PEGylated starting material. | 1. Increase the molar excess of the this compound linker in the reaction. 2. Adjust the reaction pH to optimize the reactivity of the target functional groups. 3. Ion Exchange (IEX) or Hydrophobic Interaction (HIC) chromatography can often separate species based on the change in surface charge or hydrophobicity after PEGylation. |
Data Presentation: Comparison of Purification Methods
| Method | Principle of Separation | Best For | Advantages | Limitations |
| Size Exclusion Chromatography (SEC) | Hydrodynamic Volume (Size) | Separating large conjugates from small unreacted linkers and reagents. | Mild conditions preserve protein activity; good for removing aggregates. | Resolution may be insufficient for species of similar size; requires significant sample dilution. |
| Reverse Phase HPLC (RP-HPLC) | Polarity / Hydrophobicity | High-resolution purification of small molecule conjugates; purity analysis. | High resolving power; can separate isomers. | Can use harsh organic solvents that may denature proteins; lower loading capacity. |
| Ion Exchange Chromatography (IEX) | Net Surface Charge | Separating conjugates from unreacted proteins when PEGylation alters the pI. | High capacity; can use aqueous buffers. | PEG chains can shield charges, sometimes making separation difficult. |
| Dialysis / Diafiltration | Size (using semi-permeable membrane) | Removing small molecule impurities (salts, unreacted linker) from large biomolecule conjugates. | Simple, gentle buffer exchange. | Slow process; cannot separate product from impurities of similar size (e.g., aggregates). |
| Liquid-Liquid Extraction | Differential Solubility | Initial cleanup to remove highly soluble or insoluble impurities. | High capacity, rapid, and inexpensive. | Low resolution; may not be suitable for delicate biomolecules. |
Experimental Protocols
Protocol 1: Purification by Size Exclusion Chromatography (SEC)
This protocol is designed to separate a PEGylated protein from an excess of unreacted this compound linker.
-
Column & System Preparation:
-
Select an SEC column with a fractionation range appropriate for your conjugate's molecular weight. For example, a column suitable for separating species in the 10-600 kDa range is often a good starting point for antibody conjugates.
-
Equilibrate the HPLC system and column with at least 2-3 column volumes of a suitable, filtered, and degassed mobile phase (e.g., Phosphate Buffered Saline, pH 7.4). Ensure a stable baseline is achieved.
-
-
Sample Preparation:
-
After the conjugation reaction, centrifuge the sample at ~14,000 x g for 10 minutes to remove any precipitated material.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
-
Chromatographic Run:
-
Injection Volume: Inject a sample volume that is 1-3% of the total column volume for optimal resolution.
-
Flow Rate: Use a flow rate recommended by the column manufacturer (e.g., 0.5 mL/min for an analytical scale column).
-
Detection: Monitor the elution profile using UV absorbance at 280 nm (for protein) and optionally at 220 nm.
-
Fraction Collection: Collect fractions corresponding to the different peaks. The PEGylated conjugate, having a larger hydrodynamic radius, will elute first, followed by the unreacted protein, and finally the small unreacted PEG linker.
-
-
Analysis:
-
Analyze the collected fractions using SDS-PAGE or analytical SEC to confirm the purity and identity of the product. Pool the fractions containing the purified conjugate.
-
Protocol 2: Purification by Reverse Phase HPLC (RP-HPLC)
This protocol is suitable for purifying a small molecule conjugate.
-
Column & System Preparation:
-
Select a C18 or C4 RP-HPLC column. C18 columns provide good retention for a wide range of hydrophobicities.
-
Prepare the mobile phases:
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile (ACN).
-
-
Equilibrate the column with the starting percentage of Mobile Phase B until a stable baseline is achieved.
-
-
Sample Preparation:
-
Quench the reaction if necessary. Dilute the reaction mixture in a solvent compatible with the initial mobile phase conditions (e.g., with Mobile Phase A).
-
Centrifuge and filter the sample through a 0.22 µm filter.
-
-
Chromatographic Run:
-
Injection: Inject the prepared sample onto the column.
-
Gradient Elution: Run a linear gradient. A typical starting gradient could be 5% to 95% Mobile Phase B over 30 minutes. This should be optimized based on the retention time of your product.
-
Flow Rate: A typical flow rate is 1.0 mL/min for a standard 4.6 mm ID analytical column.
-
Detection: Monitor elution using a UV detector at a wavelength where your compound of interest has strong absorbance.
-
Fraction Collection: Collect fractions as the peaks of interest elute.
-
-
Post-Purification:
-
Analyze the collected fractions for purity (e.g., by LC-MS).
-
Pool the pure fractions and remove the solvent, typically by lyophilization or rotary evaporation.
-
Visualizations
Caption: General purification workflow for this compound reaction products.
Caption: Decision tree for selecting a primary purification method.
References
Validation & Comparative
A Researcher's Guide to Confirming Successful Conjugation of Azido-PEG11-CH2COOH
For researchers, scientists, and drug development professionals, the successful conjugation of molecules like Azido-PEG11-CH2COOH is a critical step in creating advanced therapeutics, diagnostics, and research tools. This heterobifunctional linker, featuring a terminal azide for "click chemistry" and a carboxylic acid for amine coupling, requires rigorous analytical confirmation to ensure the desired product has been formed. This guide provides an objective comparison of key analytical techniques to verify successful conjugation, complete with experimental data, detailed protocols, and visual workflows.
The conjugation process typically involves two main stages: first, the activation of the carboxylic acid group to react with a primary amine on a target molecule (e.g., a protein or peptide), and second, the subsequent reaction of the azide group, often via a copper-catalyzed or strain-promoted alkyne-azide cycloaddition (CuAAC or SPAAC). Confirmation is therefore a multi-step process, verifying both the initial PEGylation and the integrity of the azide for the next reaction, or its consumption after the final click reaction.
Comparison of Key Analytical Techniques
The choice of analytical method depends on the available instrumentation, the nature of the molecule being conjugated, and the level of detail required. Each technique offers unique advantages for confirming the structural and physical changes that occur upon successful conjugation.
| Feature | FTIR Spectroscopy | ¹H NMR Spectroscopy | Mass Spectrometry (MS) | HPLC (SEC/RP) |
| Principle | Vibrational spectroscopy | Nuclear magnetic resonance | Mass-to-charge ratio | Chromatographic separation |
| Information Provided | Presence of functional groups | Detailed molecular structure | Molecular weight and fragmentation | Purity and size/hydrophobicity changes |
| Key Indicator for Azide | Strong, sharp absorption band around 2100 cm⁻¹[1][2][3] | Chemical shifts of protons adjacent to the azide (typically 3.0 - 4.5 ppm)[1] | Molecular ion peak corresponding to the azide-containing molecule and specific fragmentation patterns (loss of N₂)[1] | N/A |
| Key Indicator for PEGylation | C-O-C ether stretch (~1100 cm⁻¹) | Characteristic repeating ethylene glycol signal (~3.6 ppm) | Mass increase corresponding to the PEG linker (for this compound, MW is 585.65 g/mol ) | Shift in retention time (earlier for SEC, potentially later for RP-HPLC) |
| Sample Requirement | ~1-10 mg | ~5-25 mg | < 1 mg | Variable, typically µg scale |
| Analysis Time | Fast (< 5 minutes) | Slower (minutes to hours) | Fast (< 10 minutes) | Moderate (15-60 minutes) |
| Sensitivity | Moderate | Lower | High | High |
In-Depth Analysis and Experimental Protocols
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is an excellent first-pass technique for quickly verifying the presence of the azide group. The asymmetric stretching vibration of the N₃ group gives a strong, sharp signal in a region of the infrared spectrum that is typically free from other absorptions, making it a highly reliable indicator.
Experimental Protocol (ATR-FTIR):
-
Sample Preparation: Place a small amount (1-2 mg) of the solid, lyophilized sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. For liquid samples, a small drop is sufficient.
-
Analysis: Apply pressure with the anvil to ensure good contact. Collect the spectrum over a range of 4000-400 cm⁻¹.
-
Data Interpretation: Look for a characteristic sharp peak between 2160-2120 cm⁻¹. The disappearance of this peak after a click chemistry reaction is a strong indicator of successful conjugation.
Workflow for FTIR Analysis
Caption: Workflow for confirming azide presence using FTIR.
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR provides detailed structural information, confirming not only the presence of the PEG linker but also its covalent attachment to the target molecule. It is a powerful tool for characterizing the final conjugate.
Experimental Protocol (¹H NMR):
-
Sample Preparation: Dissolve 5-10 mg of the lyophilized sample in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).
-
Analysis: Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Data Interpretation:
-
PEG Chain: Look for the characteristic, strong singlet of the PEG methylene protons (-O-CH₂-CH₂-O-) around 3.6 ppm.
-
Azide Confirmation: The protons on the carbon adjacent to the azide group will have a characteristic chemical shift, typically between 3.0 and 4.5 ppm.
-
Conjugation Confirmation: Successful conjugation to an amine on a target molecule will result in the appearance of new signals or shifts in existing signals of the target molecule, particularly those near the conjugation site. For instance, the conjugation of a carboxylate via an ester linkage can shift adjacent proton signals downfield.
-
Logical Flow for NMR Data Interpretation
Caption: Decision tree for NMR-based conjugation confirmation.
Mass Spectrometry (MS)
Mass spectrometry provides a direct and highly sensitive measurement of the molecular weight of the conjugate, offering unambiguous confirmation of successful PEGylation.
Experimental Protocol (MALDI-TOF MS):
-
Sample Preparation: Mix 1 µL of the purified conjugate solution (0.1-1 mg/mL) with 1 µL of a suitable matrix solution (e.g., sinapinic acid for larger proteins).
-
Spotting: Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry.
-
Data Acquisition: Analyze the sample in a MALDI-TOF mass spectrometer in the appropriate mode (linear for large molecules) and mass range.
-
Data Analysis: Compare the mass spectrum of the starting material with that of the reaction product. A successful conjugation will result in a new peak (or a distribution of peaks for multiple conjugations) with a mass increase corresponding to the mass of the this compound linker (585.65 Da) minus the mass of water (18.02 Da) for an amide bond formation.
| Sample | Expected Molecular Weight (Da) | Observed Mass Shift (Da) |
| Unconjugated Protein | X | N/A |
| Mono-PEGylated Protein | X + 567.63 | +567.63 |
| Di-PEGylated Protein | X + (2 * 567.63) | +1135.26 |
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful tool for assessing the purity of the conjugate and separating it from unreacted starting materials. Size-Exclusion Chromatography (SEC) is particularly well-suited for this purpose.
Experimental Protocol (SEC-HPLC):
-
System Preparation: Equilibrate an appropriate SEC column with a suitable mobile phase (e.g., phosphate-buffered saline).
-
Sample Analysis: Inject a known concentration of the unconjugated starting material to establish its retention time. Then, inject the reaction mixture or the purified conjugate.
-
Data Analysis: Successful conjugation increases the hydrodynamic volume of the molecule, causing it to elute earlier from the SEC column. The appearance of a new, earlier-eluting peak is a strong indication of successful conjugation. The peak areas can be used to estimate the reaction conversion and purity of the final product.
Experimental Workflow for SEC-HPLC Analysis
Caption: Workflow for conjugation analysis by SEC-HPLC.
Alternative Conjugation Chemistries
While the carboxylic acid on this compound is designed for reaction with primary amines, alternatives exist. For instance, NHS-ester functionalized PEG linkers (e.g., Azido-PEG-NHS ester) offer a pre-activated molecule that can simplify the conjugation workflow by eliminating the need for activating agents like EDC/NHS. These alternatives still rely on the same confirmation techniques described above.
Conclusion
Confirming the successful conjugation of this compound requires a multi-faceted analytical approach. FTIR and ¹H NMR are invaluable for structural confirmation of the azide and PEG moieties, respectively. Mass spectrometry provides definitive proof of the covalent mass addition, while HPLC is essential for assessing purity and reaction completion. For comprehensive and reliable characterization, an integrated strategy employing at least two of these orthogonal techniques is highly recommended. This ensures the quality, consistency, and reliability of the final bioconjugate for its intended application in research and development.
References
A Comparative Guide to Analytical Methods for Azido-PEG11-CH2COOH Conjugate Characterization
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of key analytical techniques for the characterization of Azido-PEG11-CH2COOH, a heterobifunctional PEG linker crucial in bioconjugation and drug delivery systems. Understanding the identity, purity, and structural integrity of these linkers is paramount for the successful development of targeted therapeutics and other advanced biomaterials.
Introduction to this compound
This compound is a polyethylene glycol (PEG) derivative featuring an azide (-N3) group at one terminus and a carboxylic acid (-COOH) group at the other. This structure allows for sequential and specific conjugation to different molecules. The azide group can participate in highly efficient "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). The carboxylic acid can be activated to form stable amide bonds with amine-containing molecules. The PEG linker itself enhances the solubility and biocompatibility of the resulting conjugate.
Molecular Structure:
N₃-(CH₂CH₂O)₁₁-CH₂COOH
Molecular Formula: C₂₄H₄₇N₃O₁₃[][2][3]
Molecular Weight: 585.64 g/mol [][2]
Core Analytical Techniques for Characterization
The comprehensive characterization of this compound relies on a suite of analytical methods, each providing unique and complementary information. The primary techniques include Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FTIR) Spectroscopy.
Below is a comparative overview of these methods, followed by detailed experimental protocols and data interpretation guidelines.
Data Presentation: A Comparative Summary
The following tables summarize the expected quantitative data from each analytical technique for this compound. Note: The data presented is representative for this class of molecules and may vary slightly based on experimental conditions and instrumentation.
Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data
| Technique | Nucleus | Expected Chemical Shifts (δ, ppm) | Purpose |
| ¹H NMR | ¹H | ~3.64 (s, PEG backbone, -O-CH ₂-CH ₂-O-) | Structural confirmation and purity assessment |
| ~3.38 (t, -CH ₂-N₃) | Confirmation of azide terminus | ||
| ~4.08 (s, -O-CH ₂-COOH) | Confirmation of carboxylic acid terminus | ||
| ~10-12 (br s, -COOH ) | Confirmation of carboxylic acid proton (may be exchanged in D₂O) | ||
| ¹³C NMR | ¹³C | ~70.5 (PEG backbone, -O-C H₂-C H₂-O-) | Structural confirmation of the PEG backbone |
| ~50.6 (-C H₂-N₃) | Confirmation of the carbon attached to the azide group | ||
| ~68.8 (-O-C H₂-COOH) | Confirmation of the carbon in the ether linkage adjacent to the carboxyl group | ||
| ~171 (-C OOH) | Confirmation of the carboxylic acid carbon |
Table 2: Mass Spectrometry (MS) Data
| Technique | Ionization Method | Expected m/z | Purpose |
| Electrospray Ionization (ESI-MS) | ESI | [M+H]⁺: 586.32 | Accurate mass determination and confirmation of molecular weight |
| [M+Na]⁺: 608.30 | |||
| Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF MS) | MALDI | [M+Na]⁺: 608.30 | Molecular weight confirmation, particularly for higher molecular weight PEGs |
Table 3: High-Performance Liquid Chromatography (HPLC) Data
| Technique | Detection Method | Expected Result | Purpose |
| Reversed-Phase HPLC (RP-HPLC) | Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) | A single, sharp peak | Purity assessment and quantification |
| UV (if conjugated to a chromophore) | Retention time dependent on column and mobile phase | Separation of starting materials, product, and impurities |
Table 4: Fourier-Transform Infrared (FTIR) Spectroscopy Data
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibrational Mode | Purpose |
| Azide (-N₃) | ~2100 | Asymmetric stretch | Confirmation of the presence of the azide functional group |
| Carboxylic Acid (C=O) | ~1730-1700 | Carbonyl stretch | Confirmation of the presence of the carboxylic acid group |
| Carboxylic Acid (O-H) | ~3300-2500 (broad) | O-H stretch | Confirmation of the presence of the carboxylic acid group |
| PEG Backbone (C-O-C) | ~1100 | Ether stretch | Confirmation of the PEG backbone |
Experimental Workflows and Logical Relationships
The following diagram illustrates a typical workflow for the comprehensive characterization of this compound.
Caption: Workflow for the synthesis, purification, and analytical characterization of this compound.
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are general and may require optimization based on the specific instrumentation and sample characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the chemical structure and assess the purity of the this compound conjugate.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆)).
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton NMR spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-5 seconds.
-
Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm, DMSO-d₆ at 2.50 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon NMR spectrum.
-
Typical parameters: 1024 or more scans, relaxation delay of 2-5 seconds.
-
Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm, DMSO-d₆ at 39.52 ppm).
-
-
Data Analysis: Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons corresponding to the PEG backbone and the terminal functional groups. Analyze the chemical shifts in both ¹H and ¹³C spectra to confirm the presence of the azide and carboxylic acid termini.
Mass Spectrometry (MS)
Objective: To determine the accurate molecular weight of the this compound conjugate.
Methodology for ESI-MS:
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the sample in a suitable solvent (e.g., methanol or acetonitrile/water mixture). Dilute the stock solution to a final concentration of 1-10 µM in the mobile phase.
-
Instrumentation: Use a high-resolution mass spectrometer such as a Time-of-Flight (TOF) or Orbitrap instrument coupled to an electrospray ionization source.
-
Acquisition:
-
Infuse the sample directly or via liquid chromatography.
-
Acquire data in positive ion mode to observe [M+H]⁺ and [M+Na]⁺ ions.
-
Set the mass range to scan from m/z 100 to 1000.
-
-
Data Analysis: Analyze the resulting mass spectrum to identify the peaks corresponding to the expected molecular ions.
Methodology for MALDI-TOF MS:
-
Sample Preparation:
-
Prepare a saturated matrix solution (e.g., α-cyano-4-hydroxycinnamic acid (CHCA) in acetonitrile/water with 0.1% trifluoroacetic acid).
-
Mix the sample solution (at ~1 mg/mL) with the matrix solution in a 1:1 to 1:10 ratio.
-
Spot 0.5-1 µL of the mixture onto the MALDI target plate and allow it to dry.
-
-
Instrumentation: Use a MALDI-TOF mass spectrometer.
-
Acquisition: Acquire the mass spectrum in positive ion reflectron mode.
-
Data Analysis: Identify the m/z peak corresponding to the sodiated molecule [M+Na]⁺.
High-Performance Liquid Chromatography (HPLC)
Objective: To assess the purity of the this compound conjugate.
Methodology:
-
Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.
-
Instrumentation: Use an HPLC system equipped with a C18 reversed-phase column and an ELSD, CAD, or UV detector.
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 10-20 minutes.
-
Flow Rate: 0.5-1.0 mL/min.
-
Column Temperature: 25-40 °C.
-
Injection Volume: 5-20 µL.
-
-
Data Analysis: Analyze the chromatogram for the presence of a single major peak. Calculate the purity by dividing the area of the main peak by the total area of all peaks.
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To confirm the presence of the key functional groups (azide and carboxylic acid) in the this compound conjugate.
Methodology:
-
Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. Alternatively, prepare a KBr pellet.
-
Instrumentation: Use an FTIR spectrometer.
-
Acquisition:
-
Collect a background spectrum of the empty ATR crystal or a blank KBr pellet.
-
Collect the sample spectrum over a range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Analysis: Identify the characteristic absorption bands for the azide, carboxylic acid (C=O and O-H), and ether (C-O-C) functional groups.
Comparison of Alternatives
While the aforementioned techniques are standard for characterizing this compound, other methods can provide valuable information:
-
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): These techniques are particularly useful for analyzing the polydispersity of PEG polymers. For a monodisperse compound like this compound, GPC/SEC can confirm the narrow molecular weight distribution.
-
Elemental Analysis: This method can be used to determine the elemental composition (C, H, N) of the compound, which can be compared to the theoretical values calculated from the molecular formula.
The following diagram illustrates the relationship between the analytical challenge and the choice of analytical method.
Caption: Matching analytical challenges with the most suitable characterization techniques.
By employing a combination of these analytical methods, researchers can ensure the quality and reliability of their this compound conjugates, which is a critical step in the development of robust and effective bioconjugates for various applications in research and medicine.
References
A Comparative Guide to the Mass Spectrometry Analysis of Azido-PEG11-CH2COOH and its Alternatives
For researchers, scientists, and drug development professionals, the precise characterization of bioconjugation linkers is paramount to ensure the efficacy, safety, and reproducibility of novel therapeutics such as antibody-drug conjugates (ADCs) and PROTACs. Azido-PEG11-CH2COOH is a heterobifunctional linker that provides a hydrophilic polyethylene glycol (PEG) spacer, an azide group for "click" chemistry, and a carboxylic acid for amide bond formation. Its analysis by mass spectrometry is crucial for quality control and for the characterization of its conjugates.
This guide provides a comparative overview of the mass spectrometry analysis of this compound and its common alternatives, supported by experimental protocols and data interpretation guidelines.
Comparison of Mass Spectrometry Techniques for PEG Linker Analysis
The two most common mass spectrometry techniques for analyzing PEGylated molecules are Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization (MALDI-MS).[1] The choice between them depends on the analytical requirements, such as the need for coupling with liquid chromatography (LC) for complex mixture analysis or the desired simplicity of the resulting spectrum.
| Feature | Electrospray Ionization (ESI-MS) | Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) |
| Ionization Principle | Soft ionization of molecules from a liquid solution. | Co-crystallization of the analyte with a matrix, followed by laser-induced desorption and ionization. |
| Typical Coupling | Routinely coupled with Liquid Chromatography (LC-MS) for separation and analysis of complex mixtures.[1] | Typically used for direct analysis of purified samples. |
| Spectral Complexity | Can be high due to multiple charging and adduct formation (e.g., Na⁺, K⁺), which can complicate interpretation.[1] | Generally simpler spectra dominated by singly charged ions ([M+H]⁺ or [M+Na]⁺), making molecular weight determination more direct.[1] |
| Key Advantages | Excellent for LC-MS workflows, automation-friendly, and provides structural information via tandem MS (MS/MS).[2] | High tolerance to salts and buffers, rapid analysis, and superior for determining the molecular weight distribution of polymers. |
| Common Challenges | Overlapping charge patterns and polydispersity can make deconvolution of spectra difficult for large PEGs. | Matrix selection is critical, potential for in-source fragmentation, and can be less quantitative than ESI-MS. |
| Best Suited For | Purity assessment of synthetic intermediates, reaction monitoring, and detailed structural elucidation via LC-MS/MS. | Rapid confirmation of successful synthesis, determination of average molecular weight and polydispersity of the final conjugate. |
Performance Comparison of this compound and Alternatives
While direct, head-to-head quantitative mass spectrometry data for this compound versus its alternatives is not extensively available in peer-reviewed literature, a qualitative comparison can be made based on the physicochemical properties of their functional groups.
| Linker Type | Structure | Expected Ionization Efficiency (ESI+) | Key Fragmentation Characteristics |
| This compound | N₃-(CH₂CH₂O)₁₁-CH₂COOH | Moderate to Good | - Loss of N₂ (28 Da) from the azide terminus.- Loss of H₂O (18 Da) and CO₂ (44 Da) from the carboxylic acid terminus.- Characteristic cleavage of the PEG backbone resulting in neutral losses of ethylene glycol units (44 Da). |
| Maleimide-PEGn-NHS Ester | Good | - Cleavage of the N-hydroxysuccinimide (NHS) ester group.- Fragmentation of the maleimide ring.- Characteristic cleavage of the PEG backbone (44 Da units). | |
| DBCO-PEGn-NHS Ester | Good | - Fragmentation of the dibenzocyclooctyne (DBCO) group.- Cleavage of the NHS ester group.- Characteristic cleavage of the PEG backbone (44 Da units). |
Experimental Protocols
Below are generalized protocols for the analysis of this compound and similar heterobifunctional PEG linkers. Instrument-specific parameters should be optimized for best results.
Protocol 1: ESI-MS Analysis via Liquid Chromatography (LC-MS)
This method is ideal for assessing the purity and confirming the molecular weight of the linker.
1. Sample Preparation:
-
Prepare a stock solution of the PEG linker at 1 mg/mL in a 50:50 mixture of acetonitrile (ACN) and water.
-
Dilute the stock solution to a final concentration of 1-10 µM using the mobile phase as the diluent.
2. Liquid Chromatography Parameters:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5-10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 1-5 µL.
3. Mass Spectrometer Settings (Q-TOF or Orbitrap):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 - 4.5 kV.
-
Source Temperature: 120-150 °C.
-
Mass Range: 100 - 2000 m/z.
-
Collision Energy (for MS/MS): Ramped collision energy (e.g., 10-40 eV) to induce fragmentation.
4. Data Analysis:
-
The mass spectrum of a PEGylated compound will show a distribution of peaks corresponding to the different numbers of ethylene glycol units. The peaks will be separated by approximately 44 Da.
-
For ESI-MS, the spectrum may contain multiply charged ions. Use the instrument's software to deconvolute the spectrum to obtain the neutral mass of the compound.
-
In MS/MS mode, analyze the fragmentation pattern to confirm the presence of the terminal functional groups and the PEG backbone.
Protocol 2: MALDI-TOF MS Analysis
This method is well-suited for rapid confirmation of the molecular weight of the linker and its conjugates.
1. Sample and Matrix Preparation:
-
Analyte: Dissolve the PEG linker in a suitable solvent (e.g., 50:50 ACN:water with 0.1% TFA) to a concentration of approximately 1 mg/mL.
-
Matrix: Prepare a saturated solution of a suitable matrix, such as α-cyano-4-hydroxycinnamic acid (CHCA) or sinapinic acid (SA), in a 50:50 mixture of ACN and water with 0.1% trifluoroacetic acid (TFA).
2. Sample Spotting:
-
On a MALDI target plate, mix 1 µL of the analyte solution with 1 µL of the matrix solution.
-
Allow the mixture to air-dry completely (the "dried droplet" method).
3. Mass Spectrometer Settings:
-
Ionization Mode: Positive ion reflector mode.
-
Laser Intensity: Use the minimum laser power necessary to obtain a good signal-to-noise ratio to minimize in-source fragmentation.
-
Mass Range: Calibrate the instrument in the expected mass range of the analyte.
4. Data Analysis:
-
The spectrum should show a distribution of peaks separated by 44 Da, corresponding to the different PEG oligomers.
-
The most intense peak will correspond to the most abundant oligomer, and the distribution reflects the polydispersity of the sample.
Visualizing Experimental Workflows and Relationships
Chemical Structure of this compound
Caption: Structure of this compound.
General Workflow for MS Analysis of PEG Linkers
Caption: General workflow for mass spectrometry analysis of PEG linkers.
Logical Comparison of Linker Reactivity
Caption: Reactivity comparison of heterobifunctional PEG linkers.
References
Purity Assessment of Synthesized Azido-PEG11-CH2COOH Linkers: A Comparative Guide
For researchers, scientists, and drug development professionals, the purity of bifunctional linkers is paramount to the successful synthesis of well-defined and effective bioconjugates, such as antibody-drug conjugates (ADCs) and PROTACs. This guide provides a comprehensive comparison of the purity assessment of Azido-PEG11-CH2COOH, a popular heterobifunctional linker, with alternative linkers. We present supporting experimental data and detailed protocols to aid in the selection of the most suitable linker for your research needs.
This compound is a versatile linker featuring an azide group for bioorthogonal "click" chemistry and a carboxylic acid for conventional amide bond formation. The 11-unit polyethylene glycol (PEG) chain enhances solubility and provides a flexible spacer. However, impurities arising from the synthesis and purification process can significantly impact downstream applications, leading to poorly defined conjugates with reduced efficacy and potential immunogenicity. Therefore, rigorous purity assessment is a critical step in quality control.
Comparative Purity Analysis
The purity of this compound and its alternatives can be assessed using a combination of analytical techniques, primarily Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS), and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry.
Table 1: Comparison of Purity and Key Characteristics of Bifunctional Linkers
| Linker | Structure | Purity (Typical) | Polydispersity Index (PDI) | Key Advantages | Potential Impurities |
| This compound | N₃-(CH₂CH₂O)₁₁-CH₂COOH | >95% | ~1.01 | Versatile for click chemistry and amidation; good solubility. | PEG diol, bis-acid PEG, shorter/longer PEG chains, residual starting materials. |
| Azido-PEG4-NHS Ester | N₃-(CH₂CH₂O)₄-CO-NHS | >95% | ~1.01 | Amine-reactive NHS ester for direct conjugation; shorter spacer. | Hydrolyzed NHS ester (acid), PEG diol, residual coupling agents. |
| Maleimide-PEG8-COOH | Maleimide-(CH₂CH₂O)₈-COOH | >95% | ~1.01 | Thiol-reactive maleimide for site-specific conjugation. | Hydrolyzed maleimide, PEG diol, bis-acid PEG. |
| DBCO-PEG4-COOH | Dibenzocyclooctyne-(CH₂CH₂O)₄-COOH | >95% | ~1.01 | Strain-promoted alkyne for copper-free click chemistry. | Oxidized DBCO, PEG diol, residual starting materials. |
Experimental Protocols for Purity Assessment
Rigorous and reproducible analytical methods are essential for confirming the purity and structural integrity of bifunctional linkers.
Quantitative ¹H-NMR Spectroscopy for Absolute Purity Determination
Quantitative NMR (qNMR) is a powerful technique for determining the absolute purity of a compound by comparing the integral of a specific analyte proton signal to that of a certified internal standard of known purity.[1][2]
Experimental Protocol:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the this compound linker and a similar amount of a certified internal standard (e.g., maleic acid) into a clean vial.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., 0.75 mL of DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a quantitative ¹H-NMR spectrum on a 400 MHz or higher field spectrometer.
-
Ensure a long relaxation delay (D1) of at least 5 times the longest T1 of the protons being quantified to allow for full relaxation.
-
Use a 90° pulse angle.
-
-
Data Analysis:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved proton signal of the analyte and a signal from the internal standard.
-
Calculate the purity using the following formula:
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Diagram 1: Workflow for qNMR Purity Assessment
Caption: Workflow for quantitative NMR (qNMR) purity assessment.
HPLC-MS for Impurity Profiling
HPLC-MS is an essential tool for separating and identifying impurities in synthesized linkers. A reversed-phase HPLC method can separate the main component from more or less polar impurities, and the mass spectrometer provides molecular weight information for identification.
Experimental Protocol:
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of the linker in a 50:50 acetonitrile/water mixture.
-
Dilute the stock solution to 100 µg/mL with the initial mobile phase.
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: 5% to 95% B over 15 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Mass Range: m/z 100 - 2000.
-
Data Analysis: Identify peaks corresponding to potential impurities such as PEG diol (M+H₂O-N₂), bis-acid PEG, and oligomers with different numbers of PEG units.
-
Diagram 2: HPLC-MS Experimental Workflow
Caption: Experimental workflow for HPLC-MS analysis of linkers.
MALDI-TOF MS for Polydispersity Analysis
MALDI-TOF MS is a valuable technique for assessing the polydispersity of PEG-containing molecules. For monodisperse PEGs like this compound, this method can confirm the presence of a single major species and detect any shorter or longer PEG contaminants. It is important to be aware that azide-functionalized polymers can undergo fragmentation (loss of N₂) during MALDI analysis, which can be misinterpreted as an impurity.[3]
Experimental Protocol:
-
Sample Preparation:
-
Prepare a 1 mg/mL solution of the linker in acetonitrile.
-
Prepare a 10 mg/mL solution of a suitable matrix (e.g., sinapinic acid or α-cyano-4-hydroxycinnamic acid) in 50:50 acetonitrile/water with 0.1% TFA.
-
Mix the sample and matrix solutions in a 1:1 ratio.
-
-
MALDI-TOF MS Data Acquisition:
-
Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry.
-
Acquire the mass spectrum in reflectron positive ion mode.
-
-
Data Analysis:
-
Observe the main peak corresponding to the [M+Na]⁺ or [M+K]⁺ adduct of this compound.
-
Look for any distribution of peaks separated by 44 Da (the mass of an ethylene glycol unit), which would indicate polydispersity.
-
Note the potential presence of a peak at [M-28+Na]⁺ or [M-28+K]⁺ corresponding to the loss of N₂.
-
Diagram 3: Logical Flow of Purity Assessment
Caption: Logical workflow for the purity assessment of synthesized linkers.
Conclusion
The purity of this compound and other bifunctional linkers is a critical parameter that directly influences the quality and performance of the resulting bioconjugates. A multi-technique approach employing qNMR, HPLC-MS, and MALDI-TOF MS provides a comprehensive characterization of the linker's purity, identity, and polydispersity. By following the detailed protocols outlined in this guide, researchers can confidently assess the quality of their linkers and make informed decisions for their drug development and research applications. The choice of an appropriate alternative linker should be based on the specific requirements of the conjugation chemistry and the desired properties of the final product.
References
- 1. Importance of purity evaluation and the potential of quantitative ¹H NMR as a purity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MALDI-TOF Mass Spectral Characterization of Polymers Containing an Azide Group: Evidence of Metastable Ions - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Azido-PEG11-CH2COOH and Other PEG Linkers for PROTAC Development
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) has become a central focus. These heterobifunctional molecules, which co-opt the cell's ubiquitin-proteasome system to eliminate disease-causing proteins, are composed of a target-binding ligand, an E3 ligase-recruiting moiety, and a crucial linker connecting the two. Among the various linker types, polyethylene glycol (PEG) linkers are frequently employed due to their favorable physicochemical properties. This guide provides an objective comparison of the long-chain Azido-PEG11-CH2COOH linker with other commonly used PEG linkers of varying lengths in the context of PROTAC development, supported by representative experimental data and detailed methodologies.
The linker in a PROTAC molecule is not merely a spacer; it plays a pivotal role in determining the overall efficacy and drug-like properties of the molecule.[1] The length, flexibility, and composition of the linker directly influence several key parameters, including the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), the efficiency of target protein ubiquitination and subsequent degradation, and the physicochemical properties of the PROTAC such as solubility and cell permeability.[2][3]
The Role of PEG Linkers in PROTAC Design
PEG linkers are composed of repeating ethylene glycol units, which impart hydrophilicity and flexibility.[4] These characteristics can enhance the solubility and cell permeability of the often large and complex PROTAC molecules.[4] The length of the PEG chain is a critical parameter that must be optimized for each specific target protein and E3 ligase pair, as it dictates the spatial orientation of the two recruited proteins. An optimal linker length facilitates productive ternary complex formation, leading to efficient protein degradation, often quantified by the DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values.
This compound is a PEG-based PROTAC linker that features an azide group and a carboxylic acid terminus. The azide group allows for facile and efficient conjugation to an alkyne-functionalized molecule via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC), commonly known as "click chemistry". This modular approach is highly valuable for the rapid synthesis and optimization of PROTAC libraries.
Comparative Performance of PEG Linkers in PROTACs
The optimal PEG linker length is highly dependent on the specific biological system. While a universal optimal length does not exist, systematic studies on various targets, such as the bromodomain-containing protein 4 (BRD4), have revealed trends in how linker length impacts PROTAC performance. Generally, a "Goldilocks effect" is observed, where linkers that are too short may cause steric hindrance, and those that are excessively long can lead to non-productive ternary complex formation.
The following tables summarize representative data for a series of hypothetical BRD4-targeting PROTACs, composed of the BRD4 inhibitor JQ1 and a ligand for the von Hippel-Lindau (VHL) E3 ligase, connected by PEG linkers of varying lengths. This synthesized comparison illustrates the potential performance of a PROTAC utilizing an 11-unit PEG linker, such as that derived from this compound, relative to shorter PEG linkers.
Table 1: In Vitro Degradation of BRD4 by PROTACs with Varying PEG Linker Lengths
| Linker | DC50 (nM) | Dmax (%) | Rationale for Performance |
| PEG3 | 50 | >90 | May exhibit some steric hindrance, leading to slightly lower potency. |
| PEG5 | 15 | >95 | Often represents an optimal length for this system, allowing for favorable ternary complex formation. |
| PEG8 | 25 | >95 | Increased flexibility may lead to a slight decrease in potency compared to the optimal length. |
| Azido-PEG11 | 40 | >90 | The longer chain provides greater flexibility, which can be beneficial for certain targets but may also result in a less stable ternary complex for others, leading to reduced potency. |
Table 2: Physicochemical and Permeability Properties of PROTACs with Varying PEG Linker Lengths
| Linker | Molecular Weight (Da) | clogP | Cell Permeability (Papp, 10⁻⁶ cm/s) |
| PEG3 | ~850 | 2.5 | 1.5 |
| PEG5 | ~940 | 2.2 | 1.8 |
| PEG8 | ~1070 | 1.8 | 2.5 |
| Azido-PEG11 | ~1200 | 1.4 | 2.0 |
Note: The data presented are representative values synthesized from multiple sources for illustrative purposes and may not reflect the results of a single head-to-head experiment.
Longer PEG linkers, such as PEG11, can offer advantages in specific contexts. They can span larger distances, which may be necessary for targets with deep binding pockets or less accessible E3 ligases. The increased hydrophilicity of longer PEG chains can also improve the solubility of the PROTAC molecule. However, excessively long linkers can also lead to a decrease in potency due to a higher entropic penalty upon binding and may increase the risk of off-target effects. Therefore, the optimal linker length must be determined empirically for each new PROTAC system.
Signaling Pathways and Experimental Workflows
The development and evaluation of PROTACs involve understanding their mechanism of action and employing a series of key experiments to quantify their efficacy.
The evaluation of a series of PROTACs with different linkers typically follows a standardized experimental workflow.
Detailed Experimental Protocols
PROTAC Synthesis via Click Chemistry (CuAAC)
This protocol describes the coupling of an azide-functionalized PEG linker (e.g., this compound) to an alkyne-functionalized warhead, followed by amide coupling to an E3 ligase ligand.
Materials:
-
Alkyne-functionalized warhead
-
This compound
-
Copper(II) sulfate pentahydrate (CuSO4·5H2O)
-
Sodium ascorbate
-
tert-Butanol/Water or DMF as solvent
-
E3 ligase ligand with an amine handle
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF
Procedure:
-
Click Reaction:
-
Dissolve the alkyne-functionalized warhead (1.0 eq) and this compound (1.0 eq) in the chosen solvent system.
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 eq) in water.
-
In another vial, prepare a solution of CuSO4·5H2O (0.1 eq) in water.
-
Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO4·5H2O solution.
-
Stir the reaction at room temperature until completion, monitoring by LC-MS.
-
Purify the resulting triazole-containing intermediate by flash column chromatography or preparative HPLC.
-
-
Amide Coupling:
-
Dissolve the purified intermediate (1.0 eq) in anhydrous DMF under a nitrogen atmosphere.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature.
-
Add the E3 ligase ligand (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature overnight, monitoring by LC-MS.
-
Upon completion, purify the final PROTAC product by preparative HPLC.
-
Western Blot for Protein Degradation
This protocol is used to determine the DC50 and Dmax of the synthesized PROTACs.
Materials:
-
Cultured cells (e.g., a relevant cancer cell line)
-
PROTAC compounds and vehicle control (e.g., DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Primary antibodies (against the target protein and a loading control, e.g., GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of each PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control.
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and capture the signal.
-
Quantify band intensities using densitometry software. Normalize the target protein signal to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle control and plot a dose-response curve to determine DC50 and Dmax values.
-
Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay provides a high-throughput method to assess the passive permeability of PROTACs.
Materials:
-
PAMPA plate (e.g., a 96-well plate with a lipid-infused artificial membrane)
-
PROTAC compounds
-
Phosphate buffer saline (PBS), pH 7.4
-
UV-Vis plate reader or LC-MS/MS
Procedure:
-
Preparation:
-
Prepare stock solutions of the PROTACs in a suitable solvent (e.g., DMSO).
-
Dilute the PROTACs to their final concentration in PBS in the donor wells of the PAMPA plate.
-
Add fresh PBS to the acceptor wells.
-
-
Incubation:
-
Carefully place the donor plate on top of the acceptor plate, ensuring the artificial membrane separates the two.
-
Incubate the plate assembly at room temperature for a specified period (e.g., 4-16 hours).
-
-
Quantification:
-
After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using a UV-Vis plate reader or LC-MS/MS.
-
-
Calculation:
-
Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (-V_D * V_A / ((V_D + V_A) * Area * Time)) * ln(1 - ([Drug]_acceptor / [Drug]_equilibrium)) where V_D and V_A are the volumes of the donor and acceptor wells, Area is the surface area of the membrane, and Time is the incubation time.
-
Conclusion
The selection of an appropriate linker is a critical step in the design of efficacious PROTACs. While shorter to medium-length PEG linkers (e.g., PEG3 to PEG8) have been widely used and often demonstrate a favorable balance of properties, longer linkers like this compound present a viable and sometimes advantageous option, particularly for challenging targets requiring greater flexibility or distance for productive ternary complex formation. The azide functionality of this compound also allows for the use of highly efficient click chemistry in PROTAC synthesis. Ultimately, the optimal linker length is target-dependent, and a systematic evaluation of a range of linker lengths is essential for the successful development of novel and effective PROTAC-based therapeutics. The experimental protocols provided in this guide offer a robust framework for conducting such comparative studies.
References
Unlocking Potency: A Comparative Guide to Flexible and Rigid Linkers in PROTAC Efficacy
For researchers, scientists, and drug development professionals, the design of Proteolysis Targeting Chimeras (PROTACs) presents a nuanced challenge. These heterobifunctional molecules, which co-opt the cell's ubiquitin-proteasome system to degrade specific proteins, are composed of a warhead for the target protein, a ligand for an E3 ubiquitin ligase, and a linker tethering the two. The linker, far from being a passive spacer, is a critical determinant of a PROTAC's success, profoundly influencing its efficacy, selectivity, and pharmacokinetic properties. This guide provides an in-depth comparison of flexible and rigid linkers, supported by experimental data, to inform the rational design of next-generation protein degraders.
The formation of a stable and productive ternary complex between the target protein, the PROTAC, and an E3 ligase is paramount for subsequent ubiquitination and proteasomal degradation of the target.[1] The linker's length, composition, and rigidity are instrumental in orchestrating this interaction.[1] An improperly designed linker can lead to steric hindrance or unproductive binding, thereby diminishing degradation efficiency. This guide will delve into the characteristics of flexible and rigid linkers, present quantitative data on their performance, and provide detailed experimental protocols for their evaluation.
Comparative Analysis of Linker Types
The two primary categories of linkers used in PROTAC design are flexible and rigid linkers. Each class possesses distinct advantages and disadvantages that must be considered in the context of a specific target protein and E3 ligase pair.
Flexible Linkers: The most common flexible linkers are polyethylene glycol (PEG) and alkyl chains.[2] Their prevalence is due to their synthetic accessibility and the ease with which their length and composition can be modified. PEG linkers, being more hydrophilic, can enhance the solubility and cell permeability of the PROTAC molecule. Alkyl chains, while synthetically straightforward, are more hydrophobic, which can sometimes negatively impact solubility. The inherent flexibility of these linkers allows them to adopt a range of conformations, which can be advantageous in facilitating the formation of a productive ternary complex. However, this conformational freedom can also come at an entropic cost, potentially reducing the stability of the ternary complex.
Rigid Linkers: To overcome the limitations of flexible linkers, there is a growing interest in the use of more rigid structures. These linkers often incorporate cyclic moieties such as piperazine, piperidine, or aromatic rings, as well as alkynes and triazoles. The conformational constraint imposed by rigid linkers can pre-organize the PROTAC into a bioactive conformation, which may lead to enhanced potency and a more stable ternary complex. Furthermore, rigid linkers can contribute to improved metabolic stability. The primary challenge with rigid linkers lies in the fact that if the fixed conformation is not optimal for ternary complex formation, it can hinder degradation.
Quantitative Comparison of Linker Performance
The efficacy of a PROTAC is primarily assessed by two key parameters: DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of target protein degradation). The following table summarizes representative data from various studies to illustrate the impact of linker type and length on PROTAC performance. It is important to note that direct comparisons across different studies can be challenging due to variations in target proteins, E3 ligases, and experimental conditions.
| Target Protein | E3 Ligase | Linker Type | Linker Description | DC50 (nM) | Dmax (%) | Reference |
| TBK1 | VHL | Alkyl/Ether | < 12 atoms | No degradation | - | |
| TBK1 | VHL | Alkyl/Ether | 21 atoms | 3 | 96 | |
| TBK1 | VHL | Alkyl/Ether | 29 atoms | 292 | 76 | |
| AR | VHL | Rigid | Highly rigid linker | < 1 | Potent Depletion | |
| BRD4 | CRBN | Flexible (Alkyl) | Lead PROTAC 48 | pM range (IC50) | - | |
| BRD4 | CRBN | Rigid (Ethynyl) | QCA570 (49) | 3-6 fold more potent than 48 (cell activity) | - | |
| H-PGDS | CRBN | Flexible (PEG5) | PROTAC-1 | 0.0173 | - | |
| H-PGDS | CRBN | Rigid (Piperazine) | Less active than flexible ethylene chain | Reduced activity | - | |
| BRD2/3/4 | VHL | Rigid (Ferrocene) | AS6 | 181/59/44 | Complete | |
| BRD2/3/4 | VHL | Flexible (PEG) | MZ1 | 105/166/46 | Complete |
Visualizing PROTAC Mechanisms and Workflows
To better understand the processes involved in PROTAC-mediated protein degradation, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.
Caption: PROTAC-mediated protein degradation pathway.
Caption: Workflow for comparing linker efficacy.
Experimental Protocols
To systematically evaluate and compare the efficacy of different PROTAC linkers, a series of well-defined experimental protocols are essential.
1. Western Blotting for Protein Degradation Assessment
This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.
-
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Protein quantification assay (e.g., BCA assay).
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibody.
-
Enhanced chemiluminescence (ECL) substrate.
-
-
Procedure:
-
Cell Treatment: Plate cells and treat with a range of PROTAC concentrations for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash cells with PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies, followed by incubation with the secondary antibody.
-
Detection and Analysis: Detect the protein bands using an ECL substrate and an imaging system. Quantify band intensities using densitometry software.
-
Data Normalization: Normalize the target protein levels to the loading control.
-
Calculation: Calculate DC50 and Dmax values from the dose-response curves.
-
2. Surface Plasmon Resonance (SPR) for Ternary Complex Formation
SPR can be used to assess the formation and stability of the ternary complex, providing insights into the cooperativity of the system.
-
General Methodology:
-
Immobilization: Immobilize either the E3 ligase or the target protein onto the SPR sensor chip surface.
-
Binary Interaction Analysis: Measure the binary binding affinity of the PROTAC to the immobilized protein.
-
Ternary Complex Analysis: Inject a solution containing a fixed concentration of the PROTAC and varying concentrations of the second protein partner (the one not immobilized) over the sensor surface.
-
Data Analysis: An increase in response units (RU) compared to the binary interaction indicates the formation of the ternary complex.
-
3. In-Cell Ubiquitination Assay
This assay confirms that the PROTAC-induced degradation is occurring via the ubiquitin-proteasome system.
-
Materials:
-
Cells co-transfected with plasmids for the target protein and HA-tagged ubiquitin.
-
PROTAC and a proteasome inhibitor (e.g., MG132).
-
Stringent cell lysis buffer (e.g., containing 1% SDS).
-
Antibody against the target protein for immunoprecipitation.
-
Protein A/G agarose beads.
-
Primary antibody against the HA-tag.
-
-
Procedure:
-
Cell Transfection and Treatment: Co-transfect cells and treat with the PROTAC and a proteasome inhibitor to allow ubiquitinated proteins to accumulate.
-
Cell Lysis: Lyse the cells under denaturing conditions to disrupt protein-protein interactions.
-
Immunoprecipitation: Immunoprecipitate the target protein from the cell lysates.
-
Western Blotting: Analyze the immunoprecipitated samples by Western blotting using an anti-HA antibody to detect ubiquitinated target protein.
-
Conclusion
The rational design of the linker is a critical aspect of developing effective PROTACs. While flexible linkers like PEG and alkyl chains offer synthetic tractability, rigid linkers provide a promising avenue for enhancing potency and improving pharmacokinetic properties through conformational pre-organization. The optimal linker is highly dependent on the specific target protein and E3 ligase pair, necessitating the empirical testing of a variety of linker types and lengths. The systematic evaluation of linker candidates using a combination of biophysical and cellular assays is paramount to understanding the structure-activity relationships that govern PROTAC efficiency.
References
The Pivotal Role of PEG Linker Length in PROTAC Efficacy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules harness the cell's ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A critical, and often empirically optimized, component of a PROTAC is the linker that connects the target-binding ligand to the E3 ligase-recruiting moiety. Among the various linker types, polyethylene glycol (PEG) linkers are frequently utilized due to their hydrophilicity, biocompatibility, and tunable length. This guide provides a comparative analysis of how PEG linker length significantly influences PROTAC stability and activity, supported by experimental data and detailed methodologies.
The Linker: More Than Just a Spacer
The linker in a PROTAC molecule is a key determinant of its efficacy.[1][2][3] Its length, composition, and rigidity directly impact several critical parameters that govern the PROTAC's ability to induce protein degradation. An optimally designed linker facilitates the formation of a stable and productive ternary complex, consisting of the target protein, the PROTAC, and an E3 ubiquitin ligase.[1][4] This complex formation is the prerequisite for the ubiquitination of the target protein and its subsequent degradation by the proteasome.
A linker that is too short may lead to steric hindrance, preventing the formation of a stable ternary complex. Conversely, a linker that is too long might result in a non-productive complex where the ubiquitination sites on the target protein are not accessible to the E3 ligase, or it may lead to an entropic penalty upon binding. Therefore, the linker length must be meticulously optimized for each specific target protein and E3 ligase pair.
PROTAC Mechanism of Action
PROTACs function by hijacking the cell's natural protein disposal system. They act as a bridge, bringing a target protein into close proximity with an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein. The polyubiquitinated target protein is then recognized and degraded by the 26S proteasome. The PROTAC molecule, upon degradation of the target, is released and can engage in another cycle of degradation, acting in a catalytic manner.
Impact of PEG Linker Length on PROTAC Activity: Comparative Data
Systematic studies have demonstrated that varying the PEG linker length can have a profound impact on the degradation potency (DC50) and maximal degradation (Dmax) of a PROTAC. The optimal length is highly dependent on the specific biological system, including the target protein and the E3 ligase being recruited.
| Target Protein | E3 Ligase | Linker Length (atoms) | DC50 | Dmax | Reference |
| Estrogen Receptor α (ERα) | VHL | 12 | Less Potent | - | |
| VHL | 16 | More Potent | - | ||
| TANK-Binding Kinase 1 (TBK1) | VHL | < 12 | No Degradation | - | |
| VHL | 12-29 | Submicromolar | - | ||
| VHL | 21 | 3 nM | 96% | ||
| VHL | 29 | 292 nM | 76% | ||
| Bromodomain-containing protein 4 (BRD4) | CRBN | 0, 4-5 PEG units | < 0.5 µM | - | |
| CRBN | 1-2 PEG units | > 5 µM | - | ||
| Bruton's tyrosine kinase (BTK) | CRBN | ≥ 4 PEG units | 1-40 nM | - |
Note: This table summarizes data from multiple studies. "Less Potent" and "More Potent" are qualitative descriptions from the source literature where specific DC50 values were not provided.
Influence of PEG Linker Length on PROTAC Stability and Physicochemical Properties
Beyond its direct role in ternary complex formation and degradation activity, the length of the PEG linker also influences other critical properties of PROTACs:
-
Metabolic Stability: The ether linkages in PEG chains can be susceptible to oxidative metabolism by cytochrome P450 enzymes. While longer PEG linkers can sometimes improve activity, they may also introduce more sites for metabolic degradation, potentially leading to a shorter in vivo half-life. Strategies to improve metabolic stability include incorporating more rigid moieties like piperazine or piperidine rings within the linker.
-
Cell Permeability: The hydrophilicity of PEG linkers can enhance the solubility of PROTAC molecules. However, excessive PEG length can increase the polar surface area, which may reduce passive cell permeability. Studies have shown that for some PROTAC series, permeability increases with decreasing linker length. Finding an optimal balance between hydrophilicity for solubility and lipophilicity for permeability is a key challenge in PROTAC design.
-
Solubility: PEG linkers are known to improve the water solubility of PROTAC molecules, which is beneficial for their formulation and bioavailability.
Experimental Protocols
To aid researchers in the development and evaluation of PROTACs, detailed protocols for key experiments are provided below.
Western Blot for Protein Degradation
This protocol is used to determine the degradation of a target protein after treatment with a PROTAC.
-
Cell Culture and Treatment:
-
Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. A loading control antibody (e.g., GAPDH, β-actin) should also be used.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of remaining protein relative to the vehicle control to determine DC50 (half-maximal degradation concentration) and Dmax (maximum degradation).
-
Cell Viability Assay
This protocol assesses the downstream effect of target protein degradation on cell proliferation and viability.
-
Cell Seeding and Treatment:
-
Seed cells in 96-well plates at an appropriate density.
-
After overnight adherence, treat the cells with a serial dilution of the PROTACs.
-
-
Incubation:
-
Incubate the plates for a period relevant to the biological function of the target protein (e.g., 48-72 hours).
-
-
Viability Assessment:
-
Add a viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin) to each well according to the manufacturer's instructions.
-
Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated control cells and plot the results as a percentage of cell viability versus PROTAC concentration.
-
Calculate the IC50 or GI50 values.
-
Generalized Experimental Workflow
The evaluation of PROTAC efficacy typically follows a standardized workflow from initial treatment to final data analysis.
Conclusion
The optimization of the PEG linker is a cornerstone of successful PROTAC design. The length of the PEG linker is a critical parameter that profoundly influences a PROTAC's ability to form a stable and productive ternary complex, and consequently, its degradation potency and maximal degradation level. However, the ideal linker length is not a "one-size-fits-all" parameter and is highly dependent on the specific target protein and E3 ligase pair. The provided experimental data underscores the necessity of systematically evaluating a range of linker lengths for each new PROTAC system. Furthermore, the impact of linker length on crucial physicochemical properties such as metabolic stability and cell permeability must be carefully considered to develop PROTACs with drug-like properties. By employing rigorous experimental protocols, such as those detailed in this guide, researchers can effectively navigate the complexities of PROTAC design and unlock the full therapeutic potential of targeted protein degradation.
References
A Head-to-Head Comparison of Azido-PEG11-CH2COOH and DBCO-PEG Linkers for Copper-Free Click Chemistry
In the rapidly advancing fields of bioconjugation, drug delivery, and molecular imaging, copper-free click chemistry has emerged as an indispensable tool for the precise and efficient labeling of biomolecules. At the heart of this technology lies the strain-promoted alkyne-azide cycloaddition (SPAAC), a bioorthogonal reaction that obviates the need for cytotoxic copper catalysts. This guide provides a detailed comparison of two key players in this reaction: Azido-PEG11-CH2COOH, representing the azide-functionalized component, and Dibenzocyclooctyne (DBCO)-PEG linkers, a highly reactive strained alkyne. This comparison will equip researchers, scientists, and drug development professionals with the necessary information to select the optimal reagents for their specific applications.
Performance Characteristics: A Quantitative Comparison
The efficacy of copper-free click chemistry is largely dictated by the reaction kinetics between the azide and the strained alkyne. While this compound provides the azide moiety, the choice of the cyclooctyne partner, such as a DBCO-PEG linker, is critical for achieving rapid and efficient conjugation. The following table summarizes the second-order rate constants for the reaction of various cyclooctynes with an azide, providing a clear indication of the superior performance of DBCO derivatives.
| Cyclooctyne Derivative | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Characteristics |
| Dibenzocyclooctyne (DBCO) | ~0.1 - 1.0 [1][2] | High reactivity, good stability, and commercially available in various functionalized forms.[3][4] |
| Bicyclononyne (BCN) | Varies (generally lower than DBCO) | Smaller and more hydrophilic than DBCO, but typically less reactive. |
| Difluorinated Cyclooctyne (DIFO) | ~0.1 | Electron-withdrawing fluorine groups enhance reactivity. |
| Biarylazacyclooctynone (BARAC) | Higher than DBCO | Exceptional kinetics but can be less stable. |
Key Takeaway: For applications demanding rapid and efficient conjugation, particularly at low reactant concentrations, DBCO-PEG linkers are the preferred choice due to their significantly higher reaction rates with azide-functionalized molecules like this compound.
Stability and Biocompatibility
Both azide and DBCO functional groups exhibit remarkable stability under a wide range of biological conditions, a critical requirement for in vivo applications.[3] The azide group is largely inert to biological nucleophiles, and the DBCO group is stable in aqueous buffers for extended periods. The polyethylene glycol (PEG) spacer in both this compound and DBCO-PEG linkers enhances water solubility, reduces aggregation, and minimizes non-specific binding, thereby improving the overall biocompatibility of the resulting bioconjugate.
Experimental Protocols: A Step-by-Step Guide
The following protocols provide a general framework for the two-step process of bioconjugation using an azide-functionalized linker and a DBCO-PEG linker.
Protocol 1: Introduction of an Azide Moiety using Azido-PEG-NHS Ester
This protocol describes the modification of a protein with an Azido-PEG-NHS ester to introduce the azide functional group.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
Azido-PEG-NHS ester (e.g., this compound activated as an NHS ester)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Desalting columns
Procedure:
-
Protein Preparation: Prepare the protein at a concentration of 1-5 mg/mL in an amine-free buffer.
-
Reagent Preparation: Immediately before use, dissolve the Azido-PEG-NHS ester in anhydrous DMSO to a concentration of 10 mM.
-
Conjugation: Add a 10- to 20-fold molar excess of the Azido-PEG-NHS ester solution to the protein solution.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours on ice.
-
Quenching (Optional): The reaction can be quenched by adding a final concentration of 50-100 mM Tris buffer.
-
Purification: Remove excess, unreacted Azido-PEG-NHS ester using a desalting column equilibrated with the desired buffer.
Protocol 2: Copper-Free Click Chemistry with a DBCO-PEG Linker
This protocol details the reaction between the azide-labeled biomolecule and a DBCO-functionalized molecule.
Materials:
-
Azide-labeled biomolecule (from Protocol 1)
-
DBCO-PEG functionalized molecule (e.g., DBCO-PEG-fluorophore)
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Reactant Preparation: Prepare the azide-labeled biomolecule in the reaction buffer. Dissolve the DBCO-functionalized molecule in a compatible solvent (e.g., DMSO).
-
Ligation: Add the DBCO-functionalized molecule to the azide-labeled biomolecule solution. A 1.5- to 10-fold molar excess of the DBCO reagent is often used to drive the reaction to completion.
-
Incubation: Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C. The reaction progress can be monitored by techniques such as SDS-PAGE or mass spectrometry.
-
Purification: Purify the resulting bioconjugate to remove any unreacted DBCO-functionalized molecule using an appropriate method such as size-exclusion chromatography or dialysis.
Visualizing the Process: Experimental Workflow and Chemical Reaction
To further clarify the experimental process and the underlying chemical principles, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for a two-step bioconjugation using SPAAC.
Caption: Chemical reaction of an azide with a DBCO in SPAAC.
Conclusion
The combination of Azido-PEG linkers and DBCO-PEG linkers provides a robust and efficient platform for copper-free click chemistry. The high reaction kinetics of the DBCO-azide reaction, coupled with the excellent stability and biocompatibility of both components, makes this system ideal for a wide range of applications in research, diagnostics, and therapeutics. While the specific choice of linker length and functional groups will depend on the application, the principles and protocols outlined in this guide offer a solid foundation for successful bioconjugation. By leveraging the power of strain-promoted azide-alkyne cycloaddition, researchers can continue to push the boundaries of what is possible in the precise chemical modification of biological systems.
References
Evaluating Azido-PEG11-CH2COOH in Antibody-Drug Conjugate Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The linker is a critical component of an antibody-drug conjugate (ADC), profoundly influencing its stability, pharmacokinetics, and overall therapeutic index. Among the various linker technologies, hydrophilic linkers, particularly those incorporating polyethylene glycol (PEG) chains, have gained prominence for their ability to enhance the physicochemical properties of ADCs. This guide provides a comparative evaluation of Azido-PEG11-CH2COOH, a monodisperse PEG linker, in the context of ADC development. Due to the limited availability of public data directly employing an 11-unit PEG linker, this guide will draw comparisons with commonly studied PEG linkers of similar lengths, such as PEG8 and PEG12/24, to project the performance of this compound.
The Role of PEG Linkers in Optimizing ADC Performance
The conjugation of potent, often hydrophobic, cytotoxic payloads to a monoclonal antibody can lead to aggregation and rapid clearance in vivo, thereby reducing efficacy and increasing off-target toxicity. PEG linkers are incorporated into ADCs to mitigate these challenges.[1] Their hydrophilic nature helps to solubilize the ADC, particularly at higher drug-to-antibody ratios (DARs).[2] This enhanced solubility and the hydrodynamic shield provided by the PEG chain can lead to improved pharmacokinetics, characterized by a longer plasma half-life and reduced clearance rates.[1] Furthermore, monodisperse PEG linkers, such as this compound, ensure the generation of homogeneous ADCs, which simplifies manufacturing and characterization, leading to more predictable in vivo behavior.[1]
Data Presentation: A Comparative Analysis
The following tables summarize the expected performance of an ADC constructed with an this compound linker in comparison to ADCs with shorter (PEG8) and longer (PEG12/24) PEG chains. The data is extrapolated from multiple studies on PEGylated ADCs.
Table 1: Influence of PEG Linker Length on ADC Pharmacokinetics
| Linker | Relative Plasma Clearance | Relative Half-life | Rationale |
| Non-PEGylated | High | Short | Increased hydrophobicity leads to rapid clearance. |
| PEG8 | Moderate | Moderate | PEGylation significantly improves PK properties over non-PEGylated linkers. |
| This compound (Projected) | Low-Moderate | Moderate-Long | Expected to show a favorable balance of reduced clearance and prolonged half-life. |
| PEG12/24 | Low | Long | Longer PEG chains provide a greater shielding effect, further reducing clearance.[3] |
Table 2: Impact of PEG Linker Length on In Vitro Cytotoxicity
| Linker | Cell Line | Target Antigen | Payload | IC50 (nM) (Representative) | Rationale |
| Non-PEGylated | HER2-positive NCI-N87 | HER2 | MMAE | ~4.0 | Direct delivery of the payload without steric hindrance from a long linker. |
| PEG8 | CD30+ Karpas-299 | CD30 | MMAE | ~10 | Minimal impact on cytotoxicity in some systems. |
| This compound (Projected) | HER2-positive / CD30+ | HER2 / CD30 | MMAE | 10-20 | A slight increase in IC50 may be observed due to the longer linker. |
| Long-chain PEG (4kDa) | HER2-positive NCI-N87 | HER2 | MMAE | ~25.5 | Longer PEG chains can sometimes moderately decrease in vitro potency. |
Table 3: In Vivo Efficacy Comparison of ADCs with Varying PEG Linker Lengths
| Linker | Xenograft Model | Efficacy Outcome | Rationale |
| Non-PEGylated | NCI-N87 (HER2-positive) | Moderate tumor growth inhibition. | Rapid clearance can limit the amount of ADC reaching the tumor. |
| PEG8/12 | Various | Improved tumor growth inhibition compared to non-PEGylated ADCs. | Better pharmacokinetics lead to higher tumor accumulation. |
| This compound (Projected) | Various | Potentially enhanced tumor growth inhibition. | An optimal balance of prolonged circulation and efficient payload delivery is expected. |
| Long-chain PEG (10kDa) | NCI-N87 (HER2-positive) | Significant tumor growth inhibition. | The extended half-life can lead to superior efficacy despite a potential decrease in in vitro potency. |
Experimental Protocols
Detailed methodologies are crucial for the reproducible evaluation of ADCs. Below are representative protocols for key experiments.
Protocol 1: Determination of Drug-to-Antibody Ratio (DAR) by HIC-HPLC
Objective: To determine the average DAR and the distribution of different drug-loaded species in an ADC preparation.
Materials:
-
ADC sample
-
Hydrophobic Interaction Chromatography (HIC) column (e.g., Butyl-NPR)
-
HPLC system with a UV detector
-
Mobile Phase A: 1.5 M ammonium sulfate in 25 mM sodium phosphate, pH 7.0
-
Mobile Phase B: 25 mM sodium phosphate, pH 7.0, with 20% isopropanol
-
Data analysis software
Procedure:
-
Equilibrate the HIC column with 100% Mobile Phase A.
-
Inject 10-20 µg of the ADC sample onto the column.
-
Elute the ADC species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30-40 minutes.
-
Monitor the elution profile at 280 nm (for the antibody) and at a wavelength specific to the payload if it has a suitable chromophore.
-
The unconjugated antibody will elute first, followed by species with increasing DAR, as higher drug loading increases hydrophobicity.
-
Integrate the peak areas for each species (DAR0, DAR2, DAR4, etc.).
-
Calculate the average DAR using the following formula: Average DAR = Σ(% Peak Area of each species × DAR of that species) / 100
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of an ADC on a target cancer cell line.
Materials:
-
Target cancer cell line (e.g., HER2-positive BT-474) and a negative control cell line (e.g., HER2-negative MCF-7)
-
Cell culture medium and supplements
-
96-well cell culture plates
-
ADC, unconjugated antibody, and free payload
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of the ADC, unconjugated antibody, and free payload.
-
Remove the culture medium and add the diluted test articles to the respective wells. Include untreated control wells.
-
Incubate the plates for 72-120 hours.
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a plate reader.
-
Plot the percentage of cell viability against the logarithm of the ADC concentration and determine the IC50 value using a suitable software.
Protocol 3: In Vivo Efficacy Study in a Xenograft Model
Objective: To evaluate the anti-tumor efficacy of an ADC in a mouse xenograft model.
Materials:
-
Immunodeficient mice (e.g., athymic nude or SCID)
-
Human cancer cell line for implantation (e.g., NCI-N87)
-
Matrigel (optional)
-
ADC, vehicle control, and isotype control ADC
-
Calipers for tumor measurement
-
Animal monitoring equipment
Procedure:
-
Implant cancer cells (e.g., 5 x 10^6 cells in PBS or a Matrigel mixture) subcutaneously into the flank of the mice.
-
Monitor tumor growth regularly. When the average tumor volume reaches 100-150 mm³, randomize the mice into treatment groups (e.g., vehicle control, isotype control, ADC treatment).
-
Administer the ADC and controls intravenously at the predetermined dose and schedule.
-
Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length × Width²)/2.
-
Monitor the animals for any signs of toxicity.
-
The study endpoint is typically when the tumors in the control group reach a specified size or after a predetermined treatment period.
-
At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., weight, histology).
-
Plot the mean tumor volume over time for each group to evaluate tumor growth inhibition.
Mandatory Visualizations
Caption: Generalized signaling pathway of an Antibody-Drug Conjugate (ADC).
Caption: Experimental workflow for ADC synthesis and performance evaluation.
Caption: Logical relationships in ADC performance based on PEG linker length.
References
Long-Term Stability of Azido-PEG11-CH2COOH Conjugates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The long-term stability of linker molecules is a critical parameter in the development of bioconjugates, including antibody-drug conjugates (ADCs) and PROTACs. The linker, which connects the targeting moiety to the payload, must remain stable in circulation to prevent premature drug release and ensure targeted delivery. This guide provides a comparative analysis of the long-term stability of Azido-PEG11-CH2COOH, a heterobifunctional PEG linker, against other common linker types. The information presented is based on established principles of chemical stability and extrapolated from studies on similar molecular structures.
Core Stability Considerations for this compound
The stability of the this compound linker is primarily determined by the chemical robustness of its three key components: the azide (-N₃) group, the polyethylene glycol (PEG) chain, and the terminal carboxylic acid (-COOH) which typically forms an amide or ester bond upon conjugation.
-
Azide Group: The azide functional group is a cornerstone of bioorthogonal chemistry due to its remarkable stability in aqueous environments and inertness toward the vast majority of biological nucleophiles.[1] It does not readily undergo hydrolysis under physiological conditions (pH 7.4, 37°C).[2] Its selective reactivity is typically reserved for specific reaction partners like alkynes or phosphines in "click chemistry" and Staudinger ligations, respectively.[1]
-
Polyethylene Glycol (PEG) Chain: The PEG backbone, composed of repeating ethylene oxide units, is highly stable and biocompatible.[3] The ether linkages within the PEG chain are generally resistant to hydrolysis and enzymatic degradation. The length of the PEG chain can influence the overall stability of the conjugate, with longer chains potentially offering a greater steric shield against enzymatic degradation.[4]
-
Carboxylic Acid and Resulting Linkage: The terminal carboxylic acid is the point of attachment to a biomolecule, typically forming an amide or ester bond. Amide bonds are significantly more stable than ester bonds due to resonance delocalization, making them less susceptible to hydrolysis. The choice of conjugation chemistry at this terminus is a critical determinant of the overall stability of the final conjugate.
Comparative Stability Analysis
The following table provides a semi-quantitative comparison of the expected stability of this compound-derived conjugates with other common linker types under physiological conditions. The stability is categorized based on the lability of the linkage formed.
| Linker Type | Linkage Formed | Relative Stability | Primary Degradation Pathway |
| This compound | Amide | High | Amide hydrolysis (very slow) |
| This compound | Ester | Moderate | Ester hydrolysis |
| Maleimide-PEG-NHS | Thioether (from Thiol-Maleimide addition) | Moderate to High | Retro-Michael reaction (can be stabilized by hydrolysis of the succinimide ring) |
| Hydrazone Linker | Hydrazone | Low (pH-sensitive) | Hydrolysis (acid-catalyzed) |
| Disulfide Linker | Disulfide | Low (redox-sensitive) | Reduction (e.g., by glutathione) |
Note: This table presents a generalized comparison. Actual stability will depend on specific molecular context, formulation, and in vivo environment.
Quantitative Stability Data (Illustrative)
Table 1: Illustrative Long-Term Stability of an Azido-PEG11-Amide Conjugate in Phosphate-Buffered Saline (PBS) at 37°C
| Time Point | pH 5.0 (% Intact Conjugate) | pH 7.4 (% Intact Conjugate) | pH 8.5 (% Intact Conjugate) |
| 0 days | 100% | 100% | 100% |
| 30 days | >99% | >99% | >98% |
| 90 days | >98% | >98% | >97% |
| 180 days | >97% | >97% | >95% |
| 365 days | >95% | >95% | >93% |
Table 2: Illustrative Comparison of Half-lives (t½) of Different Linkages in Human Plasma at 37°C
| Linkage Type | Estimated Half-life (t½) |
| Amide (from this compound) | > 200 hours |
| Ester (from this compound) | 24 - 48 hours |
| Thioether (Maleimide-based) | 100 - 150 hours |
| Hydrazone (pH 7.4) | 10 - 20 hours |
| Disulfide | 1 - 10 hours |
Experimental Protocols
To assess the long-term stability of this compound conjugates, a comprehensive stability study should be conducted. This involves subjecting the conjugate to a range of conditions and monitoring its integrity over time using validated analytical methods.
Protocol 1: Long-Term Stability Testing in Solution
Objective: To evaluate the hydrolytic stability of the this compound conjugate in aqueous buffers at different pH values and temperatures.
Materials:
-
Purified this compound conjugate
-
Phosphate-buffered saline (PBS), pH 7.4
-
Citrate buffer, pH 5.0
-
Borate buffer, pH 8.5
-
Incubators set at 4°C, 25°C, and 37°C
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV, MS)
-
LC-MS system for identification of degradation products
Procedure:
-
Prepare stock solutions of the conjugate in the respective buffers at a known concentration (e.g., 1 mg/mL).
-
Aliquot the solutions into sealed vials for each time point and storage condition.
-
Store the vials at the designated temperatures (4°C, 25°C, and 37°C).
-
At predetermined time points (e.g., 0, 7, 14, 30, 60, 90, 180, and 365 days), withdraw a vial from each condition.
-
Analyze the samples by a validated stability-indicating HPLC method to quantify the amount of intact conjugate remaining.
-
Characterize any significant degradation products using LC-MS to understand the degradation pathway.
Protocol 2: Forced Degradation Study
Objective: To identify potential degradation pathways and demonstrate the specificity of the analytical methods under stress conditions.
Materials:
-
Purified this compound conjugate
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
High-intensity light source (photostability chamber)
-
HPLC-UV/MS system
Procedure:
-
Acid Hydrolysis: Incubate the conjugate in 0.1 M HCl at 60°C for up to 24 hours.
-
Base Hydrolysis: Incubate the conjugate in 0.1 M NaOH at 60°C for up to 24 hours.
-
Oxidation: Incubate the conjugate in 3% H₂O₂ at room temperature for up to 24 hours.
-
Photostability: Expose the solid conjugate and a solution of the conjugate to light in a photostability chamber according to ICH Q1B guidelines.
-
Thermal Stress: Expose the solid conjugate to dry heat (e.g., 80°C) for up to 7 days.
-
Analyze all stressed samples by HPLC-UV/MS to identify and characterize degradation products.
Visualizations
Logical Relationship of Stability Factors
Caption: Key factors influencing the stability of the conjugate.
Experimental Workflow for Stability Assessment
Caption: A typical workflow for assessing conjugate stability.
Potential Degradation Pathway
Caption: Simplified ester hydrolysis degradation pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative Investigation of Cellular Effects of Polyethylene Glycol (PEG) Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. interchim.fr [interchim.fr]
Safety Operating Guide
Proper Disposal of Azido-PEG11-CH2COOH: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of specialized reagents like Azido-PEG11-CH2COOH are paramount to ensuring a safe laboratory environment and regulatory compliance. This guide provides essential information and step-by-step procedures for the proper disposal of this compound, a PEG-based PROTAC linker. Adherence to these protocols is critical to mitigate risks associated with the azide functional group, including potential toxicity and reactivity.
Summary of Key Safety and Disposal Information
All quantitative data and hazard information for this compound are summarized in the table below. This information is compiled from available Safety Data Sheets (SDS).
| Property | Value | Citation(s) |
| Chemical Name | 35-azido-3,6,9,12,15,18,21,24,27,30,33-undecaoxapentatriacontanoic acid | [1] |
| CAS Number | 2567584-97-6 | [2] |
| Molecular Formula | C24H47N3O13 | [2] |
| Molecular Weight | 585.64 g/mol | [2] |
| Hazard Classification | Acute toxicity, Oral (Category 4), Acute aquatic toxicity (Category 1), Chronic aquatic toxicity (Category 1) | [2] |
| Hazard Statements | H302: Harmful if swallowed. H410: Very toxic to aquatic life with long lasting effects. | |
| Primary Disposal Route | Dispose of contents/container to an approved waste disposal plant. |
Disposal Decision Workflow
The primary decision for the disposal of this compound is whether to proceed with direct disposal as hazardous waste or to attempt chemical deactivation. The following diagram illustrates this decision-making process, emphasizing safety and regulatory compliance.
Caption: Decision workflow for the proper disposal of this compound.
Step-by-Step Disposal Procedures
There are two primary routes for the disposal of azido compounds: direct disposal as hazardous waste and chemical deactivation followed by disposal.
Direct Disposal as Hazardous Waste (Recommended)
This is the most straightforward and safest method for the disposal of this compound, especially for neat material, concentrated solutions, or waste mixed with other chemicals.
Experimental Protocol:
-
Personal Protective Equipment (PPE): Before handling the waste, ensure you are wearing appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.
-
Waste Collection:
-
Collect all waste containing this compound, including unused material, solutions, and contaminated consumables (e.g., pipette tips, vials), in a designated hazardous waste container.
-
Crucially, use a non-metallic container , such as one made of polyethylene or polypropylene, to avoid the formation of explosive heavy metal azides. Avoid containers with metal caps or liners.
-
-
Labeling:
-
Clearly label the waste container as "Hazardous Waste: Contains Organic Azide (this compound)".
-
List all chemical constituents and their approximate concentrations on the hazardous waste tag provided by your institution's Environmental Health & Safety (EHS) department.
-
-
Storage:
-
Store the sealed waste container in a cool, dry, designated hazardous waste accumulation area.
-
Ensure the storage area is away from incompatible materials, particularly acids and heavy metals. Do not co-mingle azide waste with acidic waste , as this can generate highly toxic and explosive hydrazoic acid.
-
-
Disposal:
-
Arrange for the disposal of the hazardous waste through your institution's EHS office or a licensed chemical waste disposal contractor.
-
Chemical Deactivation (For Experienced Personnel with a Validated Protocol)
Chemical deactivation of organic azides involves reducing the azide group to a more stable amine. A common method for this is the Staudinger reaction using a reducing agent like triphenylphosphine. However, this should only be attempted by experienced chemists with a specific, validated protocol for this compound, as the reaction conditions can vary.
Core Safety Principles for Handling Azido Compounds:
-
Explosivity: While organic azides are generally more stable than inorganic azides, they can be sensitive to heat, shock, and friction. Avoid heating this compound unless specified in a validated protocol.
-
Toxicity: Azides are acutely toxic and can be harmful if swallowed, inhaled, or absorbed through the skin.
-
Reactivity with Acids: Azides react with acids to form hydrazoic acid (HN₃), which is highly toxic, volatile, and explosive.
-
Plumbing Hazards: Never dispose of azide-containing solutions down the drain. This can lead to the formation of explosive metal azides in copper or lead plumbing.
By following these guidelines, researchers can ensure the safe and proper disposal of this compound, contributing to a safer laboratory environment for everyone. Always consult your institution's specific safety and disposal protocols.
References
Personal protective equipment for handling Azido-PEG11-CH2COOH
Essential Safety and Handling Guide for Azido-PEG11-CH2COOH
This guide provides crucial safety, operational, and disposal information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is vital for ensuring laboratory safety and mitigating potential hazards. This compound, while valuable in bioconjugation and PROTAC development, contains an azide functional group, which requires specific safety precautions due to its potential reactivity and toxicity.[1][2][3][]
Core Hazards:
-
Azide Functionality: Organic azides can be energetic and may decompose violently under conditions of heat, shock, or friction.[1]
-
Toxicity: Azido compounds are considered acutely toxic if swallowed, inhaled, or absorbed through the skin.
-
Reactivity: Azides can react with acids to form highly toxic and explosive hydrazoic acid. They can also form shock-sensitive and explosive metal azides upon contact with certain metals (e.g., copper, lead, brass, bronze).
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is mandatory to prevent exposure. The following table summarizes the recommended PPE for handling this compound.
| Body Part | Personal Protective Equipment | Material/Standard and Rationale |
| Eyes/Face | Chemical safety goggles and a face shield | Goggles must be splash-proof. A face shield provides an additional layer of protection from splashes and potential energetic reactions. |
| Hands | Chemical-resistant gloves (double gloving recommended) | Nitrile or neoprene gloves are suitable. Inspect gloves for any signs of degradation before use and dispose of them immediately after handling the compound. |
| Body | Laboratory coat | A fully fastened lab coat made of a low-permeability material should be worn to protect against accidental spills. |
| Respiratory | Use in a chemical fume hood | All manipulations of this compound, especially handling of the solid form, should be performed within a certified chemical fume hood to minimize inhalation of any dust or aerosols. |
| Footwear | Closed-toe shoes | Protects feet from spills and falling objects. |
Operational Plan: Step-by-Step Handling Protocol
1. Engineering Controls and Workspace Preparation:
-
Chemical Fume Hood: All work with this compound must be conducted in a properly functioning chemical fume hood. The sash should be kept at the lowest possible height.
-
Blast Shield: For reactions involving heating or scaling up, the use of a blast shield is required.
-
Work Surface: The work area should be clean and free of clutter. It is good practice to line the work surface with absorbent paper.
-
Avoid Metals: Use plastic or ceramic spatulas for transferring the solid material to avoid the formation of shock-sensitive metal azides. Do not use ground glass joints, as friction can be an ignition source.
-
Emergency Equipment: Ensure that an eyewash station, safety shower, and a spill kit are readily accessible.
2. Handling the Compound:
-
Weighing and Transferring: Carefully weigh and transfer the solid compound within the fume hood to prevent the generation of dust.
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly. If you need to make stock solutions in advance, it is recommended to store them as aliquots in tightly sealed vials at -20°C for up to one month.
-
Reaction Conditions: Avoid heating the compound unless absolutely necessary and with appropriate safety measures (e.g., blast shield, small scale). Azides can decompose explosively with heat. Also, avoid contact with strong acids to prevent the formation of hydrazoic acid.
3. Cleanup:
-
Decontamination: After handling, decontaminate all work surfaces with an appropriate cleaning agent.
-
PPE Removal: Carefully remove and dispose of contaminated gloves and other disposable PPE as hazardous waste.
-
Hand Washing: Wash hands and any exposed skin thoroughly with soap and water after completing the work.
Disposal Plan
Proper disposal of azide-containing waste is critical to prevent explosions in plumbing and protect the environment.
1. Waste Segregation:
-
Dedicated Waste Container: All waste contaminated with this compound, including unused material, contaminated labware, and PPE, must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Incompatible Waste: Do not mix azide waste with acidic waste, as this can generate highly toxic and explosive hydrazoic acid. Also, keep it separate from heavy metal waste.
2. Disposal Method:
-
Direct Disposal as Hazardous Waste: The most straightforward and safest method for disposing of this compound waste is through your institution's hazardous waste management program.
-
Chemical Deactivation (for dilute solutions): For dilute aqueous solutions (≤5%) of similar azide compounds, chemical deactivation can be performed by trained personnel in a fume hood. A common method involves treatment with nitrous acid (generated in situ from sodium nitrite and an acid). Caution: This procedure itself is hazardous due to the evolution of toxic nitrogen oxides and the potential for hydrazoic acid formation if the order of addition is incorrect. Always add the acid to the nitrite/azide mixture, never the other way around. This should only be performed following a specific, approved standard operating procedure.
Never pour azide-containing solutions down the drain. This can lead to the formation of explosive metal azides in the plumbing.
Safe Handling Workflow
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
